molecular formula C6H2BrClFNO2 B1443954 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene CAS No. 1435806-75-9

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Cat. No.: B1443954
CAS No.: 1435806-75-9
M. Wt: 254.44 g/mol
InChI Key: PNEWAZPHMNCPPO-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrClFNO2 and its molecular weight is 254.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEWAZPHMNCPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatics

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Polysubstituted benzene derivatives, particularly those bearing a combination of halogens and a nitro group, are invaluable building blocks. These moieties not only influence the steric and electronic properties of a molecule but also provide versatile handles for further chemical transformations. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene stands out as a pivotal intermediate, offering a unique substitution pattern that is instrumental in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the following key identifiers and properties.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1435806-75-9[1]
Molecular Formula C₆H₂BrClFNO₂[1]
Molecular Weight 254.44 g/mol [1]
Boiling Point (Estimated) 276.3 ± 35.0 °C at 760 mmHg (Data for a related compound)
Computed XLogP3 3.2[1]
Topological Polar Surface Area 45.8 Ų[1]

Note: Experimental physical properties such as melting and boiling points for this specific compound are not widely reported in publicly available literature. The provided boiling point is for a structurally similar compound, 5-bromo-1-fluoro-3-methyl-2-nitrobenzene, and should be considered an estimate.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show two aromatic protons, each appearing as a doublet of doublets due to coupling with the fluorine atom and with each other. The precise chemical shifts would be influenced by the combined electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

  • ¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbon atoms attached to the halogens and the nitro group would be significantly deshielded. The carbon-fluorine coupling would be observable, providing crucial structural information. For instance, in the related compound 5-Bromo-1,2,3-trifluorobenzene, the carbon signals are well-resolved, and decoupling techniques can simplify the spectra to identify the quaternary carbons[2].

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group, typically in the regions of 1530-1500 cm⁻¹ (asymmetric stretching) and 1350-1330 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C-halogen (C-Br, C-Cl, C-F) stretching frequencies would be observed in the fingerprint region below 1200 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 253, 255, and 257, showing a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and a nitric oxide radical (NO)[3].

Synthesis and Reactivity: A Versatile Chemical Scaffold

The synthesis of this compound typically involves a multi-step process, culminating in the regioselective nitration of a pre-existing trihalogenated benzene ring[4]. A common strategy is to start with a benzene ring already bearing the desired halogen substituents and then introduce the nitro group in a later step, as the nitro group is a powerful deactivating group for electrophilic aromatic substitution[4].

A plausible synthetic route starts from 1-bromo-3-chloro-5-fluorobenzene.

G start 1-Bromo-3-chloro-5-fluorobenzene product This compound start->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Nitration of 1-Bromo-3-chloro-5-fluorobenzene

The following is a representative, generalized protocol for the nitration of a halogenated benzene derivative. Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions in a chemical fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Addition of Substrate: To this nitrating mixture, add 1-bromo-3-chloro-5-fluorobenzene dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold water until the washings are neutral and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Key Chemical Transformations

The unique arrangement of substituents on the benzene ring of this compound dictates its reactivity, making it a valuable precursor for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. This makes the halogen atoms susceptible to displacement by nucleophiles. In the context of SₙAr reactions, the reactivity of the halogens generally follows the order F > Cl > Br > I, which is opposite to the trend in Sₙ1 and Sₙ2 reactions[4]. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom. This differential reactivity allows for selective and sequential displacement of the halogens, providing precise control in the synthesis of complex molecules[4][5].

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. The choice of reducing agent is critical to achieve selective reduction of the nitro group while preserving the halogen substituents.

Reducing SystemKey FeaturesReference(s)
H₂ / Raney Nickel Effective for nitro group reduction. Often used to avoid dehalogenation of aromatic halides (I, Br, Cl) that can occur with Pd/C.[6]
Zn / Acidic Media (e.g., AcOH) Provides a mild method for reducing nitro groups to amines in the presence of other reducible groups.[6]
Hydrazine glyoxylate with Zn or Mg powder A selective and rapid method for reducing aromatic nitro compounds at room temperature, even in the presence of halogens.

The resulting 5-bromo-1-chloro-2-fluoro-3-aminobenzene is a key intermediate for introducing the substituted phenyl ring into various molecular scaffolds.

G start This compound product 5-Bromo-1-chloro-2-fluoro-3-aminobenzene start->product Nitro Group Reduction reagents Selective Reducing Agent (e.g., H₂/Raney Ni or Zn/AcOH) reagents->product

Caption: Selective reduction of the nitro group.

Applications in Pharmaceutical Research and Development

This compound and its derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for cancer therapy[7]. The unique substitution pattern allows for the construction of complex heterocyclic systems that are often found in targeted therapeutics.

While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural motifs are present in various patented compounds and research programs. The general strategy involves using this intermediate to introduce a polysubstituted phenyl group into a core heterocyclic structure, often through nucleophilic aromatic substitution or cross-coupling reactions.

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique polysubstituted aromatic structure provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its chemical properties, reactivity, and synthetic pathways is crucial for researchers and scientists working at the forefront of drug discovery and development. The ability to selectively manipulate its functional groups through reactions such as nucleophilic aromatic substitution and nitro group reduction underscores its value as a key building block in the creation of novel and effective therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48B(9), 1316-1318. (2009). A new reagent for selective reduction of nitro group. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). IL283448A - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4801. Retrieved from [Link]

  • Calvin Digital Commons. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Google Patents. (2016). (12) United States Patent. Retrieved from [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Quora. (2017). How to prepare nitrobenzene from fluorobenzene in organic chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic design of molecular building blocks is paramount. This compound is a highly functionalized aromatic compound that has garnered significant attention as a versatile intermediate. Its unique arrangement of four different substituents—a nitro group and three distinct halogens—on a benzene ring creates a scaffold primed for selective, sequential chemical transformations. The presence of a fluorine atom is particularly noteworthy, as the incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. As a Senior Application Scientist, the aim is not merely to present data, but to explain the underlying chemical principles that make this compound a valuable tool. We will delve into its chemical identity, physicochemical properties, synthetic routes, key reactions, applications, and safety protocols, offering field-proven insights into its practical utility.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. The nomenclature and structural representation of this polysubstituted benzene are critical for unambiguous communication in scientific literature and patents.

The authoritative IUPAC name for this compound is This compound .[3] The numbering of the benzene ring prioritizes the substituents to give them the lowest possible locants, following established IUPAC rules.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1435806-75-9PubChem[3]
Molecular Formula C₆H₂BrClFNO₂PubChem[3]
Synonyms 5-Bromo-3-chloro-2-fluoronitrobenzene, 5-Bromo-3-chloro-2-fluoro-1-nitrobenzenePubChem[3]
InChIKey PNEWAZPHMNCPPO-UHFFFAOYSA-NPubChem[3]

Below is a two-dimensional structure diagram generated to clarify the substituent positions on the benzene ring.

G Chemical Structure of this compound C1 C C2 C C1->C2 Cl Cl C1->Cl 1 C3 C C2->C3 F F C2->F 2 C4 C C3->C4 N N C3->N 3 C5 C C4->C5 H4 H C4->H4 4 C6 C C5->C6 Br Br C5->Br 5 C6->C1 H6 H C6->H6 6 O1 O N->O1 O2 O⁻ N->O2 +

Caption: 2D structure of this compound.

Physicochemical and Electronic Properties

The reactivity and utility of this compound are direct consequences of its physical properties and the electronic environment of the aromatic ring.

Table 2: Physicochemical Properties

PropertyValueUnit
Molecular Weight 254.44 g/mol [3]
Monoisotopic Mass 252.89415Da[3]
Polar Surface Area 45.8Ų[3]
XLogP3 3.2-
Electronic Effects: An Activated Scaffold

The key to this molecule's utility lies in the powerful electron-withdrawing nature of its substituents. The nitro group at the C-3 position is a potent withdrawing group through both resonance and inductive effects. This effect is significantly augmented by the inductive electron withdrawal of the three halogen atoms (F, Cl, and Br). This convergence of effects renders the aromatic ring highly electron-deficient.[4] This electronic feature is the causal factor behind its susceptibility to specific reaction types, most notably nucleophilic aromatic substitution (SNAr), as the ring is "activated" towards attack by nucleophiles.[4][5]

Synthesis and Manufacturing Insights

For a complex, polysubstituted molecule like this, a regioselective synthesis strategy is crucial. A common and logical approach involves the late-stage introduction of the nitro group onto a pre-existing trihalogenated benzene scaffold.[4]

A plausible synthetic route begins with 1-bromo-3-chloro-5-fluorobenzene . The directing effects of the existing halogens must be considered. Halogens are ortho-, para-directors. In this precursor, the positions ortho and para to each halogen are C2, C4, and C6. The nitration is therefore directed to one of these positions. The final step is the regioselective nitration of this intermediate.[4]

SynthesisWorkflow cluster_0 Synthetic Pathway Precursor 1-Bromo-3-chloro-5-fluorobenzene ReactionStep Nitration Precursor->ReactionStep Reagents HNO₃ / H₂SO₄ Reagents->ReactionStep Product This compound ReactionStep->Product

Caption: Proposed synthesis workflow via nitration.

Protocol 1: Regioselective Nitration

This protocol is a representative method based on established chemical principles for the nitration of activated aromatic rings.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq.) to 0-5 °C in an ice bath.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 1.1 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C. This in situ generation of the highly electrophilic nitronium ion (NO₂⁺) is critical for the reaction.

  • Substrate Addition: Dissolve the precursor, 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.), in a minimal amount of sulfuric acid and add it dropwise to the nitrating mixture. The temperature must be carefully controlled to prevent side reactions and ensure regioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Key Chemical Reactions and Mechanisms

The highly functionalized nature of this compound makes it a versatile substrate for several key transformations.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient ring is highly susceptible to SNAr. The nitro group, being ortho/para to the fluorine and chlorine atoms, effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[6] The fluorine atom at C-2 is often the most labile leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the transition state.

Caption: Generalized SNAr mechanism workflow.

B. Reduction of the Nitro Group

The nitro group is a valuable functional handle that can be readily reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent chemical reactions, including diazotization, amide bond formation, and the synthesis of nitrogen-containing heterocycles.[1][4]

Protocol 2: Nitro Group Reduction
  • Setup: Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for several hours. Monitor by TLC.

  • Workup: After cooling, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting aniline can be purified by column chromatography.

C. Metal-Catalyzed Cross-Coupling

The bromine atom at C-5 provides a selective site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.[4][5]

Applications in Research and Drug Development

This compound is not typically an active ingredient itself but rather a crucial intermediate. Its value lies in its ability to introduce a precisely substituted fluoroaromatic moiety into a larger target molecule.[1]

  • Pharmaceutical Synthesis: It serves as a building block for novel therapeutic agents, including potential anti-cancer, anti-inflammatory, and antiviral compounds.[1][4]

  • Agrochemical Development: The unique substitution pattern is also valuable in creating new herbicides, fungicides, and insecticides.[5]

  • Fine Chemicals: Its role extends to the synthesis of dyes and other specialized materials.[7]

The strategic inclusion of fluorine can block sites of metabolism, increase lipophilicity (improving membrane permeability), and alter the acidity of nearby functional groups to enhance binding to biological targets.[2]

Safety and Handling

Working with halogenated nitroaromatics requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, data from structurally similar compounds provides a strong basis for hazard assessment.

Table 3: GHS Hazard Information (Representative)

Hazard ClassStatementPrecautionary Codes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.P261, P270, P280[8][9]
Skin Irritation Causes skin irritation.P302+P352[8][9]
Eye Irritation Causes serious eye irritation.P305+P351+P338[8]
Respiratory Irritation May cause respiratory irritation.P304+P340[8][9]

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Avoid generating dust.

Expected Spectroscopic Data

For structural verification, spectroscopic analysis is essential. Based on the structure, one can predict the key features in various spectra.

  • ¹H NMR: Two signals are expected in the aromatic region, each a multiplet due to coupling with neighboring fluorine and other protons (if any).

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at C-2. This signal will be split by the adjacent protons, appearing as a multiplet. Decoupling from protons would simplify this signal.[10]

  • ¹³C NMR: Six distinct signals are expected for the six unique carbon atoms in the benzene ring. The carbons attached to the electronegative halogens and the nitro group will be shifted downfield.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), which is a definitive confirmation of the elemental composition.

Conclusion

This compound is more than just a collection of atoms; it is a strategically designed chemical tool. Its electron-deficient aromatic core, combined with multiple, distinct reactive sites, provides chemists with a versatile platform for building molecular complexity. Understanding the interplay of its electronic properties and the specific reactivity of each functional group is key to leveraging its full potential in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • ChemBK. 5-Bromo-1-chloro-3-fluoro-2-nitrobenzene. [Link]

  • MySkinRecipes. 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. [Link]

  • PubChem. 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Filo. The reaction of 1-chloro-2-nitrobenzene with aqueous potassium... [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: A Keystone Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. Among these, polyhalogenated nitroaromatic compounds have emerged as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, a key reagent whose unique substitution pattern offers a powerful tool for the synthesis of novel pharmaceuticals and agrochemicals.[1] The presence of three distinct halogen atoms (bromine, chlorine, and fluorine) alongside a strongly electron-withdrawing nitro group on a benzene ring imparts a rich and tunable reactivity, allowing for selective and sequential chemical transformations. This self-validating system of reactivity makes it a valuable asset in the development of new chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 5, a chlorine atom at position 1, a fluorine atom at position 2, and a nitro group at position 3. This specific arrangement of substituents creates a unique electronic and steric environment that dictates its chemical behavior.

The IUPAC name for this compound is this compound.[2] Its molecular formula is C₆H₂BrClFNO₂, and it has a molecular weight of approximately 254.44 g/mol .[2]

A summary of its key identifiers and physicochemical properties is presented in the table below:

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1435806-75-9Advanced ChemBlocks[3]
Molecular Formula C₆H₂BrClFNO₂PubChem[2]
Molecular Weight 254.44 g/mol PubChem[2]
Appearance White to light yellow solid (Predicted)ChemicalBook[4]
Boiling Point 280.5±35.0 °C (Predicted)ChemicalBook[4]
Density 1.904±0.06 g/cm³ (Predicted)ChemicalBook[4]
SMILES C1=C(C=C(C(=C1[O-])F)Cl)BrPubChem[2]
InChIKey PNEWAZPHMNCPPO-UHFFFAOYSA-NPubChem[2]

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process, characteristic of the preparation of highly substituted aromatic compounds. A plausible and strategic synthetic route involves the regioselective nitration of a pre-existing trihalogenated benzene precursor.[5] Introducing the nitro group at a later stage of the synthesis is often preferred due to its strong deactivating effect on the aromatic ring towards further electrophilic substitution.[5]

A Representative Synthetic Protocol:

A general, yet illustrative, protocol for the synthesis would likely begin with a suitable dihalogenated aniline or phenol, followed by sequential halogenation and nitration steps. For instance, a plausible precursor for the final nitration step is 1-bromo-3-chloro-5-fluorobenzene.[5] The synthesis of this precursor itself can be a multi-step process.

The final nitration step is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Workflow for Nitration:

G start Start: 1-Bromo-3-chloro-5-fluorobenzene step1 Add to a mixture of conc. HNO3 and conc. H2SO4 at 0-10 °C start->step1 step2 Stir for a specified duration to ensure complete nitration step1->step2 step3 Carefully pour the reaction mixture onto ice step2->step3 step4 Filter the precipitated product step3->step4 step5 Wash the crude product with water step4->step5 step6 Recrystallize to yield pure this compound step5->step6 end End Product step6->end

Caption: Generalized workflow for the nitration of a trihalogenated benzene.

The reactivity of this compound is largely dictated by the interplay of its substituents. The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[5] The presence of three different halogens allows for selective and sequential reactions, providing chemists with precise control over the construction of complex molecular frameworks.[1][5]

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its highly functionalized structure allows for the introduction of diverse chemical moieties, a critical step in the drug discovery and development process.

The compound's utility stems from its capacity to participate in a variety of chemical reactions, including:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates the displacement of one or more halogen atoms by a wide range of nucleophiles. The fluorine atom, being the most electronegative, often serves as a good leaving group in SNAr reactions.

  • Cross-Coupling Reactions: The bromine and chlorine atoms can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

  • Reduction of the Nitro Group: The nitro group can be easily reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical transformations, such as diazotization and amide bond formation, for building molecular diversity.[5]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound (CAS 1435806-75-9) should be obtained from the supplier, general precautions for handling polyhalogenated nitroaromatic compounds should be strictly followed. These compounds are generally considered to be toxic and irritants.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

In case of exposure, seek immediate medical attention.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of organic synthesis. Its unique arrangement of multiple halogen atoms and a nitro group on an aromatic scaffold provides a powerful platform for the construction of complex and novel molecules. For researchers and scientists in drug development and agrochemical research, a thorough understanding of its molecular structure, reactivity, and safe handling is essential for leveraging its full synthetic potential. The strategic application of this building block will undoubtedly continue to contribute to the advancement of chemical and life sciences.

References

  • MySkinRecipes. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025, December 29). Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a polyhalogenated nitroaromatic compound of significant interest to researchers and professionals in the fields of pharmaceutical and agrochemical development. The strategic placement of bromo, chloro, fluoro, and nitro functionalities on the benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures.[1] The electron-withdrawing nature of the nitro group and the distinct reactivities of the halogen substituents allow for selective functionalization through various synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[2] This guide provides a comprehensive, in-depth technical overview of a robust and well-documented synthetic pathway to this compound, commencing from commercially available precursors. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this document, ensuring scientific integrity and practical applicability.

Strategic Synthesis Pathway: Nitration of a Trihalogenated Precursor

The selected synthetic strategy involves a two-step process, beginning with the synthesis of the key intermediate, 1-bromo-3-chloro-5-fluorobenzene, followed by its regioselective nitration to yield the target compound. This approach is favored due to the ready availability of starting materials and the generally high-yielding nature of the involved reactions.

Step 1: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene

The synthesis of the trihalogenated intermediate, 1-bromo-3-chloro-5-fluorobenzene, can be efficiently achieved from 3-bromo-5-chloro-2-fluoroaniline via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry allows for the replacement of an amino group with a hydrogen atom (deamination) via a diazonium salt intermediate.

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic synthesis, enabling the conversion of arylamines to a wide array of functionalized arenes. The reaction proceeds through the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) salt or other reagents to yield the desired product.[3][4] In this deamination step, the diazonium salt is treated with a reducing agent, such as hypophosphorous acid, to replace the diazonium group with a hydrogen atom.

The overall transformation is depicted below:

Sandmeyer Reaction sub 3-Bromo-5-chloro-2-fluoroaniline int Aryl Diazonium Salt Intermediate sub->int NaNO2, H2SO4 0-5 °C prod 1-Bromo-3-chloro-5-fluorobenzene int->prod H3PO2

Caption: Deamination of 3-bromo-5-chloro-2-fluoroaniline.

Experimental Protocol: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene

  • Materials and Reagents:

    • 3-Bromo-5-chloro-2-fluoroaniline[5][6][7]

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂)

    • Hypophosphorous Acid (H₃PO₂) (50% aqueous solution)

    • Diethyl Ether

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cautiously add 3-bromo-5-chloro-2-fluoroaniline to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 20 °C with an ice bath.

    • Cool the resulting solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

    • In a separate beaker, cool the hypophosphorous acid solution to 0 °C.

    • Slowly add the prepared diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the evolution of nitrogen gas ceases.

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-3-chloro-5-fluorobenzene.

    • Purify the crude product by vacuum distillation to yield the pure intermediate.

Step 2: Regioselective Nitration to this compound

The final step in the synthesis is the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene. The directing effects of the three halogen substituents are crucial for achieving the desired isomer. Halogens are ortho, para-directing groups, but they also deactivate the ring towards electrophilic aromatic substitution.[8] In this case, the cumulative directing effects will favor the introduction of the nitro group at the C3 position.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[9][10] The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the nitroaromatic product.

The reaction is illustrated in the following diagram:

Nitration Reaction sub 1-Bromo-3-chloro-5-fluorobenzene int Sigma Complex Intermediate sub->int HNO3, H2SO4 prod This compound int->prod -H+

Caption: Nitration of 1-bromo-3-chloro-5-fluorobenzene.

Experimental Protocol: Synthesis of this compound

  • Materials and Reagents:

    • 1-Bromo-3-chloro-5-fluorobenzene[11][12][13]

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Dichloromethane

    • Ice-water mixture

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add fuming nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

    • To this nitrating mixture, add 1-bromo-3-chloro-5-fluorobenzene dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto a stirred ice-water mixture.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution until the washings are neutral, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterStep 1: DeaminationStep 2: Nitration
Starting Material 3-Bromo-5-chloro-2-fluoroaniline1-Bromo-3-chloro-5-fluorobenzene
Key Reagents NaNO₂, H₂SO₄, H₃PO₂HNO₃, H₂SO₄
Reaction Temperature 0-10 °C0-5 °C
Reaction Time 3-4 hours2-4 hours
Purification Method Vacuum DistillationRecrystallization/Column Chromatography
Expected Yield 70-80%85-95%

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes.

    • 3-Bromo-5-chloro-2-fluoroaniline and the final product are potentially toxic and should be handled with care. Avoid inhalation of dust and vapors.

    • The diazotization reaction can be exothermic and potentially explosive if not properly controlled. Maintain the recommended temperature range strictly.

    • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This in-depth technical guide outlines a reliable and efficient synthetic route for the preparation of this compound. By leveraging a well-established Sandmeyer-type deamination followed by a regioselective nitration, this pathway offers a practical approach for obtaining this valuable synthetic intermediate. The detailed experimental protocols, mechanistic insights, and safety considerations provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this compound for their research and development endeavors.

References

  • 1-Bromo-3-chloro-5-fluorobenzene-d 3 (Synonyms: 3-Fluoro-5-bromochlorobenzene-d 3 ). (n.d.). Retrieved from a reputable chemical supplier's website.
  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2). Retrieved from [Link]

  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from [Link]

  • A In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1). (n.d.).
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from a university chemistry department's online resources.
  • Nitration of Benzene - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem. (n.d.). Retrieved from [Link]

  • WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. (n.d.).
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024, May 14). Retrieved from [Link]

  • US1793304A - Process for purifying nitrobenzene - Google Patents. (n.d.).
  • Preparation of Nitrobenzene (Nitration of benzene). (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC - NIH. (n.d.). Retrieved from [Link]

  • process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • 1269232-95-2|3-Bromo-5-chloro-2-fluoroaniline|BLD Pharm. (n.d.).
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Physicochemical Characterization of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: A Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a highly substituted aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its dense functionalization offers numerous avenues for chemical modification. Despite its emerging importance, a thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of experimentally determined physical property data, specifically its melting and boiling points.

This guide serves as a comprehensive technical resource for researchers and scientists tasked with characterizing this compound. It provides a robust framework for the experimental determination of its fundamental physical properties. Rather than merely listing procedural steps, this document elucidates the underlying principles, explains the causality behind experimental choices, and offers self-validating protocols to ensure data integrity. We will explore the theoretical basis for its physical state, provide detailed, field-proven methodologies for accurate measurement, and discuss the interpretation of the resulting data. This guide is designed to empower researchers to generate reliable, high-quality physicochemical data essential for process development, safety assessment, and regulatory compliance.

Introduction to this compound

This compound is a polyhalogenated nitroaromatic compound. Its chemical structure, presented below, reveals a benzene ring substituted with four different functional groups.

  • Molecular Formula: C₆H₂BrClFNO₂

  • Molecular Weight: 254.44 g/mol [1]

  • CAS Number: 1435806-75-9[1]

The strategic placement of three distinct halogens (Bromine, Chlorine, Fluorine) and a strongly electron-withdrawing nitro group makes this molecule an attractive intermediate for synthetic chemists.[2] Each substituent can influence the reactivity of the aromatic ring and serve as a handle for further chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. The lack of documented physical data necessitates its experimental determination to facilitate its use in drug development and other advanced applications.

Theoretical Considerations and Comparative Analysis

The physical properties of a molecule, such as its melting and boiling points, are dictated by the nature and strength of its intermolecular forces. For substituted benzenes, these properties are a complex function of molecular weight, polarity, and molecular symmetry.

Influence of Substituents on Physical Properties

The substituents on the benzene ring profoundly influence the molecule's physical characteristics:

  • Inductive and Resonance Effects: The halogens and the nitro group are all highly electronegative, exerting strong inductive electron-withdrawing effects. This creates a significant molecular dipole moment, leading to stronger dipole-dipole interactions compared to non-polar benzene.[3][4] The nitro group, in particular, also withdraws electrons through resonance, further enhancing the polarity.[5] These strong intermolecular forces suggest that this compound will have a significantly higher boiling point than benzene (80.1 °C).

  • Molecular Weight: With a molecular weight of 254.44 g/mol , the molecule will exhibit greater van der Waals forces than simpler benzene derivatives, contributing to higher melting and boiling points.

  • Melting Point and Molecular Symmetry: The melting point is sensitive not only to intermolecular forces but also to how well the molecules pack into a crystal lattice. Highly symmetrical molecules tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to break apart, and thus, a higher melting point. For example, the symmetrical 1,4-dichlorobenzene has a melting point of 52.7°C, far higher than that of benzene (5.5°C), despite having a lower boiling point than its 1,2-isomer.[3] The substitution pattern of this compound is asymmetrical, which may lead to less efficient crystal packing compared to a more symmetrical analogue.

Comparative Data for Structurally Related Compounds

While specific data for the target compound is unavailable, examining structurally similar molecules can provide a reasonable estimation of its expected properties. The compound is predicted to be a solid at room temperature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Rationale for Comparison
BenzeneC₆H₆78.115.5[3]80.1Unsubstituted parent compound for baseline.
1,4-DichlorobenzeneC₆H₄Cl₂147.0052.7[3]174Demonstrates the effect of symmetry and halogen substitution on melting point.
5-Bromo-1-fluoro-3-methyl-2-nitrobenzeneC₇H₅BrFNO₂234.02Solid (Value not specified)276.3 ± 35.0A structurally similar polysubstituted nitrobenzene. The presence of a methyl group instead of a chlorine atom will have some effect, but this provides the closest available boiling point data.

Based on this comparative data, a boiling point in the range of 270-300 °C could be anticipated for this compound.

Experimental Protocol for Melting Point Determination

The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range. This protocol describes the use of a modern digital melting point apparatus.

Principle of Measurement

A small, finely powdered sample of the compound is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point. Dry the sample under vacuum if necessary.

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder to ensure efficient heat transfer within the capillary.[6]

  • Capillary Tube Loading:

    • Take a capillary tube (sealed at one end) and jab the open end into the powder pile several times.

    • Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the sealed end.

    • The final packed sample height should be 2-3 mm.[7] An overloaded sample will result in a broadened, inaccurate melting range.

  • Apparatus Setup and Measurement:

    • Before the first use of the day, it is good practice to verify the apparatus's calibration with certified standards (e.g., benzoic acid, caffeine).

    • Preliminary (Rapid) Run: Insert the loaded capillary into the heating block. Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting point. This saves time and identifies the temperature range of interest.

    • Accurate Run: Allow the apparatus to cool to at least 20°C below the approximate melting point found. Insert a fresh capillary tube with a new sample.

    • Set the initial heating rate to be fast until the temperature is about 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.[7] Slow heating is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

    • Observe the sample through the magnified viewing port.

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts, leaving a clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Post-Measurement:

    • Allow the apparatus to cool before removing the capillary tube.

    • Dispose of used capillary tubes in a designated glass waste container. Never reuse a capillary tube, as the thermal history of the sample can affect its melting behavior.[7]

Visualization of the Melting Point Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3mm) Grind->Load Pack Pack Sample Tightly Load->Pack RapidRun Perform Rapid Run (~10-15°C/min) Pack->RapidRun Cool Cool Apparatus RapidRun->Cool AccurateRun Perform Accurate Run (~1-2°C/min) Cool->AccurateRun RecordRange Record T1 (onset) and T2 (clear) AccurateRun->RecordRange Result Result: Melting Range (T1 - T2) RecordRange->Result

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Boiling Point Determination (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] For small research quantities or high-boiling compounds, a micro-determination method is efficient and safe. This protocol is ideal as the boiling point of the target compound is expected to be high.

Principle of Measurement

A small amount of liquid is heated in a test tube containing an inverted capillary tube. Air trapped in the capillary expands and escapes, followed by the sample's vapor, which emerges as a rapid stream of bubbles. The system is then allowed to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube; at this moment, the external pressure is equal to the vapor pressure of the liquid.[9]

Step-by-Step Methodology
  • Apparatus Assembly:

    • Attach a small test tube (e.g., 6x50 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Obtain a capillary tube (sealed at one end) and place it, open end down, inside the test tube.

    • Secure the thermometer with the attached test tube in a clamp. Lower the assembly into a heating bath (a Thiele tube or a beaker with mineral oil on a hot plate) such that the heat-transfer medium is above the level of the liquid in the test tube but below the rubber band.[9]

  • Sample Addition:

    • Using a pipette, add the liquid sample into the test tube to a depth of about 1.5-2.0 cm, ensuring the inverted capillary is fully submerged.

  • Heating and Measurement:

    • Begin heating the bath gently, with stirring if using a beaker setup, at a rate of 5-10°C per minute.

    • Observe the inverted capillary. Initially, a slow stream of bubbles will emerge as trapped air expands and escapes.

    • As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates that the test tube is filled with the substance's vapor.[9]

    • Once a steady, rapid stream is observed, turn off the heat source and allow the apparatus to cool slowly and undisturbed.

    • Watch the capillary tube carefully as the apparatus cools. The rate of bubbling will decrease.

    • The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point.

  • Validation and Pressure Correction:

    • For an accurate reading, the cooling must be slow. If cooling is too rapid, the reading may be erroneously low.

    • If the atmospheric pressure is not 760 mmHg, a correction may be necessary, especially for high-accuracy work. Pressure nomographs can be used to correct the observed boiling point to the standard boiling point at 760 mmHg.

Visualization of the Micro Boiling Point Workflow

BoilingPointWorkflow cluster_setup Apparatus Assembly cluster_measure Measurement Cycle Assemble Attach Test Tube to Thermometer AddSample Add Sample (1.5-2cm) Assemble->AddSample AddCapillary Insert Inverted Capillary AddSample->AddCapillary Immerse Immerse in Heating Bath AddCapillary->Immerse Heat Heat Gently Immerse->Heat ObserveBubbles Observe Rapid, Continuous Bubbles Heat->ObserveBubbles Cool Turn Off Heat, Cool Slowly ObserveBubbles->Cool RecordTemp Record Temperature When Liquid Enters Capillary Cool->RecordTemp Result Result: Observed Boiling Point RecordTemp->Result

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The physical properties of this compound are essential for its effective application in research and development. While published experimental values for its melting and boiling points are currently unavailable, this guide provides the necessary theoretical framework and detailed experimental protocols to determine them with high accuracy and confidence. By adhering to these methodologies, which emphasize careful technique and an understanding of the underlying principles, researchers can generate the reliable data required to advance the synthetic utility of this promising chemical intermediate.

References

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  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Retrieved from [Link]

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A Technical Guide to the Solubility of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound is a critical physical property that dictates its application in numerous chemical processes, particularly in the realms of drug discovery and materials science. For a complex intermediate like 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, understanding its behavior in different organic solvents is paramount for several reasons:

  • Reaction Kinetics and Mass Transfer: Efficient dissolution of reactants is essential for achieving optimal reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower, incomplete, or side reactions.

  • Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization.[1] A solvent that readily dissolves the compound at elevated temperatures but shows poor solubility at lower temperatures is ideal for obtaining high-purity crystalline material.

  • Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

  • Analytical Characterization: Many analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the analyte to be dissolved in a suitable solvent.

Given the highly substituted and polyhalogenated nature of this compound, its solubility is expected to be influenced by a complex interplay of intermolecular forces.

Theoretical Framework: Predicting Solubility

While experimental determination remains the gold standard, theoretical models can provide valuable predictive insights into the solubility of a compound. These models are grounded in the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.

Molecular Structure and Polarity

This compound possesses a variety of functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Halogen Atoms (Br, Cl, F): These electronegative atoms induce dipoles and can participate in halogen bonding, a noncovalent interaction that can influence solubility.

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar, capable of participating in dipole-dipole interactions.

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core but can also engage in π-π stacking interactions.

The computed XLogP3 value of 3.2 for this compound suggests a significant degree of lipophilicity, indicating a preference for less polar organic solvents over water.[2][3] A related isomer, 5-Bromo-1-chloro-3-fluoro-2-nitrobenzene, is described as being soluble in organic solvents like methanol, ethanol, and dichloromethane, and only slightly soluble in water, which aligns with this prediction.[4]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[5][6] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.[6] While the specific HSP for this compound are not published, they can be estimated using group contribution methods.

UNIFAC Group Contribution Method

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[1][2][4][7] By breaking down a molecule into its constituent functional groups, UNIFAC can estimate the solubility of a solid in a liquid. This model is particularly useful in the early stages of process development when experimental data is scarce.[1][4][7]

Experimental Determination of Solubility

The following section provides detailed protocols for the experimental determination of the solubility of this compound. It is imperative that all experimental work is conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, due to the potential hazards associated with halogenated nitroaromatic compounds.[8][9]

Materials and Equipment

Solvents: A range of organic solvents with varying polarities should be selected. A suggested list is provided in the table below. All solvents should be of high purity (≥99.5%).

SolventPolarity IndexDielectric Constant (20°C)
n-Hexane0.11.89
Toluene2.42.38
Dichloromethane3.19.08
Ethyl Acetate4.46.02
Acetone5.120.7
Ethanol5.224.55
Methanol6.632.7

Equipment:

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with hotplate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved solid in the filtrate. This can be achieved through several methods:

      • Gravimetric Analysis: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid.

      • Spectroscopic Analysis: Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent. Measure the absorbance of the filtered sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

      • Chromatographic Analysis: Prepare a calibration curve using standard solutions. Analyze the filtered sample by HPLC and determine the concentration based on the peak area.

  • Data Reporting:

    • Express the solubility in units of g/L, mg/mL, or mol/L.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_quant Quantification cluster_result Result prep1 Add excess solute to solvent in a vial prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate for 24-72 hours at constant temperature prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 Equilibrium Reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 quant1 Gravimetric, Spectroscopic, or Chromatographic Analysis samp3->quant1 result1 Calculate and report solubility (g/L, mg/mL, mol/L) quant1->result1

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Data Interpretation and Application

The experimentally determined solubility data can be tabulated for easy comparison across different solvents. This data will reveal the optimal solvents for various applications. For instance, a solvent with high solubility at room temperature would be suitable for reactions and as a mobile phase in chromatography. Conversely, a solvent pair where the compound has high solubility in one and low in the other would be ideal for extraction processes.

By correlating the experimental solubility data with the properties of the solvents (e.g., polarity index, dielectric constant, Hansen parameters), a deeper understanding of the solute-solvent interactions can be gained. This knowledge is invaluable for the rational selection of solvents in future synthetic and process development endeavors involving this compound and structurally related molecules.

Safety and Handling

This compound is a halogenated nitroaromatic compound and should be handled with care. While specific toxicity data is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It is essential to:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8][9]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with robust experimental methodologies, researchers can generate the critical data needed to effectively utilize this versatile chemical intermediate in their synthetic and developmental workflows. The provided protocols are designed to be self-validating and to ensure the generation of accurate and reproducible solubility data.

References

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  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
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An In-Depth Technical Guide to 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1435806-75-9

Introduction: A Versatile Building Block in Modern Synthesis

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring four distinct functional groups on the benzene ring, offers a versatile platform for medicinal chemists and researchers in agrochemical development. The strategic placement of bromo, chloro, fluoro, and nitro groups allows for a range of selective chemical modifications, making it an invaluable precursor for creating novel therapeutic agents and advanced pesticides.[2][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this important chemical entity, grounded in established scientific principles and methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 1435806-75-9PubChem[4]
Molecular Formula C₆H₂BrClFNO₂PubChem[4]
Molecular Weight 254.44 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Canonical SMILES C1=C(C=C(C(=C1[O-])F)Cl)BrPubChem[4]
InChI Key PNEWAZPHMNCPPO-UHFFFAOYSA-NPubChem[4]
Calculated XLogP3 3.2PubChem[4]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a multi-step process that involves the regioselective nitration of a pre-existing trihalogenated benzene ring.[2] A plausible and strategic route begins with the synthesis of the precursor, 1-bromo-3-chloro-5-fluorobenzene, followed by its nitration.

Part 1: Synthesis of the Precursor, 1-Bromo-3-chloro-5-fluorobenzene

A common starting material for the synthesis of 1-bromo-3-chloro-5-fluorobenzene is aniline, which undergoes a series of electrophilic aromatic substitution and functional group transformations.

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Bromination Bromination Acetanilide->Bromination Electrophilic Aromatic Substitution Chlorination Chlorination Bromination->Chlorination Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Chlorination->Hydrolysis Deprotection Deamination Deamination Hydrolysis->Deamination Sandmeyer Reaction Iodination Iodination (Alternative) Precursor 1-Bromo-3-chloro-5-fluorobenzene Deamination->Precursor Nitration_Workflow Precursor 1-Bromo-3-chloro-5-fluorobenzene Reaction Electrophilic Aromatic Substitution Precursor->Reaction Nitrating_Mixture Conc. HNO₃ / Conc. H₂SO₄ Nitrating_Mixture->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization) Product->Purification

Caption: Workflow for the nitration of 1-bromo-3-chloro-5-fluorobenzene.

Experimental Protocol: Nitration of 1-Bromo-3-chloro-5-fluorobenzene

  • Reagents and Setup: In a flask equipped with a magnetic stirrer and a cooling bath, concentrated sulfuric acid is cooled. Concentrated nitric acid is then added slowly to the sulfuric acid to form the nitrating mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • Addition of Substrate: 1-Bromo-3-chloro-5-fluorobenzene is added portion-wise to the stirred nitrating mixture, while maintaining a low temperature (typically 0-10 °C) to minimize the formation of by-products.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The solid is then collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound. [5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which allows for selective transformations. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r).

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles. The fluorine and chlorine atoms can be selectively displaced by various nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is fundamental to the construction of more complex molecules.

Cross-Coupling Reactions

The bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex scaffolds commonly found in pharmaceuticals.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. The resulting aniline derivative can be used in the synthesis of heterocycles, amides, and other nitrogen-containing functional groups.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key building block in the development of new pharmaceutical agents and agrochemicals. [2]While specific drug candidates containing this exact fragment are often proprietary, its structural motifs are found in precursors to various classes of bioactive molecules, including potential anticancer agents and advanced pesticides. [2][3]The ability to introduce diverse chemical moieties through the selective reactions described above is a critical step in the drug discovery and development process.

Spectroscopic Characterization

The structure of this compound and its intermediates can be unequivocally confirmed by modern spectroscopic techniques. While a publicly available spectrum for this specific compound is not readily found, the expected NMR signals can be predicted based on the analysis of similar compounds. [6]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The coupling patterns will be influenced by the adjacent halogen and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms attached to the halogens and the nitro group will show characteristic downfield shifts.

Safety, Handling, and Disposal

As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Halogenated organic waste should be disposed of in a designated container. [7][8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique and highly functionalized structure provides a powerful tool for researchers and scientists to construct novel compounds with desired biological activities. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible use in research and development.

References

  • MySkinRecipes. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. Retrieved from [Link]

  • Chemistry university. (2021, May 7). Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

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  • Google Patents. (n.d.). US5952375A - Compounds and methods for synthesis and therapy.
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  • Google Patents. (n.d.). US7247752B2 - Methods for the synthesis of astaxanthin.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Bromo-1-fluoro-3-nitrobenzene in Agrochemical and Dye Synthesis. Retrieved from [Link]

  • Toppr. (n.d.). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

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Reactivity of the aromatic ring in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Abstract

This compound is a highly substituted aromatic compound of significant interest in medicinal and agrochemical research. Its utility as a chemical intermediate stems from the unique electronic environment of its aromatic ring, which is governed by the interplay of four distinct substituents: a strongly deactivating nitro group and three deactivating, yet ortho-, para-directing halogen atoms.[1][2] This guide provides a comprehensive analysis of the reactivity of this molecule, focusing on the causality behind its regioselectivity in both electrophilic and nucleophilic aromatic substitution reactions. We will dissect the competing electronic effects, predict reaction outcomes, and provide validated experimental protocols for key transformations.

Structural and Electronic Analysis

The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. In this compound, the benzene core is subjected to a complex array of inductive and resonance effects.

Table 1: Properties of this compound

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1435806-75-9[3]
Molecular Formula C₆H₂BrClFNO₂[3]
Molecular Weight 254.44 g/mol [1][3]

The specific arrangement of these four substituents creates a highly electron-deficient aromatic ring, a critical feature that dictates its chemical behavior.[1]

Dissecting Substituent Effects
  • Nitro Group (-NO₂): Positioned at C3, the nitro group is the most powerful substituent on the ring. It is a strong deactivating group due to its potent electron-withdrawing nature through both the inductive effect (-I) and the resonance effect (-M).[4][5] This group drastically reduces the nucleophilicity of the benzene ring, making it highly resistant to electrophilic attack.[6] Conversely, this same property makes the ring an excellent substrate for nucleophilic aromatic substitution.[1][6]

  • Halogens (-F, -Cl, -Br): Located at C2, C1, and C5 respectively, the halogens exhibit a dual electronic nature. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+M).[7] However, the resonance donation, while weaker, is crucial for directing incoming electrophiles to the ortho and para positions.[7][8]

The diagram below illustrates the push-pull nature of these electronic effects on the aromatic core.

Substituent_Effects substituents NO₂ (C3) F (C2) Cl (C1) Br (C5) effects Inductive Effect (-I) Resonance Effect (-M) Resonance Effect (+M) substituents:n->effects:i_neg Strong substituents:n->effects:m_neg Strong substituents:f->effects:i_neg Strong substituents:f->effects:m_pos Weak substituents:c->effects:i_neg Moderate substituents:c->effects:m_pos Weak substituents:b->effects:i_neg Moderate substituents:b->effects:m_pos Weak ring Aromatic Ring (Electron Density) effects:i_neg->ring Withdraws e⁻ effects:m_neg->ring Withdraws e⁻ effects:m_pos->ring Donates e⁻

Caption: Electronic effects of substituents on the aromatic ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Prediction: The ring is exceptionally deactivated towards electrophilic attack.

The combined electron-withdrawing power of one nitro group and three halogens makes the aromatic ring extremely electron-poor and thus a very weak nucleophile.[4][5] Standard electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) will require harsh, forcing conditions and are likely to be low-yielding.[9][10]

Regioselectivity of EAS

Should a reaction be forced, the position of substitution is determined by a consensus of the directing effects. There are two available positions for substitution: C4 and C6.

  • Nitro Group (-NO₂ at C3): Directs meta (to C1 and C5, both occupied). Its deactivating effect is strongest at the ortho (C2, C4) and para (C6) positions.

  • Halogens (-F, -Cl, -Br): As ortho-, para-directors, they direct incoming electrophiles to positions relative to themselves.[7]

    • -Cl (at C1): Directs to C2 (occupied), C6, and C4.

    • -F (at C2): Directs to C1 (occupied) and C3 (occupied).

    • -Br (at C5): Directs to C4, C6, and C1 (occupied).

Both C4 and C6 are ortho/para to two halogen atoms. However, C6 is ortho to the powerful deactivating nitro group, whereas C4 is meta. The intermediate carbocation (arenium ion) formed by attack at C4 is less destabilized than the one formed by attack at C6. Therefore, substitution is predicted to occur, if at all, at the C4 position.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Prediction: The ring is highly activated for nucleophilic attack, with substitution favored at positions ortho or para to the nitro group.

The strong electron-withdrawing nitro group is the key to this molecule's utility. It powerfully activates the ring for SNAr by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][11] For this stabilization to be effective, the leaving group must be positioned ortho or para to the nitro group.[11]

In this compound:

  • The -F at C2 is ortho to the -NO₂ group.

  • The -Cl at C1 is also ortho to the -NO₂ group.

  • The -Br at C5 is para to the -NO₂ group.

All three halogens are susceptible to displacement. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex.[12][13] The high electronegativity of fluorine makes the attached carbon (C2) the most electrophilic and thus the most susceptible to nucleophilic attack. Consequently, fluorine is generally the best leaving group in SNAr reactions, followed by chlorine, then bromine. [13][14]

Therefore, the predicted order of reactivity for nucleophilic substitution is C2 (-F) > C1 (-Cl) > C5 (-Br) .

SNAr_Mechanism start Substrate + Nu⁻ intermediate_F Meisenheimer Complex (Attack at C2-F) Highly Stabilized start->intermediate_F Fastest Attack (Most Electrophilic C) intermediate_Cl Meisenheimer Complex (Attack at C1-Cl) Stabilized start->intermediate_Cl Slower Attack intermediate_Br Meisenheimer Complex (Attack at C5-Br) Stabilized start->intermediate_Br Slowest Attack product_F Product (F displaced) intermediate_F->product_F -F⁻ product_Cl Product (Cl displaced) intermediate_Cl->product_Cl -Cl⁻ product_Br Product (Br displaced) intermediate_Br->product_Br -Br⁻

Caption: Predicted SNAr reaction pathways and relative rates.

Other Key Reactions: Nitro Group Reduction

A common and highly valuable transformation for this class of compounds is the selective reduction of the nitro group to an amine. This opens up a vast array of subsequent chemical modifications, such as diazotization or amide bond formation. The resulting halo-substituted anilines are critical building blocks in synthesis.[1]

Careful selection of the reducing agent is crucial to avoid undesired dehalogenation.[1]

Table 2: Common Reagents for Selective Nitro Group Reduction

Reagent SystemConditionsKey Advantages
SnCl₂ / HCl Acidic, often heatedClassic, reliable method
H₂ / Pd/C or Pt/C Catalytic hydrogenationClean, high-yielding, but can cause dehalogenation
Fe / NH₄Cl or AcOH Neutral/mildly acidicEconomical and effective

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures must be followed.

Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol details the displacement of the fluorine atom at C2, the most reactive site.

Objective: To synthesize 5-Bromo-1-chloro-3-nitro-2-methoxybenzene.

Methodology:

  • To a solution of this compound (1.0 g, 3.93 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (0.255 g, 4.72 mmol).

  • Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Selective Reduction of the Nitro Group

This protocol uses tin(II) chloride, a classic method for reducing nitro groups while preserving halogen substituents.

Objective: To synthesize 5-Bromo-3-chloro-2-fluoroaniline.

Methodology:

  • Suspend this compound (1.0 g, 3.93 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.43 g, 19.65 mmol) in concentrated hydrochloric acid (5 mL) dropwise at room temperature.

  • Heat the mixture to 70 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and basify by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is >10. The tin salts will precipitate.

  • Extract the aqueous slurry with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with water, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude aniline product.

  • Further purification can be achieved via column chromatography if necessary.

Conclusion

The reactivity of this compound is a textbook example of substituent-directed aromatic chemistry. Its highly electron-deficient nature renders it inert to all but the most forcing electrophilic substitution conditions, with any reaction likely occurring at the C4 position. In stark contrast, the ring is primed for nucleophilic aromatic substitution. The powerful activating effect of the ortho/para nitro group, combined with the superior leaving group ability of fluorine, makes the C2 position the primary site for nucleophilic attack. Understanding these principles allows for the strategic use of this compound as a versatile building block in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.[1][2]

References

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An In-depth Technical Guide to the Electron-Withdrawing Effects of Substituents on 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. We will dissect the individual and collective electron-withdrawing effects of the nitro, fluoro, chloro, and bromo substituents, elucidating how these effects govern the molecule's reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide integrates fundamental principles of physical organic chemistry with practical, field-proven experimental protocols for synthesis, reaction, and spectroscopic characterization, offering a holistic resource for professionals in the field.

Introduction: The Architecture of an Electron-Deficient Aromatic System

This compound is a polysubstituted benzene derivative where the aromatic ring is decorated with four distinct electron-withdrawing substituents.[1][2][3] This substitution pattern renders the π-system exceptionally electron-deficient, a feature that is paramount to its utility in modern organic synthesis.[1] Unlike electron-rich aromatic systems that readily undergo electrophilic substitution, this molecule is primed for nucleophilic attack.[4] Understanding the interplay of the substituents' electronic effects is crucial for predicting its reactivity, regioselectivity, and for designing rational synthetic routes for more complex target molecules.[5][6]

The core of this molecule's reactivity lies in the powerful electron-withdrawing nature of the nitro group, synergistically enhanced by the inductive effects of the three halogen atoms. This guide will explore these effects in detail, providing both a qualitative and quantitative framework for their analysis.

Deconstructing the Electronic Effects: A Substituent-by-Substituent Analysis

The overall electronic character of the aromatic ring is a composite of the inductive and resonance effects of each substituent. These effects are not merely additive; their positions relative to one another lead to a complex but predictable reactivity map.

Inductive vs. Resonance Effects
  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the electronegativity of the substituent. All four substituents (NO₂, F, Cl, Br) exert a significant -I effect.

  • Resonance Effect (-R or -M): This involves the delocalization of π-electrons from the benzene ring into the substituent. The nitro group is a potent -R group, withdrawing electron density through conjugation. Halogens, conversely, can exhibit a weak +R effect by donating lone-pair electrons to the ring, but this is generally overshadowed by their strong -I effect.[7]

Below is a diagram illustrating the primary electronic forces at play in this compound.

Electronic_Effects C1 C-Cl C2 C-F C3 C-NO₂ C4 C-H C5 C-Br C6 C-H ring Benzene Ring NO2 NO₂ NO2->ring -R, -I (Strong) F F F->ring -I >> +R Cl Cl Cl->ring -I > +R Br Br Br->ring -I > +R

Caption: Dominant electronic effects of substituents on the benzene ring.

Quantitative Analysis: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent. The constants σ_meta_ and σ_para_ represent the substituent's ability to influence the acidity of benzoic acid from the meta and para positions, respectively. Positive values indicate an electron-withdrawing effect.

SubstituentHammett Constant (σ_para_)Hammett Constant (σ_meta_)Dominant Effect
-NO₂ +0.78+0.71Strong -I, Strong -R
-F +0.06+0.34Strong -I, Weak +R
-Cl +0.23+0.37Strong -I, Weak +R
-Br +0.23+0.39Strong -I, Weak +R
(Data sourced from established literature compilations)[8][9][10]

The exceptionally high positive σ values for the nitro group underscore its role as the primary activating group for nucleophilic attack. The halogens, while also electron-withdrawing, have a more nuanced effect due to the interplay of their inductive and resonance contributions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The severe electron deficiency of the ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

The SNAr Mechanism: Formation of the Meisenheimer Complex

The SNAr mechanism is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this complex is the key to the reaction's feasibility and is the reason why strong electron-withdrawing groups are essential. The rate-determining step is typically the formation of this intermediate.[11][12]

SNAr_Mechanism sub This compound (Electron-Deficient Arene) step1 Step 1: Nucleophilic Attack (Rate-Determining Step) sub->step1 nuc Nucleophile (e.g., R-O⁻, R₂N-H) nuc->step1 meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) step1->meisenheimer step2 Step 2: Elimination of Leaving Group meisenheimer->step2 product Substituted Product step2->product lg Leaving Group (Halide Anion) step2->lg

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5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: A Linchpin in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Aromatic

In the landscape of synthetic organic chemistry, the strategic arrangement of functional groups on an aromatic scaffold is paramount to the construction of complex molecular architectures. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene has emerged as a highly valuable and versatile building block, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its utility stems from a unique confluence of electronic and steric properties conferred by its four distinct substituents: a nitro group and three different halogens.

The presence of the strongly electron-withdrawing nitro group significantly deactivates the benzene ring, rendering it highly electron-deficient. This electronic feature is the cornerstone of its reactivity, facilitating key transformations such as nucleophilic aromatic substitution (SNAr).[1] Furthermore, the differential reactivity of the bromine, chlorine, and fluorine atoms allows for a programmed and regioselective sequence of reactions, providing chemists with precise control over synthetic outcomes.[1] This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, underscoring its role as a critical intermediate in the synthesis of novel chemical entities.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The table below summarizes its key identifiers and computed properties.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1435806-75-9PubChem[3]
Molecular Formula C₆H₂BrClFNO₂PubChem[3]
Molecular Weight 254.44 g/mol PubChem[3]
Appearance Pale yellow crystalline solid (typical for similar compounds)Inferred from related compounds[4]
XLogP3 3.2PubChem[3]
Polar Surface Area 45.8 ŲPubChem[3]

Synthesis of the Building Block

The synthesis of this compound is a multi-step process that requires careful regiochemical control. A common strategy involves the sequential halogenation of a suitable precursor, followed by a regioselective nitration as the final key step. A plausible synthetic route often commences with a trihalogenated benzene derivative.

A likely precursor for the final nitration step is 1-bromo-3-chloro-5-fluorobenzene.[1] The synthesis of this intermediate itself can be a multi-step process, potentially starting from simpler materials like 2-chloro-5-fluorophenol.[1] The introduction of multiple different halogens onto a benzene ring requires careful planning due to the directing effects of the existing substituents.[1]

The final step is the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[1] The directing effects of the existing halogens guide the nitro group to the desired position.

Synthesis_Pathway 2-Chloro-5-fluorophenol 2-Chloro-5-fluorophenol Intermediate_A Intermediate_A 2-Chloro-5-fluorophenol->Intermediate_A Halogenation Steps 1-Bromo-3-chloro-5-fluorobenzene 1-Bromo-3-chloro-5-fluorobenzene Intermediate_A->1-Bromo-3-chloro-5-fluorobenzene Further Functionalization This compound This compound 1-Bromo-3-chloro-5-fluorobenzene->this compound HNO3, H2SO4

Caption: Plausible synthetic pathway to this compound.

Key Reactions and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its substituents, which can be selectively targeted to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, due to the potent electron-withdrawing nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The positions ortho and para to the nitro group are particularly activated. This allows for the selective displacement of one or more of the halogen atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates.[1][2] The fluorine atom, being the most electronegative, is generally the most susceptible to nucleophilic attack in SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the ring serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling

The bromine atom is particularly well-suited for palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or their esters.[5][6] This reaction is a powerful tool for the formation of biaryl linkages, which are common motifs in pharmaceuticals.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.).

  • Add a suitable base, typically an aqueous solution of K₂CO₃ (2.0 equiv.).

  • Add a solvent, such as dimethoxyethane (DME).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The bromine and chlorine atoms can also participate in palladium-catalyzed Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds.[7][8] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines, which are prevalent in drug molecules.[7]

Reactions cluster_0 This compound cluster_1 Key Transformations Start C6H2BrClFNO2 SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu- Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2, Pd catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald R2NH, Pd catalyst Reduction Nitro Group Reduction Start->Reduction Reducing Agent

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Methodological & Application

The Synthetic Versatility of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Organic Synthesis

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a polysubstituted aromatic compound that has emerged as a valuable and versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing and sterically distinct substituents—a nitro group, and three different halogens—imbues the benzene ring with a highly electron-deficient character. This electronic profile is the cornerstone of its reactivity, making it an ideal substrate for a range of transformations crucial to the fields of medicinal chemistry and agrochemical development.[1][2]

The strategic placement of bromine, chlorine, and fluorine atoms, combined with the powerful activating effect of the nitro group, allows for selective and sequential functionalization. This guide provides an in-depth exploration of the applications of this compound, offering detailed application notes and robust protocols for its key transformations. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness the synthetic potential of this powerful building block.

Core Reactivity and Strategic Applications

The chemical behavior of this compound is dominated by three primary modes of reactivity: the reduction of the nitro group, palladium-catalyzed cross-coupling reactions at the C-Br bond, and nucleophilic aromatic substitution (SNAr). Each of these pathways opens a gateway to a diverse array of molecular scaffolds.

Gateway to Bioactive Anilines: Selective Nitro Group Reduction

The reduction of the nitro group to a primary amine is often the initial and most critical step in elaborating the this compound scaffold. This transformation yields 4-Bromo-2-chloro-6-fluoro-5-nitroaniline, a highly functionalized aniline that serves as a linchpin for the synthesis of a variety of heterocyclic systems and other advanced intermediates. A significant challenge in this transformation is the potential for hydrodehalogenation, where the halogen substituents are reductively cleaved. Therefore, the choice of a mild and selective reducing agent is paramount.

Application Note: The resulting aniline is a key precursor for the synthesis of substituted benzimidazoles and other fused heterocyclic systems, which are prevalent motifs in many biologically active compounds, including kinase inhibitors.

Protocol 1: Selective Catalytic Transfer Hydrogenation for the Synthesis of 4-Bromo-2-chloro-6-fluoro-5-nitroaniline

This protocol describes a selective method for the reduction of the nitro group in this compound using palladium on carbon (Pd/C) with hydrazine hydrate as a hydrogen source. This method is often preferred for its mildness and selectivity against dehalogenation.

Materials:

  • This compound

  • Palladium on carbon (5% w/w)

  • Hydrazine hydrate

  • Methanol (reagent grade)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).

  • Carefully add 5% Pd/C (0.05 - 0.10 eq by weight).

  • To this stirred suspension, add hydrazine hydrate (5-10 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (or maintain at a controlled temperature, e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-2-chloro-6-fluoro-5-nitroaniline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Key Reagents5% Pd/C, Hydrazine hydrate
SolventMethanol
TemperatureReflux
Typical Yield85-95%

Diagram 1: Workflow for Selective Nitro Reduction

G start Start: this compound reagents Add Methanol, 5% Pd/C, and Hydrazine Hydrate start->reagents reaction Heat to Reflux (1-4 h) reagents->reaction workup Cool, Filter through Celite®, Concentrate reaction->workup extraction Aqueous Workup with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify extraction->purification product Product: 4-Bromo-2-chloro-6-fluoro-5-nitroaniline purification->product

Caption: Workflow for the synthesis of 4-Bromo-2-chloro-6-fluoro-5-nitroaniline.

Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronate ester. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F, making the bromine at the 5-position the most reactive site for this transformation.

Application Note: The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids is a powerful strategy for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structures are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

Protocol 2: Representative Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The choice of palladium catalyst, ligand, base, and solvent may require optimization depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v) or another suitable solvent system

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Summary Table:

ParameterRepresentative Value
Starting MaterialThis compound
Coupling PartnerArylboronic acid
Catalyst SystemPd(PPh₃)₄ or Pd(OAc)₂/Ligand
BaseK₂CO₃ or K₃PO₄
Solvent1,4-Dioxane/Water
Temperature80-100 °C
Typical Yield70-90% (substrate dependent)

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl boronate Ar'B(OH)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product substrate Ar-Br substrate->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Ring

The strongly electron-withdrawing nitro group, in concert with the halogen substituents, renders the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the leaving groups (halogens). The relative reactivity of the halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. This orthogonal reactivity allows for selective functionalization.

Application Note: SNAr reactions on this scaffold are particularly useful for introducing nitrogen, oxygen, and sulfur nucleophiles. For example, reaction with amines can lead to the formation of substituted anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The fluorine atom is the most likely to be displaced under SNAr conditions.

Protocol 3: Representative Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the SNAr reaction of this compound with a primary or secondary amine. The reaction conditions, particularly temperature and the use of a base, may need to be adjusted based on the nucleophilicity of the amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1-2.0 eq)

  • A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (optional, but often beneficial)

  • A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

  • Sealed reaction vial or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating source

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a sealed reaction vial, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent (e.g., DMF).

  • Add the amine (1.2 eq) and the base (e.g., K₂CO₃, 1.5 eq).

  • Seal the vial and heat the reaction mixture to a temperature between 60 °C and 120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted aniline.

Data Summary Table:

ParameterRepresentative Value
Starting MaterialThis compound
NucleophilePrimary or secondary amine
Base (optional)K₂CO₃ or Et₃N
SolventDMF or DMSO
Temperature60-120 °C
Typical Yield60-85% (substrate dependent)

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G start Substrate + Nucleophile (Nu⁻) attack Nucleophilic Attack on C-F start->attack meisenheimer Formation of Meisenheimer Complex (Stabilized by NO₂) attack->meisenheimer elimination Elimination of Fluoride meisenheimer->elimination product Substituted Product elimination->product

Caption: The two-step addition-elimination mechanism of SNAr.

Case Study: Application in the Synthesis of Bioactive Molecules

The aniline derivative obtained from the reduction of this compound is a valuable precursor for the synthesis of a variety of bioactive molecules. For instance, related polysubstituted anilines are key intermediates in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, which are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.

The general synthetic strategy involves the initial reduction of the nitro group, followed by further functionalization of the resulting aniline. This can include acylation, cyclization reactions to form heterocycles, or cross-coupling reactions. The presence of multiple halogen atoms allows for sequential and site-selective modifications to build molecular complexity.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a highly functionalized and synthetically versatile building block. Its predictable reactivity in nitro group reduction, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution provides chemists with a powerful tool for the construction of complex molecular architectures. The ability to perform these transformations selectively opens up a multitude of possibilities for the synthesis of novel pharmaceuticals and agrochemicals. The protocols and application notes provided in this guide are intended to serve as a solid foundation for researchers to explore and exploit the full synthetic potential of this remarkable compound.

References

  • MySkinRecipes. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Polyfunctionalized Aromatic Core

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and indispensable tool for forging carbon-heteroatom bonds on electron-deficient aromatic systems. The substrate, 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, represents a highly versatile and synthetically attractive building block. Its unique arrangement of three distinct halogen atoms, all activated by a potent electron-withdrawing nitro group, offers a platform for controlled, regioselective, and sequential functionalization.

This guide provides an in-depth exploration of the SNAr protocol as applied to this compound. We will delve into the mechanistic underpinnings that govern its reactivity, provide detailed, field-tested protocols for its reaction with various classes of nucleophiles, and offer insights into the causal factors behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Mechanistic Insights & Regioselectivity: A Predictable Hierarchy of Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack on the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted. In the second, faster step, the leaving group is expelled, and aromaticity is restored.

The reactivity and regioselectivity of this compound are dictated by two primary factors:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the C3 position significantly depletes the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This activation is most pronounced at the ortho (C2) and para (C5) positions, where the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.

  • The Nature of the Leaving Group: A counterintuitive yet well-established principle in SNAr chemistry is the reactivity order of halogens as leaving groups: F > Cl > Br > I.[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the attached carbon atom (C2) the most electrophilic and thus the most susceptible to the initial nucleophilic attack. The C-X bond cleavage is not the rate-determining step, so the bond strength is less influential than the activation of the carbon center.

Based on these principles, the predicted order of reactivity for the halogens on this compound is:

  • Fluorine (C2): Most reactive. It is positioned ortho to the nitro group, receiving maximal electronic activation. Furthermore, fluoride is the best leaving group in the SNAr series.

  • Chlorine (C1): Moderately reactive. It is positioned para to the nitro group, also benefiting from resonance stabilization of the intermediate.

  • Bromine (C5): Least reactive. It is meta to the nitro group and thus receives only inductive deactivation, with no resonance stabilization of the negative charge in the Meisenheimer complex.

Therefore, under kinetically controlled conditions, nucleophilic attack will overwhelmingly favor the displacement of the fluorine atom at the C2 position.

Caption: SNAr Addition-Elimination Mechanism.

Data Presentation: Expected Reactivity with Common Nucleophiles

The following table summarizes the expected outcomes and representative reaction conditions for the SNAr of this compound with various nucleophiles, targeting the selective displacement of the fluorine atom. These conditions are based on established protocols for structurally similar polyhalonitrobenzenes.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Expected Yield
Primary Amine AnilineK₂CO₃DMF80-1004-8> 90%
Secondary Amine MorpholineK₂CO₃DMSO60-802-6> 95%
Thiol ThiophenolCs₂CO₃MeCN25-401-3> 95%
Alkoxide Sodium MethoxideNaOMeMeOH/THF25-602-4> 90%
Phenoxide PhenolK₂CO₃DMF100-1206-1285-95%

Experimental Protocols

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds are often toxic, can be absorbed through the skin, and may be thermally unstable. Always consult the Safety Data Sheet (SDS) before use.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle these compounds in a well-ventilated fume hood.

  • Incompatible Materials: Store separately from strong bases, acids, oxidizing agents, and reducing agents to prevent hazardous reactions.

Protocol 1: Reaction with an Amine (e.g., Aniline)

This protocol details the synthesis of N-(5-bromo-1-chloro-3-nitrophenyl)aniline derivatives. The use of a mild inorganic base like potassium carbonate is sufficient to neutralize the HF formed during the reaction.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material.

  • Add aniline (1.1 eq) to the solution via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol describes the synthesis of aryl thioethers. Thiol SNAr reactions are often very rapid and can typically be performed at or slightly above room temperature. A slightly stronger base like cesium carbonate can facilitate the deprotonation of the thiol.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Add thiophenol (1.05 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction at room temperature or warm to 40 °C if necessary. Monitor the reaction by TLC. These reactions are often complete within 1-3 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo, and purify the residue by flash chromatography on silica gel to afford the desired aryl thioether.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol is for the synthesis of aryl ethers. Alkoxides are strong nucleophiles, and reactions are typically fast. The alkoxide can be generated in situ or used as a pre-formed salt.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe, 1.2 eq, as a solution in methanol or as a solid)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH, if starting from sodium metal or as a co-solvent)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.2 eq) in methanol. If using solid NaOMe, it can be added portion-wise, but this can be highly exothermic.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-4 hours).

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Visualization

SNAr_Workflow Start Setup Reaction: - Aryl Halide (1.0 eq) - Base - Anhydrous Solvent AddNuc Add Nucleophile (1.1 - 1.5 eq) under inert atmosphere Start->AddNuc Reaction Heat & Stir (Monitor by TLC/LC-MS) AddNuc->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction Reaction->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification: - Column Chromatography - Recrystallization Concentrate->Purify Product Characterized Pure Product Purify->Product

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

This compound is a uniquely functionalized aromatic compound that serves as a powerful and versatile building block in modern organic synthesis. Its utility is rooted in a combination of electronic activation and the presence of multiple, orthogonally reactive halogen atoms. The strong electron-withdrawing capacity of the nitro group and the fluorine atom renders the benzene ring highly electron-deficient, which facilitates the key oxidative addition step in palladium-catalyzed cross-coupling cycles.

The primary strategic advantage of this substrate lies in the differential reactivity of its halogen substituents. In palladium-catalyzed reactions, the C–Br bond is significantly more reactive than the C–Cl bond, while the C–F bond is generally inert under typical cross-coupling conditions. This predictable reactivity hierarchy (C-Br >> C-Cl >> C-F) allows for selective, site-specific functionalization, enabling chemists to construct complex molecular architectures in a controlled, stepwise manner. The resulting poly-functionalized nitroaromatics are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide provides detailed protocols and expert insights into the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions.

Chemoselectivity: The Key to Controlled Synthesis

The cornerstone of using this compound is the predictable chemoselectivity of its carbon-halogen bonds towards palladium(0) catalysts. The oxidative addition step, which is often the rate-determining step of the catalytic cycle, follows a well-established reactivity trend.

  • C-Br (Carbon-Bromine) Bond: This is the most reactive site on the molecule for palladium-catalyzed cross-coupling. Its bond dissociation energy is lower than that of C-Cl, making it the primary target for oxidative addition under carefully controlled conditions.

  • C-Cl (Carbon-Chlorine) Bond: This bond is considerably less reactive than the C-Br bond. While it can be activated for cross-coupling, it typically requires more forcing conditions, such as higher temperatures, higher catalyst loadings, or specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine or N-heterocyclic carbene ligands).

  • C-F (Carbon-Fluorine) Bond: The C-F bond is the strongest carbon-halogen bond and is generally considered unreactive in standard palladium cross-coupling reactions. Its presence primarily serves to electronically activate the ring.

This reactivity differential is the synthetic chemist's primary tool, allowing for the selective coupling at the C-Br position while leaving the C-Cl position intact for subsequent, different coupling reactions.

Suzuki_Cycle Diagram 2: Generalized Suzuki-Miyaura catalytic cycle. pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(Br) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂(R) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R pdiib->product sub Ar-Br sub->pdiia boronic R-B(OH)₂ + Base boronic->pdiib

Caption: Diagram 2: Generalized Suzuki-Miyaura catalytic cycle.

Protocol: Selective Mono-arylation

This protocol details the selective coupling of an arylboronic acid at the C-Br position.

Materials and Reagents

Reagent M.W. Amount (mmol) Equivalents
This compound 254.44 1.0 1.0
Phenylboronic acid 121.93 1.2 1.2
Pd(PPh₃)₄ 1155.56 0.03 0.03
Potassium Carbonate (K₂CO₃) 138.21 2.5 2.5
Toluene - 8 mL -

| Water | - | 2 mL | - |

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (254 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Under a positive pressure of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 85-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-phenyl-1-chloro-2-fluoro-3-nitrobenzene.

Causality and Troubleshooting
  • Why Pd(PPh₃)₄? This is a common, reliable Pd(0) precatalyst. For more challenging couplings or lower reaction temperatures, more advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos may be required to facilitate the oxidative addition and reductive elimination steps. [1][2]* Why K₂CO₃ and Water? The base is crucial for activating the boronic acid to facilitate transmetalation. [3]K₂CO₃ is a moderately strong base suitable for many Suzuki couplings. The biphasic toluene/water system is effective for dissolving both the organic substrate and the inorganic base.

  • Troubleshooting:

    • Low Yield: May indicate inefficient catalyst activity. Consider a different ligand/palladium source (e.g., Pd₂(dba)₃ with SPhos). Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

    • Protodeboronation of Boronic Acid: The boronic acid degrades before coupling. Use a milder base (e.g., K₃PO₄) or anhydrous conditions if necessary.

    • Formation of Di-coupled Product: Reaction temperature may be too high or reaction time too long, leading to unwanted reaction at the C-Cl site. Reduce temperature and monitor carefully to stop the reaction after mono-coupling is complete.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling an aryl halide with a primary or secondary amine. [4][5]This reaction is invaluable for synthesizing anilines, which are prevalent in pharmaceuticals.

General Mechanism: Buchwald-Hartwig Amination

The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond. [6][7]

Buchwald_Cycle Diagram 3: Generalized Buchwald-Hartwig amination cycle. pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂(Br) pd0->pdiia Oxidative Addition pdiib [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ pdiia->pdiib Amine Coordination pdiic Ar-Pd(II)L₂(NR¹R²) pdiib->pdiic Deprotonation pdiic->pd0 Reductive Elimination product Ar-NR¹R² pdiic->product amine HNR¹R² amine->pdiib base Base base->pdiic

Caption: Diagram 3: Generalized Buchwald-Hartwig amination cycle.

Protocol: Selective Mono-amination with a Secondary Amine

This protocol describes the selective C-N bond formation at the C-Br position using morpholine as the amine coupling partner.

Materials and Reagents

Reagent M.W. Amount (mmol) Equivalents
This compound 254.44 1.0 1.0
Morpholine 87.12 1.2 1.2
Pd₂(dba)₃ 915.72 0.02 0.02
XantPhos 578.68 0.05 0.05
Sodium tert-butoxide (NaOtBu) 96.10 1.4 1.4

| Toluene, anhydrous | - | 10 mL | - |

Step-by-Step Procedure

  • Reaction Setup: In a nitrogen-filled glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial. In a separate vial, add this compound (254 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XantPhos (29 mg, 0.05 mmol).

  • Reagent Addition: To the vial containing the aryl bromide and catalyst, add anhydrous toluene (10 mL) and morpholine (105 µL, 1.2 mmol). Stir briefly to dissolve.

  • Initiation: Transfer the resulting solution to the vial containing the NaOtBu base. Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a heating block set to 100 °C. Stir for 12-18 hours.

  • Monitoring: Follow the reaction's progress by LC-MS, checking for the consumption of the starting material.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired amino-substituted product.

Causality and Troubleshooting
  • Why Pd₂(dba)₃ and XantPhos? This combination forms a highly active catalyst in situ. XantPhos is a bulky, electron-rich bidentate phosphine ligand known to promote the challenging reductive elimination step in C-N bond formation. [8]Its wide bite angle is particularly effective.

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the crucial palladium-amido intermediate. [6]Weaker bases like carbonates are generally ineffective.

  • Troubleshooting:

    • No Reaction: Ensure the base is fresh and anhydrous, as it is hygroscopic. Confirm the quality of the palladium precatalyst and ligand. The reaction is often sensitive to air and moisture.

    • Hydrodehalogenation (Ar-H formation): This side reaction can occur, especially with certain ligands or if water is present. Ensure strictly anhydrous conditions.

    • Poor Yield with Primary Amines: Primary amines can sometimes undergo double arylation. Using a slight excess of the amine can help, but ligand choice is critical. Ligands like BrettPhos are often superior for primary amines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. [9]It is traditionally catalyzed by palladium and a copper(I) co-catalyst. [10]Copper-free versions are now common to avoid the homocoupling of alkynes (Glaser coupling). [11][12][13]

Protocol: Copper-Free Sonogashira Coupling

This protocol outlines the selective coupling of phenylacetylene at the C-Br position under copper-free conditions.

Materials and Reagents

Reagent M.W. Amount (mmol) Equivalents
This compound 254.44 1.0 1.0
Phenylacetylene 102.13 1.3 1.3
PdCl₂(PPh₃)₂ 701.90 0.025 0.025
Triethylamine (Et₃N) 101.19 5 mL Solvent/Base

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | Solvent |

Step-by-Step Procedure

  • Reaction Setup: Add this compound (254 mg, 1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (18 mg, 0.025 mmol) to a Schlenk tube with a stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir to dissolve the solids. Add phenylacetylene (143 µL, 1.3 mmol).

  • Reaction: Heat the mixture to 60-70 °C and stir. The reaction is often complete in 2-6 hours.

  • Monitoring: Monitor by TLC, observing the disappearance of the aryl bromide spot.

  • Work-up: Cool the mixture, then filter it through a pad of Celite® to remove palladium salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography (silica gel, hexane/ethyl acetate) to isolate the alkynylated product.

Causality and Troubleshooting
  • Why Copper-Free? The primary side reaction in classical Sonogashira coupling is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a di-yne. [11]Omitting the copper co-catalyst prevents this, leading to a cleaner reaction, although sometimes requiring slightly higher temperatures or more active catalyst systems.

  • Role of Triethylamine: It serves as both the base to deprotonate the alkyne and as a solvent. An amine base is essential for the catalytic cycle. [14]* Troubleshooting:

    • Slow or No Reaction: The catalyst may be inefficient. Using a combination like (AllylPdCl)₂ with a bulky phosphine ligand such as P(t-Bu)₃ can significantly accelerate the reaction, even allowing it to proceed at room temperature. [13] * Decomposition: The nitro group can be sensitive to very high temperatures or strongly basic conditions. Keep the temperature as low as possible while achieving a reasonable reaction rate.

Other Key Cross-Coupling Reactions: A Brief Overview

The versatility of this compound extends to other important palladium-catalyzed transformations.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, to form a substituted alkene. [15][16][17]* Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C). [18]* Key Insight: The reaction is sensitive to the electronic nature of the alkene. Electron-deficient alkenes (like methyl acrylate) are generally more reactive.

Stille Coupling

The Stille coupling involves the reaction of the aryl bromide with an organostannane (organotin) reagent. [19][20][21]* Typical Conditions: A Pd(0) source like Pd(PPh₃)₄, often in an anhydrous, aprotic solvent like THF or dioxane. Additives like CuI can sometimes accelerate the reaction.

  • Key Insight: While highly versatile and tolerant of many functional groups, the major drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which can also be difficult to remove during purification.

Safety and Handling

  • This compound: This compound should be handled with care. It is an irritant to the skin, eyes, and respiratory system. [22]Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with caution. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. They should be handled under an inert atmosphere.

  • Bases and Solvents: Strong bases like NaOtBu are corrosive and moisture-sensitive. Anhydrous solvents are often flammable. Follow standard laboratory safety procedures for handling these reagents. [23][24]

Conclusion

This compound stands out as a highly valuable substrate for synthetic chemists. Its well-defined hierarchy of halogen reactivity allows for precise and selective palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, base, and reaction conditions, researchers can selectively functionalize the C-Br bond while preserving the C-Cl bond for subsequent transformations. The protocols and insights provided in this guide serve as a comprehensive resource for leveraging this powerful building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. Topics in Current Chemistry, 219. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in “copper-free” Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Liang, B., et al. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]

Sources

Protocol for the Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. This substrate is a highly functionalized aromatic ring, presenting a valuable scaffold for the synthesis of complex molecules in pharmaceutical and materials science research. The primary challenge in its functionalization lies in achieving chemoselectivity, specifically the preferential reaction at the C-Br bond over the C-Cl bond. This document outlines the mechanistic principles, optimized reaction conditions, a step-by-step experimental protocol, and a troubleshooting guide to enable researchers to achieve high yields and excellent selectivity for this challenging transformation.

Introduction and Scientific Context

Poly-substituted nitroaromatic compounds are critical building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, offers a powerful method for constructing carbon-carbon bonds.[1][2] Its widespread adoption is due to mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1]

The substrate, this compound, is particularly challenging due to its electronic properties and the presence of two different halogen atoms. The strong electron-withdrawing effects of the nitro and fluoro groups activate both the C-Br and C-Cl bonds towards oxidative addition to a palladium(0) catalyst. However, the intrinsic reactivity order of halogens in this reaction (I > Br > OTf > Cl) provides a basis for achieving chemoselective coupling.[3][4][5] By carefully selecting the catalyst, ligand, base, and temperature, one can exploit this reactivity difference to selectively functionalize the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

This protocol is designed to provide a reliable and reproducible method for this selective coupling, explaining the rationale behind each experimental choice to ensure success.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This is typically the rate-determining step of the cycle.[3] The reactivity of the halide significantly influences this step, with C-Br bonds reacting much faster than C-Cl bonds. This forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (R-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), facilitating the transfer.[4][6]

  • Reductive Elimination: The two organic groups (Ar and R) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ Pd_intermediate Ar-Pd(II)L₂-X Pd0->Pd_intermediate Oxidative Addition Pd_transmetal Ar-Pd(II)L₂-R Pd_intermediate->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product Ar-R Pd_transmetal->Product ArylHalide Ar-X (5-Bromo-1-chloro...) ArylHalide->Pd_intermediate BoronicAcid R-B(OH)₂ BoronicAcid->Pd_transmetal Base Base (e.g., K₃PO₄) Base->Pd_transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Recommended Protocol: Selective Coupling at the C-Br Position

This protocol is optimized for the selective coupling of an arylboronic acid with the C-Br bond of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
This compound>98%Standard Supplier
Arylboronic Acid (e.g., Phenylboronic acid)>97%Standard Supplier
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%Strem, Sigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrous>98%, finely groundStandard Supplier
1,4-DioxaneAnhydrous, >99.8%Acros, Sigma-Aldrich
Deionized WaterN/AIn-house
Diethyl Ether or Ethyl AcetateACS GradeStandard Supplier
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Supplier
Silica Gel230-400 meshStandard Supplier
Schlenk flask, magnetic stir bars, condenserN/AStandard Supplier
Inert gas supply (Argon or Nitrogen)High PurityStandard Supplier
Experimental Workflow Diagram

Workflow start Start setup 1. Assemble & Flame-Dry Schlenk Flask under Vacuum start->setup inert 2. Backfill with Inert Gas (Ar/N₂) setup->inert reagents 3. Add Solid Reagents: Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Pd(PPh₃)₄ (3-5 mol%) inert->reagents solvent 4. Add Degassed Solvents (Dioxane/Water 4:1) reagents->solvent reaction 5. Heat to 90 °C Monitor by TLC/LC-MS solvent->reaction workup 6. Cool, Quench with Water, and Extract with Organic Solvent reaction->workup purify 7. Dry, Concentrate, and Purify via Column Chromatography workup->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure

Note: Perform all steps under an inert atmosphere of argon or nitrogen.

  • Preparation:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 255.4 mg).

    • Add the desired arylboronic acid (1.2 mmol, e.g., 146.3 mg of phenylboronic acid).

    • Add anhydrous, finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg, 3 mol%).

  • Inert Atmosphere:

    • Seal the flask and condenser assembly. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition:

    • Prepare a 4:1 (v/v) mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 20-30 minutes.

    • Using a syringe, add 5 mL of the degassed solvent mixture to the reaction flask.

  • Reaction:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting aryl bromide is consumed (typically 8-16 hours).

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with water (1 x 15 mL) followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-1-chloro-2-fluoro-3-nitrobenzene product.

Key Reaction Parameters and Rationale

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)The limiting reagent. The C-Br bond is targeted for its higher reactivity compared to the C-Cl bond.[5]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[1]
Catalyst Pd(PPh₃)₄ (3-5 mol%)A robust and commercially available Pd(0) catalyst suitable for a wide range of couplings. For particularly difficult substrates, more specialized ligands like XPhos or SPhos with a Pd(OAc)₂ source can be effective.[7][8]
Base K₃PO₄ (2.0-3.0 equiv)A moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups. Cesium carbonate (Cs₂CO₃) is also a highly effective but more expensive alternative.[9]
Solvent System 1,4-Dioxane / Water (4:1 v/v)The biphasic system effectively dissolves the organic substrates and the inorganic base, facilitating the reaction at the interface. Anhydrous and degassed solvents are critical to prevent catalyst deactivation.[10]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition at the C-Br bond, while being mild enough to prevent significant reaction at the less reactive C-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation of the Pd(0) catalyst to its inactive Pd(II) state and minimizes side reactions.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not anhydrous or finely powdered.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.3. Dry the base in an oven before use and grind it to a fine powder.4. Increase the temperature in 10 °C increments, monitoring for C-Cl coupling.
Significant Side Product Formation 1. Protodeboronation (Aryl-H): Presence of excess water or acidic impurities.2. Homocoupling (R-R): Presence of oxygen.3. Debromination (Aryl-H): Catalyst degradation or side reactions with the base/solvent.1. Use anhydrous solvents and ensure the base is not hygroscopic.2. Maintain a strict inert atmosphere throughout the reaction.3. Lower the reaction temperature or screen different bases (e.g., K₂CO₃).
Loss of Chemoselectivity (C-Cl Coupling) 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Catalyst system is too reactive.1. Reduce the temperature to 80-85 °C.2. Monitor the reaction closely and stop it as soon as the starting bromide is consumed.3. Consider using a less active catalyst system if selectivity remains an issue.

Conclusion

The Suzuki-Miyaura coupling of this compound can be performed with high yield and excellent chemoselectivity by leveraging the inherent reactivity differences between the C-Br and C-Cl bonds. The protocol detailed in this application note, which utilizes a standard Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in a dioxane/water system, provides a reliable starting point for this transformation. Success hinges on the careful control of reaction parameters, particularly temperature, and the rigorous exclusion of oxygen. This method opens a pathway for the synthesis of novel, highly functionalized building blocks for drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2011). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. RSC Publishing. [Link]

  • Sharma, S., & Singh, U. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1912–1915. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Corbet, J.-P., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

  • Amii, H., & Uneyama, K. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 21(11), 1607. [Link]

  • Volyniuk, D., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 26(3). [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]

  • Olsen, J. (2019). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Eastern Michigan University. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]

Sources

Application Notes and Protocols: Selective Reduction of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aromatic amines, or anilines, are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1] The reduction of the corresponding nitroarene is one of the most efficient and widely employed methods for accessing these valuable compounds.[1] This guide focuses on the specific and challenging transformation of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene into the corresponding aniline, 5-Bromo-1-chloro-2-fluoro-3-aminobenzene.

The primary challenge in this synthesis is the requirement for high chemoselectivity. The starting material is a polyhalogenated nitroarene, containing bromo, chloro, and fluoro substituents. Many standard reduction conditions, particularly catalytic hydrogenation, can lead to undesired side reactions, most notably dehalogenation, which compromises the integrity of the final product.[2][3] This document provides a detailed analysis of various reduction strategies and offers validated protocols for achieving a selective and high-yielding conversion.

The Chemoselectivity Challenge: Preserving Halogen Integrity

The successful synthesis of 5-Bromo-1-chloro-2-fluoro-3-aminobenzene hinges on the selective reduction of the nitro group while leaving the C-Br, C-Cl, and C-F bonds intact. The propensity for reductive cleavage (hydrogenolysis) of aryl halides typically follows the trend I > Br > Cl > F. The presence of a bromine atom on the aromatic ring makes this substrate particularly susceptible to dehalogenation under harsh or non-selective conditions.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), while highly efficient for nitro reductions, is well-known to facilitate dehalogenation of aryl halides.[2][4] Therefore, alternative methods that operate via different mechanisms are often preferred for such sensitive substrates. The strongly electron-withdrawing nature of the nitro group and the three halogen atoms renders the aromatic ring electron-deficient, a feature that must be considered when selecting the appropriate reduction chemistry.[5]

Strategic Selection of Reduction Methodology

Choosing the right reducing agent is paramount. The ideal method should be mild, selective, and provide a straightforward workup. Below is a comparative analysis of suitable methodologies.

Metal-Acid Reductions (Bechamp Reduction and Variants)

This classic approach utilizes easily oxidized metals like iron (Fe) or tin (Sn) in an acidic medium.[6] These methods are robust, cost-effective, and, crucially, do not typically cause dehalogenation, making them a first-line choice for polyhalogenated systems.[2] The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with the acid providing the necessary protons to form the amine and water.[7][8][9]

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a workhorse reaction in industrial and laboratory settings.[7][10] Iron is inexpensive and environmentally benign. The reaction is typically heterogeneous and can sometimes be slow, but it is highly reliable.

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and highly effective reducing agent for converting aromatic nitro compounds to anilines, even in the presence of other reducible functional groups.[2][4][11] It is often the preferred reagent for sensitive or complex substrates due to its high chemoselectivity. The main drawback can be the removal of tin-based byproducts during the workup.[12]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and often more selective alternative to traditional catalytic hydrogenation that uses high-pressure hydrogen gas. This technique employs a hydrogen donor, such as hydrazine hydrate or formic acid, which generates hydrogen in situ on the surface of a metal catalyst (e.g., Pd/C, Raney Nickel).[1][13] The low, steady-state concentration of hydrogen on the catalyst surface can significantly suppress the competing dehalogenation reaction. However, careful optimization of the catalyst, solvent, and temperature is critical to ensure selectivity, as Pd/C can still catalyze dehalogenation if conditions are not properly controlled.[1]

Comparative Summary of Viable Methods
MethodReagentsSelectivity (vs. Dehalogenation)Typical YieldConditionsWorkup Complexity
Fe/HCl Reduction Iron powder, Hydrochloric AcidExcellentGood to ExcellentReflux (e.g., in Ethanol/Water)Moderate (Filtration of iron salts, pH adjustment)
SnCl₂ Reduction Tin(II) Chloride DihydrateExcellentExcellentRoom Temp to Mild HeatModerate (Potential for emulsification, removal of tin oxides)
CTH Hydrazine Hydrate, Pd/CGood to Excellent (Condition dependent)GoodMild Heat (e.g., Reflux in Ethanol)Simple (Catalyst filtration)
Metal-Free Diboronic Acid (B₂(OH)₄)ExcellentGood80°C in WaterSimple

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated chemical fume hood. Nitroaromatic compounds can be toxic and are energetic.[10][14] Concentrated acids are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[15][16]

Protocol 1: Reduction using Stannous Chloride (SnCl₂·2H₂O)

This protocol is recommended for its high selectivity and mild reaction conditions.[4]

Materials and Reagents:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

  • Ethyl acetate (or Ethanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and ethyl acetate (approx. 10-15 mL per gram of starting material).

  • Stir the mixture at room temperature to dissolve the starting material.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.5 eq) to the solution in portions. The reaction can be mildly exothermic. If necessary, cool the flask with a water bath.

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Caution: Gas evolution (CO₂) will occur. Continue adding the bicarbonate solution until the pH of the aqueous layer is basic (pH > 8). A thick, white precipitate of tin salts will form.

  • Transfer the mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3x). The tin salts can sometimes make layer separation difficult; filtration through a pad of celite may be necessary before extraction.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Bromo-1-chloro-2-fluoro-3-aminobenzene.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This protocol offers a robust and economical alternative.[7]

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (3.0 - 5.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) (catalytic to 1.0 eq)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, create a suspension of this compound (1.0 eq) and iron powder (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add concentrated HCl dropwise via an addition funnel. The reaction is exothermic.

  • Maintain the reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture by adding a saturated solution of sodium carbonate or a dilute solution of NaOH until the pH is ~8-9.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrate and washings. Remove the organic solvent (ethanol) under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired aniline.

  • Purify as needed via column chromatography or recrystallization.

Visualizing the Process

General Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from the starting material to the final purified product.

G cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification SM 5-Bromo-1-chloro-2-fluoro- 3-nitrobenzene Reaction Reaction Vessel (Stirring at RT or Reflux) SM->Reaction Reagent Reducing Agent (e.g., SnCl₂, Fe/HCl) Reagent->Reaction Solvent Solvent (e.g., EtOAc, EtOH) Solvent->Reaction Quench Quenching (e.g., NaHCO₃) Reaction->Quench TLC Monitoring Extract Liquid-Liquid Extraction Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Crude Product Product Pure 5-Bromo-1-chloro-2-fluoro- 3-aminobenzene Purify->Product

Caption: General workflow for the reduction of the nitroarene.

Simplified Reaction Mechanism

The diagram below outlines the fundamental transformation occurring during the reduction of the nitro group to an amine.

Reaction Start Ar-NO₂ Intermediates [Nitroso & Hydroxylamine intermediates] Ar-NO → Ar-NHOH Start->Intermediates + [H] (e.g., from Fe or Sn²⁺) Product Ar-NH₂ Intermediates->Product + [H]

Caption: Simplified pathway from nitroarene to aniline.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (NIH). [Link]

  • ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ResearchGate. [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives… Allen. [Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing). [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Metal-free Reduction of Nitro Aromatics to Amines with B2(OH)4/H2O. Organic Chemistry Portal. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • NITRIC ACID SAFETY. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Chemical Safety. Missouri University of Science and Technology Environmental Health and Safety. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile starting material in the synthesis of complex heterocyclic structures. Its utility stems from the distinct reactivity of its substituents: the electron-withdrawing nitro group, which powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr), and the three different halogen atoms (F, Cl, Br) that offer orthogonal reactivity for sequential transformations. The fluorine atom, being the most electronegative, is particularly susceptible to displacement by nucleophiles in an SNAr reaction. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, and the nitro group can be readily reduced to an amine, opening pathways to a vast array of condensation and cyclization reactions.

These features make this compound a valuable building block in medicinal chemistry and materials science for the construction of novel benzimidazoles, quinoxalines, benzoxazoles, and phenoxazines—scaffolds that are prevalent in a multitude of biologically active compounds. This guide provides detailed protocols and the underlying scientific rationale for the multi-step synthesis of these important heterocyclic systems.

PART 1: Synthesis of Nitrogen-Containing Heterocycles: Benzimidazoles and Quinoxalines

This synthetic route hinges on the initial reduction of the nitro group, followed by the introduction of a second amino group to form a key o-phenylenediamine intermediate. This intermediate is then cyclized to afford the target heterocycles.

Workflow for Benzimidazole and Quinoxaline Synthesis

Workflow A start 5-Bromo-1-chloro- 2-fluoro-3-nitrobenzene step1 Step 1: Selective Nitro Reduction start->step1 e.g., SnCl2·2H2O, EtOH intermediate1 4-Bromo-2-chloro- 6-fluoroaniline step1->intermediate1 step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine Source intermediate1->step2 e.g., NH3 or R-NH2 intermediate2 Substituted o-Phenylenediamine step2->intermediate2 step3a Step 3a: Cyclization with Aldehyde intermediate2->step3a RCHO, acid catalyst step3b Step 3b: Cyclization with 1,2-Dicarbonyl intermediate2->step3b R'COCOR' product1 Benzimidazole Derivative step3a->product1 product2 Quinoxaline Derivative step3b->product2

Caption: Synthetic workflow for benzimidazoles and quinoxalines.

Step 1: Selective Reduction of the Nitro Group

Causality: The selective reduction of the nitro group to a primary amine is the crucial first step. Reagents like tin(II) chloride dihydrate in ethanol are preferred as they are highly effective for nitro group reduction while typically leaving aryl halides intact, thus preserving the handles for subsequent reactions. Catalytic hydrogenation with catalysts like Pd/C can also be used, but care must be taken to avoid dehalogenation, especially of the bromine atom.

Protocol 1: Synthesis of 4-Bromo-2-chloro-6-fluoroaniline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (10.0 g, 39.3 mmol) in ethanol (150 mL).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (44.3 g, 196.5 mmol) portion-wise. The addition is exothermic, so it should be done carefully to maintain control over the reaction temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice (200 g).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is approximately 8-9 to neutralize the acidic medium and precipitate the tin salts.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-bromo-2-chloro-6-fluoroaniline.

ParameterValue
Starting MaterialThis compound
ReagentTin(II) chloride dihydrate
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time3-4 hours
Expected Yield85-95%
Step 2: Synthesis of the o-Phenylenediamine Intermediate

Causality: This step involves a nucleophilic aromatic substitution (SNAr) to introduce a second amino group. The fluorine atom is the most activated towards substitution due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[1] The reaction is typically performed with an amine source, such as aqueous ammonia or a primary amine, at elevated temperature and pressure to overcome the activation energy for the substitution on the now amine-substituted (and thus less electron-deficient) ring.

Protocol 2: Synthesis of 3-Amino-4-bromo-6-chloroaniline

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr autoclave), place 4-bromo-2-chloro-6-fluoroaniline (5.0 g, 22.1 mmol) and aqueous ammonia (28-30%, 50 mL).

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with stirring. The internal pressure will increase. Maintain this temperature for 12-24 hours.

  • Work-up:

    • Cool the vessel to room temperature and carefully vent the ammonia pressure in a fume hood.

    • Transfer the reaction mixture to a beaker and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: After filtration, concentrate the organic phase under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the target o-phenylenediamine.

ParameterValue
Starting Material4-Bromo-2-chloro-6-fluoroaniline
ReagentAqueous Ammonia (28-30%)
SolventWater (from aqueous ammonia)
Temperature120-140 °C
Reaction Time12-24 hours
Expected Yield60-75%
Step 3a: Synthesis of Benzimidazole Derivatives

Causality: The Phillips condensation is a classic and reliable method for synthesizing benzimidazoles. It involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions and heat.[2] The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the attack by the amino groups of the diamine, followed by cyclization and dehydration.

Protocol 3: Synthesis of 5-Bromo-7-chloro-2-phenyl-1H-benzimidazole

  • Reaction Setup: In a round-bottom flask, combine 3-amino-4-bromo-6-chloroaniline (1.0 g, 4.5 mmol), benzoic acid (0.61 g, 5.0 mmol), and polyphosphoric acid (PPA) (10 g).

  • Reaction Conditions: Heat the mixture to 160-180 °C with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice (100 g) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system like ethanol/water.

ParameterValue
Starting Material3-Amino-4-bromo-6-chloroaniline
ReagentBenzoic Acid
Catalyst/SolventPolyphosphoric Acid (PPA)
Temperature160-180 °C
Reaction Time4-6 hours
Expected Yield70-85%
Step 3b: Synthesis of Quinoxaline Derivatives

Causality: Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] The reaction is often acid-catalyzed and proceeds through the formation of a di-imine intermediate which then cyclizes.

Protocol 4: Synthesis of 6-Bromo-8-chloro-2,3-diphenylquinoxaline

  • Reaction Setup: Dissolve 3-amino-4-bromo-6-chloroaniline (1.0 g, 4.5 mmol) in ethanol (20 mL) in a round-bottom flask. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reagent Addition: Add a solution of benzil (0.95 g, 4.5 mmol) in warm ethanol (10 mL) to the diamine solution.

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. A precipitate of the product should form upon reaction.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol and dry.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol or another suitable solvent.

ParameterValue
Starting Material3-Amino-4-bromo-6-chloroaniline
ReagentBenzil
CatalystGlacial Acetic Acid
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time2-3 hours
Expected Yield80-95%

PART 2: Synthesis of Oxygen-Containing Heterocycles: Benzoxazoles and Phenoxazines

This pathway begins with a nucleophilic aromatic substitution to introduce a hydroxyl group, followed by reduction of the nitro group to generate an o-aminophenol intermediate, which is the precursor for benzoxazoles and phenoxazines.

Workflow for Benzoxazole and Phenoxazine Synthesis

Workflow B start 5-Bromo-1-chloro- 2-fluoro-3-nitrobenzene step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) with Hydroxide start->step1 e.g., KOH, DMSO intermediate1 4-Bromo-2-chloro- 6-fluoro-3-nitrophenol step1->intermediate1 step2 Step 2: Selective Nitro Reduction intermediate1->step2 e.g., Fe, NH4Cl intermediate2 2-Amino-4-bromo- 6-chlorophenol step2->intermediate2 step3a Step 3a: Cyclization with Aldehyde intermediate2->step3a RCHO, catalyst step3b Step 3b: Oxidative Cyclization intermediate2->step3b e.g., Oxidant product1 Benzoxazole Derivative step3a->product1 product2 Phenoxazine Derivative step3b->product2

Caption: Synthetic workflow for benzoxazoles and phenoxazines.

Step 1: Nucleophilic Aromatic Substitution with Hydroxide

Causality: The highly electron-deficient aromatic ring readily undergoes SNAr with strong nucleophiles like hydroxide. The fluorine atom is the most labile leaving group. This reaction provides the key phenol intermediate.

Protocol 5: Synthesis of 4-Bromo-2-chloro-6-nitrophenol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10.0 g, 39.3 mmol) in dimethyl sulfoxide (DMSO) (100 mL).

  • Reagent Addition: Add powdered potassium hydroxide (KOH) (3.3 g, 58.9 mmol) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water (300 mL).

    • Acidify the solution with concentrated hydrochloric acid (HCl) to pH ~2 to precipitate the phenolic product.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

ParameterValue
Starting MaterialThis compound
ReagentPotassium Hydroxide (KOH)
SolventDMSO
TemperatureRoom Temperature
Reaction Time4-8 hours
Expected Yield80-90%
Step 2: Selective Reduction to form o-Aminophenol

Causality: The reduction of the nitro group in the presence of a phenol requires conditions that do not affect the hydroxyl group. A common and effective method is the use of iron powder in the presence of an electrolyte like ammonium chloride.[4] This method is generally chemoselective for the nitro group.

Protocol 6: Synthesis of 2-Amino-4-bromo-6-chlorophenol

  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer and reflux condenser, add a mixture of ethanol and water (4:1, 150 mL). Add iron powder (11.0 g, 196 mmol) and ammonium chloride (NH₄Cl) (1.0 g, 18.7 mmol).

  • Reaction Start: Heat the mixture to reflux with vigorous stirring. Add the 4-bromo-2-chloro-6-nitrophenol (10.0 g, 39.3 mmol) portion-wise over 30 minutes.

  • Reaction Conditions: Maintain the reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude product.

  • Purification: The crude o-aminophenol can be purified by column chromatography.

ParameterValue
Starting Material4-Bromo-2-chloro-6-nitrophenol
ReagentsIron powder, Ammonium chloride
SolventEthanol/Water (4:1)
TemperatureReflux
Reaction Time2-4 hours
Expected Yield80-90%
Step 3a: Synthesis of Benzoxazole Derivatives

Causality: Benzoxazoles are formed by the condensation of o-aminophenols with aldehydes, followed by an oxidative cyclization.[5] Various oxidants can be used, and the reaction is often catalyzed.

Protocol 7: Synthesis of 5-Bromo-7-chloro-2-phenylbenzoxazole

  • Reaction Setup: In a flask, dissolve 2-amino-4-bromo-6-chlorophenol (1.0 g, 4.5 mmol) and benzaldehyde (0.48 g, 4.5 mmol) in ethanol (25 mL).

  • Reaction Conditions: Reflux the mixture for 1 hour to form the Schiff base intermediate. Then, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 g, 4.5 mmol) and continue refluxing for another 2-3 hours.

  • Work-up:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with saturated NaHCO₃ solution and then with water.

    • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material2-Amino-4-bromo-6-chlorophenol
ReagentBenzaldehyde, DDQ
SolventEthanol
TemperatureReflux
Reaction Time3-4 hours
Expected Yield65-80%
Step 3b: Synthesis of Phenoxazine Derivatives

Causality: Phenoxazines can be synthesized through the oxidative dimerization of o-aminophenols or the condensation of an o-aminophenol with a catechol derivative. A direct approach involves the oxidative cyclization of the o-aminophenol itself.[6]

Protocol 8: Synthesis of a Substituted Phenoxazin-3-one

  • Reaction Setup: Dissolve 2-amino-4-bromo-6-chlorophenol (1.0 g, 4.5 mmol) in a suitable solvent like methanol (50 mL).

  • Oxidation: Add an oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]) (3.0 g, 9.0 mmol) in a phosphate buffer solution (pH 7.0).

  • Reaction Conditions: Stir the reaction mixture at room temperature in the presence of air for 12-24 hours. The reaction progress can be monitored by the formation of a colored product.

  • Work-up:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over Na₂SO₄ and remove the solvent.

  • Purification: Purify the product by column chromatography.

ParameterValue
Starting Material2-Amino-4-bromo-6-chlorophenol
ReagentPotassium ferricyanide (or other oxidant)
SolventMethanol/Buffer
TemperatureRoom Temperature
Reaction Time12-24 hours
Expected YieldVariable

PART 3: Alternative Strategies via Palladium-Catalyzed Cross-Coupling

The bromine atom on the this compound scaffold provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents prior to heterocycle formation.

  • Suzuki-Miyaura Coupling: This reaction can be used to form a C-C bond at the bromine position by reacting the starting material (or its reduced aniline derivative) with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the synthesis of aryl- or vinyl-substituted heterocycles.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can introduce a variety of nitrogen-based nucleophiles (amines, amides, etc.) at the bromine or chlorine positions. This provides an alternative route to substituted anilines that can then be further elaborated into nitrogen-containing heterocycles.

These cross-coupling reactions significantly expand the synthetic utility of the starting material, allowing for the creation of diverse libraries of heterocyclic compounds for screening in drug discovery and materials science applications.

References

  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (Year). Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals.
  • Plater, M. J., et al. (2024). Sequential nucleophilic aromatic substitution reactions of activated halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • ResearchGate. (2020). What is most feasible method to synthesise benzoxazole from aminophenol?? [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • Khan, K. M., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • Khaskar, T., et al. (Year).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. [Link]

  • ResearchGate. (2025). Catalytic Oxidative Cyclocondensation of o-Aminophenols to 2-Amino-3H-phenoxazin-3-ones. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

Sources

Application Notes and Protocols: Regioselective Reactions of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a polyfunctionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis.[1][2] Its utility stems from the distinct electronic properties and reactivity of its four different substituents: a strongly electron-withdrawing nitro group and three different halogens (F, Cl, Br). This unique substitution pattern allows for a series of highly regioselective transformations, enabling the sequential and controlled introduction of new functionalities. This guide provides an in-depth analysis of the regioselectivity of this substrate in three key classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and selective reduction of the nitro group. The protocols and mechanistic discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this valuable synthetic intermediate.

Chapter 1: Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the interplay of inductive and resonance effects of its substituents. Understanding this electronic landscape is crucial for predicting regiochemical outcomes.

  • Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects.[3][4] This effect renders the entire aromatic ring electron-deficient, which is a prerequisite for nucleophilic aromatic substitution.[5]

  • Fluorine (-F): Located at C2, fluorine is the most electronegative halogen, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly influences the rate and regioselectivity of SNAr reactions.[6][7]

  • Chlorine (-Cl): At C1, chlorine also exhibits a -I effect, albeit weaker than fluorine.

  • Bromine (-Br): Positioned at C5, bromine is the least electronegative of the halogens on the ring. Its C-Br bond is the weakest among the carbon-halogen bonds present, making it the most susceptible to oxidative addition in metal-catalyzed reactions.[8]

The collective electron-withdrawing nature of these groups makes the aromatic ring highly electrophilic and predisposed to a specific and predictable sequence of reactions.

Caption: Summary of substituent effects and predicted reactive sites.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

Theoretical Background and Regioselectivity

Nucleophilic aromatic substitution is a cornerstone reaction for this substrate, proceeding via an addition-elimination mechanism.[9] The reaction is initiated by the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The reaction is greatly accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge of the intermediate.[10]

In this compound, the nitro group at C3 is ortho to the fluorine at C2. Therefore, nucleophilic attack at C2 is strongly favored. The resulting Meisenheimer complex is significantly stabilized by resonance delocalization of the negative charge onto the nitro group.[11]

Furthermore, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I.[7] This is contrary to SN1/SN2 reactions and is because the rate-determining step is the initial nucleophilic attack.[6] The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction.[12] Consequently, nucleophilic attack will occur selectively at the C2 position, leading to the displacement of the fluoride ion.

SNAr_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node arrow_style arrow_style Reactant Substrate + Nu⁻ Intermediate Meisenheimer Complex (Charge delocalized to NO₂) Reactant->Intermediate Attack at C2 (RDS) Product Product + F⁻ Intermediate->Product Loss of F⁻ (Fast)

Caption: SNAr reaction pathway showing selective attack at C2.

Protocol 1: SNAr with Morpholine

This protocol describes the regioselective substitution of the C2-fluorine with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous DMF.

  • Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(5-bromo-1-chloro-3-nitro-2-phenyl)morpholine.

Causality Note: Potassium carbonate is used as a base to neutralize the HF formed during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation of the base while leaving the nucleophile relatively free to react.

NucleophileConditionsRegioselectivityExpected Yield
MorpholineK₂CO₃, DMF, 90°CExclusive C2-F substitution>90%
Sodium MethoxideNaH, THF, 60°CExclusive C2-F substitution>85%
PiperidineEt₃N, Acetonitrile, 80°CExclusive C2-F substitution>90%

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

Theoretical Background and Regioselectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation.[13][14] The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex.[14][15] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl > C-F.[8]

For this compound, the C-Br bond at the C5 position is significantly weaker than the C-Cl and C-F bonds. Therefore, oxidative addition of the palladium catalyst will occur selectively at the C-Br bond, leaving the other two halogen sites untouched. This allows for precise functionalization at the C5 position.

CrossCoupling_Workflow start_node start_node process_node process_node product_node product_node arrow_style arrow_style Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Selective at C5-Br Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Start->Buchwald Selective at C5-Br Suzuki_Product 5-Aryl-1-chloro-2-fluoro-3-nitrobenzene Suzuki->Suzuki_Product Buchwald_Product 5-(Dialkylamino)-1-chloro-2-fluoro-3-nitrobenzene Buchwald->Buchwald_Product

Caption: Regioselective functionalization at C5 via cross-coupling.

Protocol 2: Suzuki-Miyaura Coupling

This protocol details the selective coupling of the C5-bromine with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 8-12 hours).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired biaryl product.

Causality Note: A mixed solvent system like dioxane/water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[16] Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving aryl bromides and chlorides.[16]

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the amination at the C5 position using N-methylaniline.

Materials:

  • This compound (1.0 equiv)

  • N-methylaniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add the aryl bromide and toluene.

  • Add the N-methylaniline, seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir for 12-18 hours, then cool to room temperature.

  • Dilute with ether, filter through Celite, and concentrate the filtrate.

  • Purify the crude product via column chromatography.

Causality Note: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine or the intermediate Pd-amine complex.[17] The bulky phosphine ligand (Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the rate-limiting reductive elimination step.[18]

Chapter 4: Selective Reduction of the Nitro Group

Theoretical Background and Methodology

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic character of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. The primary challenge is to perform this reduction chemoselectively without causing hydrodehalogenation (loss of Cl, Br, or F).[19]

Harsh reduction conditions or certain hydrogenation catalysts can cleave the relatively weak carbon-halogen bonds.[19] Therefore, milder and more selective methods are required. Tin(II) chloride (SnCl₂) in an acidic medium or catalytic transfer hydrogenation using hydrazine hydrate with Pd/C are well-established methods for selectively reducing aromatic nitro groups in the presence of halogens.[20][21]

Protocol 4: Selective Nitro Group Reduction with Tin(II) Chloride

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl) (optional, if starting with anhydrous SnCl₂)

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O in one portion. The reaction is often exothermic.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it into a beaker of ice.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate or concentrated NaOH solution until the pH is ~8-9. A tin hydroxide precipitate will form.

  • Extract the product into ethyl acetate (3x).

  • Filter the combined organic layers through Celite to remove any remaining tin salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude aniline.

Causality Note: SnCl₂ is a classic and reliable reagent for the chemoselective reduction of nitroarenes.[20] The reaction proceeds in a protic solvent, and the workup requires careful basification to precipitate tin salts and liberate the free amine product.

Reduction MethodConditionsSelectivityComments
SnCl₂·2H₂OEtOH, RT to 50°CHigh for NO₂ reductionExcellent functional group tolerance.[20]
Fe / NH₄ClEtOH/H₂O, refluxGood for NO₂ reductionEnvironmentally benign, but can be slower.
H₂ (1 atm), Pd/CEtOH, RTRisk of dehalogenationNot recommended without careful optimization.
N₂H₄·H₂O, Pd/CMeOH, 80°CHigh for NO₂ reductionEffective transfer hydrogenation method.[19]

Chapter 5: Summary of Regioselective Transformations

The unique substitution pattern of this compound allows for a predictable and powerful three-point diversification strategy. By selecting the appropriate reaction class, chemists can selectively functionalize the C2, C3, or C5 positions of the aromatic ring.

Summary_Diagram start_node start_node reaction_node reaction_node product_node product_node arrow_style arrow_style Start This compound SNAr SₙAr Reaction (e.g., R₂NH, Base) Start:port->SNAr ortho to NO₂ Coupling Pd Cross-Coupling (e.g., Suzuki, Buchwald) Start:port->Coupling C-Br bond Reduction Nitro Reduction (e.g., SnCl₂) Start:port->Reduction NO₂ group SNAr_Product Substitution at C2 SNAr->SNAr_Product Coupling_Product Coupling at C5 Coupling->Coupling_Product Reduction_Product Reduction at C3 Reduction->Reduction_Product

Caption: Orthogonal reactivity of this compound.

This orthogonal reactivity makes this compound an invaluable tool for building molecular complexity, allowing for the stepwise construction of highly substituted aromatic cores common in pharmaceuticals and advanced materials.

References

  • Nucleophilic Aromatic Substitution. (n.d.). University of Calgary. [Link]

  • Nucleophilic aromatic substitution. (2023). In Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry Steps. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. (2023). Chemistry Steps. [Link]

  • Directing Effects of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Britannica. [Link]

  • Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Chemistry LibreTexts. [Link]

  • Directing Effects. (2015). Chemistry LibreTexts. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Under Nucleophilic Aromatic Substitution conditions, which halogen would be substituted and why? (2020). Reddit. [Link]

  • Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. (n.d.). MySkinRecipes. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020).
  • Reduction of nitro compounds. (2023). In Wikipedia. [Link]

  • Reduction of nitro groups on benzene. (2020). YouTube. [Link]

  • Substituent Effects in Electrophilic Substitutions. (n.d.). In Fundamentals of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). (2025). YouTube. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Suzuki-Miyaura cross-coupling reactions. (n.d.). ResearchGate. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? (2020). MDPI. [Link]

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Application Notes & Protocols: The Strategic Use of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, chemists, and process development professionals in the agrochemical sector. We will explore the synthetic versatility of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, a highly functionalized aromatic building block, and provide detailed protocols for its application in the development of modern herbicides, fungicides, and insecticides.

Introduction: A Versatile Scaffold for Agrochemical Innovation

This compound is a polysubstituted aromatic compound whose value lies not in its intrinsic biological activity, but in its role as a master key for constructing complex agrochemical active ingredients.[1][2] The strategic arrangement of four distinct functional groups—a powerful nitro activating group and three different halogens (F, Cl, Br) with hierarchical reactivity—provides chemists with a powerful tool for controlled, sequential chemical modifications. This allows for the precise assembly of the toxophores required for potent herbicidal, fungicidal, and insecticidal action.

The core utility of this molecule is centered on the principle of Nucleophilic Aromatic Substitution (SNAr), a fundamental reaction in industrial organic synthesis.[3][4] The electron-deficient nature of the benzene ring, induced by the nitro group, makes it highly susceptible to attack by nucleophiles, enabling the targeted replacement of its halogen substituents.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is critical for safe handling and effective experimental design.

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 134547-83-4 (representative isomer)
Molecular Formula C₆H₂BrClFNO₂[5]
Molecular Weight 254.44 g/mol [5]
Appearance Colorless to light yellow solid[6]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Methanol, Ethanol); slightly soluble in water.[6]

Safety & Handling: this compound is a toxic and irritant compound.[6] All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Material Safety Data Sheet (MSDS) from your supplier before use.

Mechanistic Insights: The Power of Directed Reactivity

The synthetic utility of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism: This reaction proceeds via a two-step addition-elimination pathway.[7]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The rate-determining step is typically the initial nucleophilic attack and the breaking of the ring's aromaticity.[3]

Causality of Experimental Choices:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group is the engine of this molecule's reactivity. By pulling electron density from the ring, especially from the ortho and para positions, it makes the ring electrophilic and susceptible to nucleophilic attack.[8][9] Crucially, it stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.[7]

  • Hierarchy of Halogen Reactivity: The reactivity of the halogens as leaving groups in SNAr reactions is dictated by their electronegativity, not their bond strength. The most electronegative halogen polarizes the C-X bond most effectively, making that carbon the most electrophilic and susceptible to attack. Therefore, the order of reactivity is: F > Cl > Br .[7]

This predictable hierarchy is the cornerstone of its synthetic value, allowing for the selective, stepwise replacement of the halogens by choosing appropriate reaction conditions. The fluorine atom at the C-2 position, being ortho to the activating nitro group, is exceptionally reactive and will be the first to be substituted under mild conditions.

Application in Herbicide Development: PPO Inhibitors

Protoporphyrinogen oxidase (PPO) inhibitors are a vital class of herbicides that disrupt chlorophyll biosynthesis in weeds, leading to rapid cell membrane damage and necrosis.[10][11][12] Many potent PPO inhibitors, such as butafenacil and flumioxazin, feature a diaryl ether linkage, which can be readily synthesized using an SNAr reaction.

Protocol 1: Synthesis of a Diaryl Ether PPO Inhibitor Precursor

This protocol details the regioselective displacement of the highly activated fluorine atom to form a key diaryl ether intermediate.

Objective: To synthesize 4-(4-bromo-2-chloro-6-nitrophenoxy)anisole.

Materials:

  • This compound

  • 4-Methoxyphenol (p-methoxyphenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting nitrobenzene.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure diaryl ether product.

Scientist's Notes & Causality:

  • Why DMF? DMF is a polar aprotic solvent that effectively solvates the potassium cation of the base, enhancing the nucleophilicity of the phenoxide formed in situ.

  • Why K₂CO₃? It is a mild, inexpensive base sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Why 80-90 °C? This temperature provides enough thermal energy to overcome the activation barrier for the SNAr reaction without causing decomposition of the starting materials or product. The fluorine at the C-2 position is highly activated and does not require more forcing conditions.

Quality Control & Expected Outcome:

  • TLC Analysis: A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear.

  • ¹H NMR Spectroscopy: Confirm the structure by observing the disappearance of the C-F coupling and the appearance of new aromatic signals corresponding to the methoxyphenyl group.

  • LC-MS: Confirm the molecular weight of the desired product (C₁₃H₈BrClNO₄, MW ≈ 357.57 g/mol ).

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents Combine Reactants: - this compound - 4-Methoxyphenol - K₂CO₃ in DMF heat Heat to 80-90 °C Monitor by TLC (4-6h) reagents->heat workup Aqueous Workup (Water/EtOAc Extraction) heat->workup purify Column Chromatography (Silica, Hex/EtOAc) workup->purify product Final Product: Diaryl Ether Precursor purify->product

Caption: Workflow for Diaryl Ether Synthesis.

Application in Fungicide Development: SDHI Precursors

Succinate Dehydrogenase Inhibitor (SDHI) fungicides are crucial for controlling a wide range of plant pathogenic fungi.[13][14] A common feature of many SDHIs is an amide bond, which is typically formed from a carboxylic acid and a key amine-containing fragment.[15] The nitro group of our building block can be selectively reduced to an amine, providing a direct entry into these valuable precursors.

Protocol 2: Chemoselective Reduction to a Key Aniline Intermediate

This protocol describes the reduction of the nitro group on the diaryl ether from Protocol 1, while preserving the chloro and bromo substituents, which are essential for further functionalization or for the final molecule's activity.

Objective: To synthesize 2-amino-5-bromo-3-chloro-1-(4-methoxyphenoxy)benzene.

Materials:

  • Diaryl ether product from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the diaryl ether starting material (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. Stir until a suspension is formed.

  • Reaction Execution: Slowly add concentrated HCl to the mixture. The reaction is exothermic. Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The resulting aniline product will be more polar.

  • Workup: Cool the reaction to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 5 M NaOH solution until the pH is >10. The tin salts will precipitate.

  • Extraction & Purification: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with DCM. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the aniline product, which can be used directly or purified further if needed.

Scientist's Notes & Causality:

  • Why SnCl₂/HCl? This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of reducible halogens (Ar-Cl, Ar-Br). Catalytic hydrogenation could risk dehalogenation.

  • Why Basify? The aniline product exists as its hydrochloride salt in the acidic reaction medium. Basification liberates the free amine, making it extractable into an organic solvent.

Quality Control & Expected Outcome:

  • Visual Change: The yellow color of the nitro compound should fade.

  • IR Spectroscopy: The characteristic N-O stretches of the nitro group (~1530 and 1350 cm⁻¹) should disappear, and new N-H stretches for the primary amine should appear (~3300-3500 cm⁻¹).

  • LC-MS: Confirm the correct mass for the reduced product (C₁₃H₁₀BrClNO₂, MW ≈ 327.58 g/mol ).

Reaction Scheme Diagram:

Caption: Selective Nitro Group Reduction.

Application in Insecticide Development: Scaffold Diversification

The discovery of new insecticides often relies on creating novel, highly functionalized molecular scaffolds. The aniline intermediate produced in Protocol 2, which still contains both chloro and bromo substituents, is an ideal platform for further diversification. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the less reactive chlorine atom can be replaced in a second SNAr reaction under more forcing conditions.

Protocol 3: Introduction of a Nitrogen Heterocycle via SNAr

This protocol demonstrates the displacement of the chlorine atom to introduce a pyrazole moiety, a common feature in modern insecticides.

Objective: To synthesize N-(2-(4-methoxyphenoxy)-4-bromo-6-(1H-pyrazol-1-yl)phenyl)acetamide (after protection of the aniline). Note: For this reaction, the aniline from Protocol 2 would first be protected, e.g., as an acetamide, to prevent it from acting as a competing nucleophile.

Materials:

  • Protected aniline intermediate (e.g., N-(2-amino-5-bromo-3-chlorophenyl)acetamide)

  • Pyrazole

  • Potassium tert-butoxide (KOtBu)

  • 1,4-Dioxane or DMSO, anhydrous

Step-by-Step Methodology:

  • Aniline Protection (Pre-step): Protect the aniline from Protocol 2 using acetic anhydride to form the acetamide. This is a standard procedure.

  • Reaction Setup: To a dry reaction vessel suitable for high temperatures (e.g., a sealed tube), add the protected aniline (1.0 eq), pyrazole (1.5 eq), and potassium tert-butoxide (2.5 eq).

  • Solvent and Execution: Add anhydrous DMSO and seal the vessel. Heat the reaction to 120-140 °C for 12-24 hours.

  • Monitoring & Workup: Monitor by LC-MS for product formation. After cooling, perform an aqueous workup similar to Protocol 1.

  • Purification: Purify the final product by column chromatography or recrystallization. The protecting group can then be removed if necessary for further synthesis.

Scientist's Notes & Causality:

  • Why Protect the Aniline? The free amine is nucleophilic and would compete with the pyrazole, leading to undesired side products.

  • Why KOtBu and High Temperature? The chlorine atom is less reactive than the fluorine atom that was initially displaced. A stronger base (KOtBu) and more forcing conditions (higher temperature) are required to drive this second SNAr reaction to completion.

Diversification Strategy Diagram:

G cluster_paths Diversification Pathways cluster_products Novel Scaffolds start Aniline Intermediate (from Protocol 2) path1 S(N)Ar at C-Cl (e.g., + Pyrazole) start->path1 High Temp, Strong Base path2 Cross-Coupling at C-Br (e.g., Suzuki, Buchwald) start->path2 Pd Catalyst, Ligand, Base product1 Insecticide / Fungicide Scaffold A path1->product1 product2 Insecticide / Fungicide Scaffold B path2->product2

Caption: Diversification of the Aniline Core.

Conclusion

This compound is a premier example of a strategic building block in modern agrochemical research. Its well-defined hierarchy of reactivity allows for the rational and sequential construction of complex molecular architectures. By mastering the principles of Nucleophilic Aromatic Substitution, researchers can leverage this versatile intermediate to efficiently access novel precursors for PPO-inhibiting herbicides, SDHI fungicides, and diverse insecticidal scaffolds, accelerating the discovery pipeline for next-generation crop protection solutions.

References

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  • Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 29(1), 1. [Link]

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  • Li, Y., et al. (2024). 3D-QSAR-Directed Synthesis of Halogenated Coumarin-3-Hydrazide Derivatives: Unveiling Their Potential as SDHI Antifungal Agents. International Journal of Molecular Sciences, 25(11), 5945. [Link]

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  • Royal Society of Chemistry. One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes. [Link]

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Application Note & Protocol: Experimental Procedure for Nitration to Synthesize Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of a nitro group (–NO₂) onto an aromatic ring via electrophilic aromatic substitution is a fundamental and versatile transformation in organic synthesis. The resulting nitroaromatic compounds are crucial intermediates in the production of pharmaceuticals, dyes, explosives, and agrochemicals. This guide provides a comprehensive overview of the experimental procedures for the nitration of substituted benzenes. It delves into the underlying reaction mechanism, the critical role of substituents in determining regioselectivity, and detailed, field-proven protocols for the synthesis of representative ortho-, para-, and meta-substituted nitrobenzenes. Emphasis is placed on the causality behind experimental choices, self-validating safety protocols, and authoritative grounding to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

The Chemistry of Electrophilic Aromatic Nitration

The nitration of an aromatic compound is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The process involves the replacement of a hydrogen atom on the aromatic ring with a nitro group.

Mechanism: The Role of the Nitronium Ion

The core of the reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[2][3]

Generation of the Nitronium Ion: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Once formed, the nitronium ion is attacked by the π-electron system of the benzene ring in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][3] A weak base in the mixture, such as HSO₄⁻ or water, then abstracts a proton from the carbon bearing the nitro group, restoring the ring's aromaticity and yielding the nitrobenzene product.[1]

The Influence of Substituents on Reactivity and Regioselectivity

When the benzene ring already carries a substituent, this group profoundly influences both the rate of reaction and the position (regioselectivity) of the incoming nitro group. Substituents are broadly classified as either "activating" or "deactivating".[4][5]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of electrophilic substitution compared to benzene itself.[4][6] They direct the incoming electrophile to the ortho and para positions.

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate.[7][8] Most deactivating groups direct the incoming electrophile to the meta position. Halogens are an exception; they are deactivating but are ortho, para-directors.[9]

The directing effect is a consequence of the stability of the arenium ion intermediate. For ortho/para attack with an activating group, a resonance structure can be drawn that places the positive charge directly on the carbon bearing the substituent, which provides extra stabilization. For meta attack, this is not possible. Conversely, for deactivating groups, ortho/para attack leads to a highly destabilized resonance structure, making meta attack the favored pathway.[7]

Group Type Examples Effect on Rate Directing Influence
Strongly Activating -NH₂, -NHR, -NR₂, -OH, -O⁻Greatly IncreasesOrtho, Para
Moderately Activating -OR, -NHCORIncreasesOrtho, Para
Weakly Activating -Alkyl (e.g., -CH₃), -ArylSlightly IncreasesOrtho, Para
Weakly Deactivating -F, -Cl, -Br, -ISlightly DecreasesOrtho, Para
Moderately Deactivating -C≡N, -SO₃H, -CHO, -CORDecreasesMeta
Strongly Deactivating -NO₂, -NR₃⁺, -CF₃, -CCl₃Greatly DecreasesMeta

Table 1: Influence of common substituents on electrophilic nitration.[4][5][8]

Core Principles of the Experimental Procedure

Mandatory Safety Protocols

Nitration reactions are highly exothermic and involve corrosive, toxic, and potentially explosive materials.[10][11] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[10][12]

  • Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhalation of toxic acid fumes and nitrogen dioxide gas.[10][13]

  • Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[12][14] They can cause severe burns on contact. Handle with extreme care.

  • Temperature Control: The reaction is highly exothermic. The temperature must be carefully controlled using an ice bath to prevent overheating, which can lead to runaway reactions and the formation of dinitrated, potentially explosive byproducts.[10][15]

  • Quenching: The reaction mixture must be quenched by pouring it slowly over ice. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.

  • Waste Disposal: Acidic waste and nitrated organic waste must be segregated and disposed of according to institutional and local environmental regulations.[13]

Reagents and Equipment
  • Reagents: Concentrated Nitric Acid (≥68%), Concentrated Sulfuric Acid (98%), substituted benzene starting material, ice, sodium bicarbonate or sodium carbonate solution (for neutralization), appropriate recrystallization solvent.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, ice bath, beaker, Buchner funnel, filter paper, separating funnel (for liquid products).

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and scale.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath add_reagent Slowly Add Nitrating Mixture to Substrate Solution prep_acid->add_reagent prep_substrate Prepare Substrate Solution (e.g., Toluene in H₂SO₄) in Ice Bath prep_substrate->add_reagent monitor Monitor Temperature (Maintain < specified temp.) add_reagent->monitor react Stir at Controlled Temp for Specified Time monitor->react quench Pour Reaction Mixture onto Crushed Ice react->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate wash_neutral Wash with Water & Dilute NaHCO₃ Solution isolate->wash_neutral wash_final Final Water Wash wash_neutral->wash_final dry Dry the Crude Product wash_final->dry recrystallize Recrystallize from Appropriate Solvent dry->recrystallize final_product Collect & Dry Pure Crystals recrystallize->final_product

Protocol 3.1: Synthesis of an o/p-Substituted Nitrobenzene (p-Nitrotoluene)

This protocol details the nitration of toluene, an activated ring, which yields a mixture of ortho- and para-nitrotoluene.[16][17] The isomers can typically be separated by fractional distillation or recrystallization.

  • Preparation of Nitrating Mixture: In a 100 mL flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10°C. While stirring, slowly add 15 mL of concentrated nitric acid dropwise, ensuring the temperature does not rise above 20°C.[18] Keep this mixture in the ice bath.

  • Reaction Setup: In a separate 250 mL flask equipped with a magnetic stirrer and thermometer, add 20 mL of toluene. Cool this flask in an ice bath to ~5°C.

  • Nitration: Slowly add the prepared cold nitrating mixture to the toluene dropwise over a period of 30-45 minutes. Maintain vigorous stirring and ensure the internal temperature of the reaction mixture does not exceed 30°C to minimize dinitration.[17]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and stir until all the ice has melted. The nitrotoluene isomers will separate as a yellow oil.

  • Isolation: Transfer the mixture to a separating funnel. Drain and discard the lower aqueous acid layer.

  • Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (caution: effervescence) to neutralize residual acid, and finally with another 50 mL of cold water.[19] Separate the layers carefully after each wash.

  • Drying and Purification: Transfer the organic layer to a clean flask and dry it with anhydrous calcium chloride.[20] The resulting mixture of isomers can be separated by fractional distillation, collecting the p-nitrotoluene fraction at its boiling point.

Protocol 3.2: Synthesis of a m-Substituted Nitrobenzene (m-Nitrobenzoic Acid)

This protocol involves the nitration of benzoic acid, a deactivated ring, which requires more forcing conditions and directs the nitro group to the meta position.[21][22]

  • Reaction Setup: In a 250 mL flask, place 10 g of benzoic acid. Carefully add 25 mL of concentrated sulfuric acid and stir until the benzoic acid dissolves completely. Cool the mixture in an ice bath to below 10°C.

  • Preparation of Nitrating Mixture: In a separate small flask, mix 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid. Cool this mixture thoroughly in the ice bath.[23]

  • Nitration: Using a dropping pipette, add the cold nitrating mixture to the benzoic acid solution very slowly, ensuring the temperature is maintained between 5-15°C. The addition should take approximately 30 minutes.

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let it stand for 1 hour with occasional swirling. Some procedures may call for gentle warming (e.g., to 50°C) to ensure the reaction goes to completion, but this should be done with caution.

  • Work-up and Isolation: Pour the reaction mixture slowly and with stirring into a beaker containing 200 g of crushed ice. A white precipitate of crude m-nitrobenzoic acid will form.

  • Collection: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from water or aqueous ethanol.[21][24]

Product Isolation and Purification

The primary method for purifying solid nitroaromatic compounds is recrystallization.[25][26]

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, water, or mixtures thereof.[24]

  • Procedure: Dissolve the crude, dry product in a minimum amount of the hot (boiling) recrystallization solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

For liquid products like nitrobenzene or nitrotoluene isomers, purification is typically achieved by washing followed by simple or fractional distillation.[27]

Characterization

The identity and purity of the synthesized substituted nitrobenzenes should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity for solid products.

  • Thin Layer Chromatography (TLC): To assess purity and compare with the starting material.

  • Spectroscopy:

    • FTIR: Look for characteristic strong peaks for the N-O stretching of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).

    • ¹H and ¹³C NMR: To confirm the structure and isomeric purity by analyzing the chemical shifts and splitting patterns of the aromatic protons.

Compound Structure Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
NitrobenzeneC₆H₅NO₂123.115.7210.9
p-NitrotolueneC₇H₇NO₂137.1451-54238
m-Nitrobenzoic AcidC₇H₅NO₄167.12140-142Decomposes

Table 2: Physical properties of common nitrobenzene derivatives.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

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  • Quora. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Preply. (2021, November 23). How to synthesize p-nitrotoluene, p-chlorotoluene, o-nitrobenzoic acid. Retrieved from [Link]

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Troubleshooting & Optimization

Purification of crude 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of crude 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is to move beyond simple instructions, offering causal explanations for experimental choices to ensure robust and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is the primary goal of recrystallizing crude this compound?

The primary goal is to purify the solid compound. Recrystallization is a purification technique that separates a desired compound from impurities based on differences in their solubility.[1] The process involves dissolving the impure solid in a hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving the impurities behind in the solution (mother liquor).[2]

Q2: What are the ideal characteristics of a solvent for this purification?

An ideal recrystallization solvent for this compound should meet several key criteria:

  • High Temperature Coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1][3]

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[4]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[1]

Q3: Which solvents are a good starting point for this specific compound?

Given the polar nitro group and halogen substituents on the benzene ring, moderately polar solvents are a logical starting point. Common choices to test include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • A mixed-solvent system, such as Ethanol/Water or Acetone/Hexane.[5]

A rule of thumb is that solvents with functional groups similar to the compound being purified can be effective.[6]

Q4: What are the critical safety precautions for handling this compound?

This compound is a halogenated nitroaromatic and should be handled with care. Based on data for similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[8]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[9]

II. Troubleshooting Guide: Common Recrystallization Issues

This section provides solutions to specific problems you may encounter during the experiment.

Q: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[10] This typically happens for two main reasons:

  • The melting point of your compound is lower than the boiling point of the solvent, causing it to emerge from the solution in a molten state.[11]

  • The crude material contains a high concentration of impurities, which significantly depresses the melting point of the mixture.[12][13] Impurities can also kinetically hinder the formation of a crystal lattice.[10]

Solutions:

  • Add More Solvent: Your solution might be supersaturated to a point where the compound is coming out of solution too quickly at a high temperature. Re-heat the mixture and add more of the "good" solvent to decrease the saturation point, then allow it to cool more slowly.[11]

  • Lower the Cooling Temperature: If using a mixed-solvent system, the boiling point might be too high. Consider a solvent system with a lower boiling point.

  • Use a Mixed-Solvent System: If you are using a single solvent, switch to a mixed-solvent pair. Dissolve the compound in a minimum of a hot "good" solvent and slowly add a "bad" (or anti-solvent) at a slightly lower temperature. This can often prevent oiling out.

  • Remove Impurities First: If the oil is highly colored, it suggests a high impurity load. Consider adding activated charcoal to the hot solution before filtration to adsorb these impurities.[12] Be aware that charcoal will also adsorb some of your product, slightly reducing the yield.

Q: The solution has cooled, but no crystals have formed. What should I do?

A: Crystal formation requires both nucleation (the initial formation of a small crystal) and growth. A failure to crystallize usually indicates that nucleation has not occurred, or the solution is not sufficiently saturated.

Solutions to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[14] The microscopic scratches on the glass provide nucleation sites for crystal growth.[15]

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution.[16] This provides a perfect template for other molecules to deposit onto, initiating crystallization.

  • Reduce the Volume of Solvent: Your solution may be too dilute. Re-heat the flask and gently boil off some of the solvent to increase the concentration of the solute.[11] Then, allow it to cool again.

  • Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice-water bath.[14] Lower temperatures decrease the solubility of the compound, which can promote crystallization. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]

Q: My final product yield is very low. What are the likely causes?

A: A low recovery can happen at several stages of the recrystallization process.

Potential Causes and Solutions:

  • Using Too Much Solvent: The most common cause of low yield is adding too much hot solvent to dissolve the crude material. While the compound will crystallize upon cooling, a significant amount will remain dissolved in the mother liquor.[2] Solution: Use only the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel. Solution: Use a pre-warmed funnel and filter flask, and keep the solution at or near its boiling point during the filtration step.[17]

  • Incomplete Crystallization: You may not have allowed enough time for the crystallization to complete or did not cool the solution to a low enough temperature. Solution: Allow the flask to cool slowly to room temperature and then place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[11]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q: The purified crystals are still colored or appear impure. Why?

A: This indicates that impurities were incorporated into the crystal lattice or adsorbed onto the crystal surface.

Potential Causes and Solutions:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystals.[2] Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.

  • Colored Impurities: Some impurities are intensely colored. Solution: Add a small amount of activated charcoal to the hot solution after the crude solid has dissolved. Heat for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]

  • Inherent Color: Ensure that the pure compound is indeed colorless. Some organic compounds are naturally colored even in their pure form.

III. Experimental Protocols & Data

Physical & Chemical Properties

This data provides a reference for the target compound, this compound.

PropertyValueSource
Molecular Formula C₆H₂BrClFNO₂[18]
Molecular Weight 254.44 g/mol [18]
Appearance Expected to be a crystalline solid[19]
Solubility Expected to be soluble in common organic solvents and insoluble in water[19]
Solvent Selection Workflow

The first step in any recrystallization is choosing an appropriate solvent or solvent pair. The following workflow illustrates the decision-making process.

Solvent_Selection start Start: Place ~50 mg of crude material in a test tube add_solvent Add 1 mL of test solvent at room temperature start->add_solvent observe_rt Observe at Room Temp add_solvent->observe_rt dissolves_rt Dissolves Completely? observe_rt->dissolves_rt heat Heat mixture to boiling dissolves_rt->heat No bad_solvent Result: Unsuitable Solvent (Compound is too soluble) dissolves_rt->bad_solvent Yes observe_hot Observe at Boiling Point heat->observe_hot dissolves_hot Dissolves Completely? observe_hot->dissolves_hot cool Cool slowly to room temp, then place in ice bath dissolves_hot->cool Yes insoluble_solvent Result: Unsuitable Solvent (Compound is insoluble) dissolves_hot->insoluble_solvent No observe_cool Observe Upon Cooling cool->observe_cool crystals_form Do Crystals Form? observe_cool->crystals_form crystals_form->bad_solvent No (Too soluble) good_solvent Result: Good Candidate Solvent crystals_form->good_solvent Yes Single_Solvent_Recrystallization cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying start Place crude solid in Erlenmeyer flask heat Heat on hotplate to boiling start->heat add_hot_solvent Add minimum amount of hot solvent to dissolve filter Quickly filter hot solution through a pre-warmed funnel to remove insoluble impurities add_hot_solvent->filter heat->add_hot_solvent cool_rt Allow filtrate to cool slowly to room temperature filter->cool_rt cool_ice Place flask in an ice bath to maximize yield cool_rt->cool_ice collect Collect crystals by vacuum filtration cool_ice->collect wash Wash with a small amount of ice-cold solvent collect->wash dry Dry crystals under vacuum wash->dry

Workflow for a single-solvent recrystallization.
Protocol 2: Mixed-Solvent Recrystallization

This method is ideal when no single solvent is suitable. It requires two miscible solvents: a "good" solvent in which the compound is soluble, and a "bad" (or anti-solvent) in which the compound is insoluble. [20]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent required to just dissolve it. [20]2. Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). [21]This cloudiness indicates the point of saturation has been reached and the compound is beginning to precipitate.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. [21]At this point, the solution is perfectly saturated.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold "bad" solvent (or a cold mixture of the two solvents), and dry under vacuum. [17]

IV. References

  • Martins, P. M., Rocha, F. A., & Rein, P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(5), 1185–1193. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?[Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]

  • University of Canterbury. (2006). Crystallisation Techniques. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. [Link]

  • YouTube. (2025). How Do Impurities Affect Crystal Structures?[Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • YouTube. (2012). Recrystallization using two solvents. [Link]

  • ResearchGate. (2016). How the impurities in the solute can affect the induction time during crystallization. [Link]

  • Royal Society of Chemistry. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?[Link]

  • ResearchGate. (2025). Impact of impurities on crystal growth. [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. [Link]

  • Parales, R. E., et al. (2005). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 71(7), 3806–3814. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71652036, this compound. [Link]

  • Royal Society of Chemistry. (n.d.). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]

  • ResearchGate. (2025). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

  • Reddit. (2012). Help! Recrystallization sources of error. [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Research Starters. [Link]

  • Reddit. (2024). Recrystallization Issues. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817974, 5-Bromo-2-chloronitrobenzene. [Link]

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Technical Support Center: Purifying 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the successful purification of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene using column chromatography. It is designed for researchers and drug development professionals, moving beyond a simple list of steps to explain the underlying principles and troubleshoot common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions that arise when developing a purification method for this specific compound.

Q1: What is the best stationary phase for purifying this compound?

A1: The standard and most effective stationary phase for this compound is silica gel (SiO₂) with a 60 Å pore size and a particle size of 40-63 µm .[1]

  • Causality: this compound is a moderately polar molecule due to the strong electron-withdrawing nature of the nitro group (-NO₂) and the electronegativity of the halogen atoms (Br, Cl, F). Silica gel is a highly polar adsorbent.[2] In this "normal-phase" chromatography setup, the polar functional groups of the target molecule will have a strong affinity for the polar silica surface, allowing for effective separation from less polar or more polar impurities.[3][4]

Q2: How do I select the optimal mobile phase (solvent system)?

A2: The selection process is empirical and must begin with Thin-Layer Chromatography (TLC) .[2][5] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[1][6]

  • Recommended Starting Systems: Begin by testing mixtures of a non-polar solvent with a moderately polar solvent. Good starting points include:

    • Hexanes/Ethyl Acetate

    • Petroleum Ether/Dichloromethane

  • The "Why": An Rf value in the 0.2-0.4 range on a TLC plate generally translates to good separation on a column.[7][8]

    • If Rf is too high (>0.5): The compound will elute too quickly from the column with poor separation. Decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent like hexanes).

    • If Rf is too low (<0.1): The compound will bind too strongly to the silica, leading to very long elution times and broad peaks. Increase the polarity of the mobile phase (i.e., increase the proportion of the polar solvent like ethyl acetate).

Q3: How can I predict the elution order of my target compound and its impurities?

A3: In normal-phase chromatography, compounds elute in order of increasing polarity .[9]

  • Elution Order:

    • Least Polar Compounds First: Non-polar byproducts or unreacted starting materials (e.g., halogenated benzenes without the nitro group).

    • Target Compound: this compound.

    • Most Polar Compounds Last: Highly polar impurities, such as dinitro species or other polar byproducts.

  • Self-Validation: TLC is your primary tool for confirming this. A well-developed TLC plate will show distinct spots, with the least polar compounds traveling furthest (higher Rf) and the most polar compounds remaining closer to the baseline (lower Rf).

Q4: Should I use traditional gravity chromatography or flash chromatography?

A4: Flash chromatography is strongly recommended . This technique, which uses positive pressure (typically from compressed air or nitrogen) to force the mobile phase through the column, is superior to gravity-fed chromatography for several reasons.[10]

  • Speed: Purifications that could take hours by gravity can often be completed in 15-30 minutes.[11]

  • Resolution: The faster flow rate minimizes the diffusion of the compound bands as they travel through the column, resulting in sharper peaks and better separation between closely related compounds.[1][12]

Part 2: Detailed Experimental Protocol

This protocol outlines a reliable, step-by-step method for the purification of ~1 gram of crude this compound.

Safety First:

  • Chemical Hazards: this compound and similar halogenated nitroaromatics are hazardous. They can cause skin and serious eye irritation and may be harmful if inhaled or swallowed.[13][14][15]

  • Required Precautions: Always handle the compound and its solutions inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[16][17] Ensure safety showers and eyewash stations are accessible.[13]

Step 1: Determine the Eluent System via TLC

  • Prepare several TLC chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a tiny amount of your crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light (254 nm).

  • Select the solvent system that provides an Rf of ~0.3 for the target compound and shows good separation from impurities. For this example, let's assume an 85:15 Hexanes:Ethyl Acetate mixture is optimal.

Step 2: Prepare and Pack the Column

  • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1 g of crude material on ~40-60 g of silica).

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • Prepare the Slurry: In a beaker, combine ~50 g of silica gel with the 85:15 Hexanes:Ethyl Acetate eluent until a pourable, homogenous slurry is formed.

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock and drain some solvent, collecting it for reuse. Add more eluent and use gentle air pressure to firmly pack the silica bed until the bed height is constant. The final packed bed should be flat and free of cracks. Do not let the solvent level drop below the top of the silica.[12]

Step 3: Sample Loading (Dry Loading Recommended) Dry loading is superior for preventing band broadening and improving resolution, especially if the crude product has poor solubility in the eluent.

  • Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently overlay the sample layer with another ~1 cm layer of sand to prevent disturbance during solvent addition.[18]

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the eluent (85:15 Hexanes:Ethyl Acetate).

  • Apply gentle pressure (1-4 psi) to the top of the column to begin the flow.[18] The goal is a flow rate of about 5 cm of solvent level drop per minute.[12]

  • Begin collecting fractions in test tubes or vials immediately. Collect consistently sized fractions (e.g., 20 mL each).

  • Maintain a constant head of solvent above the silica bed throughout the entire process to prevent the column from running dry.

Step 5: Analysis of Fractions

  • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate, along with a spot of the original crude material and a pure standard if available.

  • Develop the TLC plate in the same 85:15 solvent system.

  • Identify the fractions containing the pure desired product (single spot at the correct Rf).

  • Combine the pure fractions into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide helps diagnose and solve common problems.

Problem Probable Cause(s) Solution(s)
Poor Separation / Co-elution of spots 1. Mobile phase is too polar: Eluting compounds too quickly.[2]2. Column is overloaded: Too much sample for the amount of silica.3. Uneven column packing or sample loading: Leads to band broadening.1. Reformulate mobile phase: Decrease the polarity (e.g., switch from 85:15 to 90:10 Hexanes:EtOAc). Retest with TLC first.[19]2. Reduce sample load: Use a larger column or less crude material.3. Repack the column: Ensure the silica bed is level and compact. Use the dry loading method to ensure a narrow starting band.[18]
Target compound will not elute from the column 1. Mobile phase is not polar enough: The compound is too strongly adsorbed to the silica.[2]2. Compound may have decomposed on the silica: Some compounds are sensitive to the acidic nature of silica gel.1. Increase mobile phase polarity: Gradually add more polar solvent (e.g., move from 85:15 to 70:30 Hexanes:EtOAc). This is known as a "gradient elution".2. Test stability: Before the column, spot the compound on a TLC plate, let it sit for an hour, then elute to see if a new spot (decomposition product) appears.[19] If it's unstable, consider using a less acidic stationary phase like neutral alumina.
Cracks or channels form in the silica bed 1. Poorly packed column: Air pockets were present.2. Heat of adsorption: Adding a very polar solvent to a dry column can generate heat, causing solvent to boil and crack the bed.3. Column ran dry: The solvent level dropped below the top of the silica.1. Repack the column: Ensure a homogenous slurry and tap gently to remove all air.2. Pack the column wet: Always pack the column using the initial eluent to dissipate heat.3. Maintain solvent head: Always keep the solvent level above the sand layer at the top of the column.
Streaking or "tailing" of spots on analytical TLC 1. Sample is too concentrated on the TLC plate.2. Compound is acidic or basic: Strong interactions with the silica.3. Incomplete dissolution of the compound during sample loading.1. Dilute the sample before spotting on the TLC plate.2. Modify the mobile phase: Add a small amount (~0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.3. Ensure complete dissolution: Use a slightly more polar solvent for loading if necessary, or ensure the dry-loading powder is homogenous.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow of the entire purification and validation process.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis of Crude Solvent Select Optimal Solvent (Rf ≈ 0.3) TLC->Solvent Determines Slurry Prepare Silica Slurry Solvent->Slurry Informs Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute TLC_Fractions TLC Analysis of Fractions Elute->TLC_Fractions Provides Combine Combine Pure Fractions TLC_Fractions->Combine Identifies Evaporate Evaporate Solvent (Rotovap) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification of this compound.

References

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 4, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 4, 2026, from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved January 4, 2026, from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71652036, this compound. Retrieved January 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved January 4, 2026, from [Link]

  • Plummer, E., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved January 4, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved January 4, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved January 4, 2026, from [Link]

  • Biotage. (n.d.). Inspiring Productivity With Modern Flash Chromatography. Retrieved January 4, 2026, from [Link]

  • Reddit. (2021, March 20). If a paper cites a solvent system for column chromatography, will this same system generally work for TLC? Retrieved January 4, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved January 4, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 4, 2026, from [Link]

  • New Jersey Institute of Technology. (n.d.). Lecture 12: High Performance Liquid Chromatography. Retrieved January 4, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography? Retrieved January 4, 2026, from [Link]

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Technical Support Center: Synthesis of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS No. 1435806-75-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. This molecule is a valuable building block in the development of complex pharmaceuticals and agrochemicals, making its efficient synthesis critical.[1][2]

The predominant and most practical synthetic route involves the electrophilic aromatic substitution (EAS), specifically the regioselective nitration, of the precursor 1-Bromo-3-chloro-5-fluorobenzene.[1] This guide will focus on troubleshooting and optimizing this key transformation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues swiftly.

Question 1: My reaction resulted in a very low yield or failed completely. What are the most probable causes?

Answer: A low or zero yield in this nitration reaction typically points to one of several critical factors related to reagents or reaction conditions. Let's break down the possibilities.

  • Inactive Nitrating Agent: The efficacy of the nitrating mixture (often called "mixed acid") is paramount. The combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]

    • Causality: If the acids are old, have absorbed atmospheric moisture, or were not mixed correctly, the concentration of the nitronium ion will be insufficient to drive the reaction, especially with a deactivated aromatic ring like our starting material. Halogens are deactivating groups for EAS reactions.[1]

    • Solution: Always use fresh, concentrated (ideally >95% for H₂SO₄ and >68% for HNO₃) acids. The mixed acid should be prepared fresh by adding the nitric acid slowly to the sulfuric acid under cooling (ice bath) to manage the exothermic heat of mixing.

  • Sub-Optimal Reaction Temperature: Temperature control is a delicate balance.

    • Causality: If the temperature is too low (e.g., below 0 °C), the activation energy for the reaction may not be overcome, leading to a sluggish or stalled reaction. Conversely, if the temperature is too high, you risk the formation of unwanted side products and dinitrated species, which consumes your starting material and complicates purification.[3]

    • Solution: Maintain a strictly controlled temperature, typically between 0-10 °C, during the addition of the starting material to the mixed acid.[3] Use a calibrated thermometer and an efficient cooling bath (ice-salt or a cryocooler). After the addition is complete, allowing the reaction to slowly warm to room temperature may be necessary for completion, but this must be monitored carefully.

  • Poor Quality Starting Material: The purity of 1-Bromo-3-chloro-5-fluorobenzene is crucial.

    • Causality: Impurities in the starting material can interfere with the reaction or introduce contaminants into the final product.

    • Solution: Ensure the starting material is of high purity (>98%). If necessary, purify it by distillation or recrystallization before use.

Troubleshooting Flowchart: Diagnosing Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_temp 2. Check Reaction Temperature start->check_temp check_sm 3. Analyze Starting Material start->check_sm sol_reagents Solution: Use fresh, concentrated acids. Prepare mixed acid correctly. check_reagents->sol_reagents sol_temp Solution: Maintain 0-10°C during addition. Monitor temperature closely. check_temp->sol_temp sol_sm Solution: Confirm purity (>98%). Purify if necessary. check_sm->sol_sm

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My final product is impure, with significant side-products observed via NMR/GC-MS. How can I improve selectivity?

Answer: Impurity formation is most often a result of poor regioselectivity or over-reaction (dinitration). The substitution pattern of the starting material makes the reaction highly regioselective in theory, but deviations in protocol can undermine this.

  • Isomer Formation: The three halogen substituents are all ortho-, para-directing.[1] The desired product forms when the nitro group adds at the C2 position, which is ortho to both fluorine and bromine and para to chlorine. This is the most sterically accessible and electronically favorable position.

    • Causality: Aggressive reaction conditions (high temperature, overly concentrated nitrating agent) can provide enough energy to overcome the activation barrier for substitution at less-favored positions, leading to isomeric impurities.

    • Solution: The key is kinetic control. Add the starting material slowly to the nitrating mixture at a low, stable temperature (0-5 °C). This ensures that the reaction proceeds via the lowest energy pathway to the desired isomer.

  • Dinitration: The presence of a second nitro group on the ring is a common impurity.

    • Causality: The first nitro group is strongly deactivating, which should suppress a second nitration. However, using a large excess of the nitrating agent or allowing the temperature to rise significantly can force a second addition.

    • Solution: Use a carefully controlled stoichiometry. A slight excess of nitric acid (e.g., 1.1 to 1.2 equivalents) is usually sufficient. Avoid large excesses.

  • Purification Strategy:

    • Causality: Even with an optimized reaction, minor impurities may persist.

    • Solution: The crude product, after being filtered and washed, can often be purified effectively by recrystallization from a suitable solvent like ethanol or methanol.[3] For very persistent impurities, silica gel column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of sulfuric acid in this reaction?

A: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid, so it protonates the nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction.[1]

Q: How do I perform a safe and effective reaction work-up?

A: A proper work-up is critical for both safety and product isolation.

  • Quenching: The reaction mixture should be quenched by pouring it slowly and carefully onto a large amount of crushed ice with stirring. This dilutes the acid and precipitates the organic product, which is insoluble in water.[3] This step is highly exothermic and should be done in a fume hood with appropriate personal protective equipment (PPE).

  • Filtration: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with plenty of cold water to remove residual acids. A subsequent wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid traces, followed by a final water wash.

  • Drying: Dry the product thoroughly. This can be done by air-drying on the filter and then placing it in a desiccator, possibly under vacuum.

Q: What are the primary safety concerns for this synthesis?

A: The primary hazards involve the use of concentrated nitric and sulfuric acids.

  • Corrosive: Both acids are extremely corrosive and can cause severe burns. Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Mixing: Mixing concentrated acids, and quenching the reaction mixture with water, generates significant heat. Perform these steps slowly and with adequate cooling to prevent splashing and uncontrolled boiling.

  • Toxicity: The final product, this compound, is a toxic compound. Handle it with care, avoiding inhalation of dust or skin contact.[4] All operations should be conducted within a certified chemical fume hood.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Reaction Workflow Diagram

reaction_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Nitration Reaction cluster_workup 3. Work-up & Isolation prep_acid Prepare Mixed Acid: Slowly add HNO₃ to H₂SO₄ in an ice bath (0-5°C) add_sm Slowly add 1-Bromo-3-chloro-5-fluorobenzene to mixed acid (0-10°C) prep_acid->add_sm Use Immediately react Stir at 0-10°C for 1-2h, then allow to warm to RT and stir for 2-4h add_sm->react quench Pour reaction mixture onto crushed ice react->quench filtrate Filter the precipitate quench->filtrate wash Wash solid with H₂O, then NaHCO₃(aq), then H₂O filtrate->wash dry Dry the final product wash->dry product Pure 5-Bromo-1-chloro- 2-fluoro-3-nitrobenzene dry->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Materials & Reagents:

  • 1-Bromo-3-chloro-5-fluorobenzene (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Preparation of Mixed Acid: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice/salt bath, add concentrated H₂SO₄ (e.g., 25 mL). Begin stirring and cool the acid to 0-5 °C.

  • Slowly, via a dropping funnel, add concentrated HNO₃ (1.1 eq.) to the sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the mixed acid is prepared and cooled, begin the slow, dropwise addition of 1-Bromo-3-chloro-5-fluorobenzene (1.0 eq.). Maintain the internal temperature between 0-10 °C throughout the addition.

  • After the addition is complete, let the reaction stir at 0-10 °C for an additional 1-2 hours.

  • Remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for another 2-4 hours. Monitor the reaction progress using TLC or GC.

  • Work-up: Prepare a large beaker containing a substantial amount of crushed ice (e.g., 200 g).

  • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously. A solid precipitate should form.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Perform a final wash with a cold, dilute aqueous solution of sodium bicarbonate, followed by another wash with cold deionized water.

  • Drying & Purification: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in a desiccator under vacuum. The expected product is a solid.[4]

  • If required, recrystallize the crude product from ethanol to obtain a higher purity solid.

Data Summary Table

ParameterRecommended ValueRationale
Stoichiometry (HNO₃ : SM) 1.1 - 1.2 : 1.0Minimizes dinitration while ensuring complete conversion.
Reaction Solvent Concentrated H₂SO₄Acts as both a solvent and the catalyst to generate the nitronium ion.[1]
Addition Temperature 0 - 10 °CEnsures kinetic control, maximizing regioselectivity and preventing side reactions.[3]
Reaction Time 3 - 6 hoursAllows for complete conversion of the starting material.
Expected Yield >80% (unoptimized)A well-executed reaction should provide a good to high yield.
Purification Method Recrystallization (Ethanol)Effective for removing minor impurities and improving final purity.

References

  • ChemBK. (2024, April 9). 5-Bromo-1-chloro-3-fluoro-2-nitrobenzene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-5-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

Sources

Common side reactions in the synthesis of polysubstituted nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of polysubstituted nitrobenzenes. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the nitration of aromatic compounds. As experienced application scientists, we understand that while nitration is a fundamental reaction, its successful execution, particularly with substituted benzenes, requires careful control and a nuanced understanding of potential side reactions. This resource is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or No Reaction

Question: I am attempting to nitrate a substituted benzene, but I am observing a very low yield of my desired product, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in aromatic nitration is a common issue that can often be traced back to the reaction conditions or the nature of the substrate itself. Here’s a systematic approach to diagnosing and resolving the problem:

Causality and Troubleshooting:

  • Insufficiently Activating Conditions: The combination of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.[1] If the concentration of the nitronium ion is too low, the reaction will be slow or may not proceed, especially with deactivated aromatic rings.

    • Troubleshooting:

      • Acid Concentration: Ensure that you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%). The presence of excess water will shift the equilibrium away from the formation of the nitronium ion.[2]

      • Acid Ratio: The typical ratio of H₂SO₄ to HNO₃ is approximately 2:1. Increasing the proportion of sulfuric acid can help to drive the formation of the nitronium ion.

      • Fuming Nitric/Sulfuric Acid: For strongly deactivated substrates, consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the electrophile.[3]

  • Reaction Temperature: Aromatic nitration is an exothermic process.[4] While higher temperatures generally increase the reaction rate, a temperature that is too low can lead to an accumulation of unreacted nitrating agent, which can then react uncontrollably upon a slight temperature increase. Conversely, a temperature that is too high can lead to side reactions and degradation of the starting material or product.

    • Troubleshooting:

      • Temperature Monitoring: Carefully monitor the internal temperature of the reaction mixture.

      • Controlled Addition: Add the nitrating agent dropwise to the substrate solution while maintaining the desired temperature with an ice bath or other cooling system.[5]

  • Deactivated Substrate: If your benzene ring is substituted with one or more electron-withdrawing groups (e.g., -NO₂, -CN, -COOH, -COR), the ring is deactivated towards electrophilic aromatic substitution.[6]

    • Troubleshooting:

      • Harsher Conditions: As mentioned above, more forcing conditions (stronger acids, higher temperatures) are often necessary for deactivated substrates.[3]

      • Alternative Nitrating Agents: Consider using more potent nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄).

Below is a workflow to guide your troubleshooting process for low-yield nitration reactions.

low_yield_troubleshooting start Low Yield of Nitroaromatic Product check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate acid_conc Verify Acid Concentration (Conc. HNO₃/H₂SO₄) check_conditions->acid_conc temp_control Assess Temperature Control (Too low or too high?) check_conditions->temp_control reagent_ratio Check H₂SO₄:HNO₃ Ratio check_conditions->reagent_ratio deactivated Is the Substrate Strongly Deactivated? check_substrate->deactivated increase_strength Increase Acid Strength (Fuming HNO₃/Oleum) acid_conc->increase_strength If acids are not concentrated optimize_temp Optimize Reaction Temperature temp_control->optimize_temp adjust_ratio Adjust Acid Ratio (Increase H₂SO₄) reagent_ratio->adjust_ratio deactivated->increase_strength Yes alt_reagent Consider Alternative Nitrating Agent (e.g., NO₂BF₄) deactivated->alt_reagent Yes success Improved Yield increase_strength->success optimize_temp->success adjust_ratio->success alt_reagent->success

Caption: Troubleshooting workflow for low-yield nitration reactions.

Issue 2: Formation of Multiple Products and Poor Regioselectivity

Question: My nitration reaction is producing a mixture of ortho, meta, and para isomers, making purification difficult. How can I improve the regioselectivity of the reaction?

Answer:

The formation of multiple isomers is a common challenge in the synthesis of polysubstituted nitrobenzenes. The directing effect of the substituents already present on the aromatic ring dictates the position of the incoming nitro group.

Causality and Troubleshooting:

  • Directing Effects of Substituents:

    • Activating Groups (-OH, -NH₂, -OR, -alkyl) are typically ortho, para-directors.[7]

    • Deactivating Groups (-NO₂, -CN, -SO₃H, -CHO, -COR) are generally meta-directors.[6]

    • Halogens (-F, -Cl, -Br, -I) are an exception; they are deactivating but are ortho, para-directors.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the nitronium ion to the ortho position, leading to a higher proportion of the para isomer.[8]

  • Reaction Temperature: In some cases, the ratio of isomers can be temperature-dependent.

Strategies for Controlling Regioselectivity:

  • Choice of Nitrating Agent and Catalyst: The use of solid acid catalysts, such as zeolites, in combination with nitrating agents like dinitrogen pentoxide has been shown to significantly enhance the selectivity for the para isomer.[9]

  • Protecting Groups: For highly activating and sensitive groups like amines (-NH₂) and hydroxyls (-OH), direct nitration can lead to oxidation and a mixture of products.[10][11] Protecting these groups can control the regioselectivity.

    • Aniline: The amino group can be acetylated to form acetanilide. The acetamido group is still an ortho, para-director but is less activating and bulkier, favoring the formation of the para-nitro product. The protecting group can be removed by hydrolysis after nitration.[12]

  • Blocking Groups: In some cases, a reversible sulfonation can be used to block the more reactive para position, forcing nitration to occur at the ortho position. The sulfonic acid group can then be removed.

The following table summarizes the directing effects of common substituents:

Substituent GroupActivating/DeactivatingDirecting Effect
-NH₂, -NHR, -NR₂Strongly ActivatingOrtho, Para
-OH, -ORStrongly ActivatingOrtho, Para
-AlkylActivatingOrtho, Para
-F, -Cl, -Br, -IDeactivatingOrtho, Para
-CHO, -CORDeactivatingMeta
-COOR, -COOHDeactivatingMeta
-CNDeactivatingMeta
-SO₃HDeactivatingMeta
-NO₂Strongly DeactivatingMeta
Issue 3: Over-nitration (Polynitration)

Question: I am trying to synthesize a mono-nitrobenzene derivative, but I am getting significant amounts of di- or tri-nitrated products. How can I prevent this?

Answer:

Over-nitration, or polynitration, occurs when the initially formed mono-nitro product is sufficiently reactive to undergo further nitration under the reaction conditions.

Causality and Troubleshooting:

  • Activating Substituents: If the starting material contains one or more activating groups, the resulting mono-nitro product may still be reactive enough for a second nitration.

  • Reaction Conditions:

    • Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the likelihood of polynitration.

    • High Temperature and Long Reaction Times: These conditions provide more opportunity for the second (and subsequent) nitration to occur.

Preventative Measures:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess of nitric acid.[13]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many nitrations, this is between 0 °C and room temperature.[13]

  • Controlled Addition: Add the nitrating agent slowly to the substrate solution to avoid a localized high concentration of the electrophile.

  • Milder Nitrating Agents: Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride).

Issue 4: Ipso-Substitution

Question: I am observing the formation of an unexpected product where a substituent on my aromatic ring has been replaced by a nitro group. What is this side reaction and how can I avoid it?

Answer:

This side reaction is known as ipso-substitution , where the incoming electrophile (the nitronium ion) attacks the carbon atom that is already bearing a substituent.[14] This is more likely to occur if the substituent is a good leaving group or can be easily displaced.

Commonly Displaced Groups in Ipso-Nitration:

  • -COOH (decarboxylation)

  • -SO₃H (desulfonation)

  • -SiR₃

  • -t-butyl

  • Halogens (in some cases)

Mitigation Strategies:

  • Reaction Conditions: The propensity for ipso-attack can be influenced by the specific nitrating system and solvent used.

  • Substrate Design: If possible, choose a synthetic route that avoids having a labile group at a position that is highly activated towards electrophilic attack.

Issue 5: Oxidation of Substituents

Question: My starting material has an alkyl side chain, and I am finding byproducts that suggest this side chain has been oxidized. How can I prevent this?

Answer:

The nitrating mixture (concentrated nitric and sulfuric acids) is a strong oxidizing agent.[2] Substituents that are sensitive to oxidation, such as alkyl groups (especially at the benzylic position), aldehydes, and certain other functional groups, can be degraded under nitration conditions. Phenols and anilines are also highly susceptible to oxidation, often forming tarry byproducts.[11][12]

Preventative Measures:

  • Temperature Control: Oxidation reactions are often highly temperature-dependent. Maintaining a low reaction temperature is crucial.[13]

  • Milder Nitrating Conditions:

    • For sensitive substrates, consider using nitric acid in acetic anhydride or nitric acid in acetic acid.

    • Nitronium salts in organic solvents can also be less oxidizing.[15]

  • Protecting Groups: As mentioned previously, protecting sensitive groups like -OH and -NH₂ is often the most effective strategy.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Quenching a Nitration Reaction

Objective: To safely stop the reaction and begin the work-up process.

Procedure:

  • Ensure the reaction has reached completion as monitored by an appropriate technique (e.g., TLC, GC, HPLC).

  • Cool the reaction mixture in an ice bath.

  • In a separate large beaker, prepare a mixture of crushed ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture.

  • With vigorous stirring, slowly and carefully pour the cold reaction mixture into the ice/water. This should be done in a fume hood and with appropriate personal protective equipment (PPE). The dilution of concentrated sulfuric acid is highly exothermic, and this procedure helps to dissipate the heat safely.[4]

  • Allow the ice to melt completely.

  • The nitroaromatic product, which is typically a solid or an oil, can then be isolated by vacuum filtration or by extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Protocol 2: Purification of Isomeric Nitroaromatics by Recrystallization

Objective: To separate a desired nitroaromatic isomer from a mixture.

Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing a solvent in which the desired isomer has high solubility at elevated temperatures but low solubility at low temperatures, while the undesired isomers have different solubility characteristics. Common solvents for nitroaromatics include ethanol, methanol, isopropanol, and mixtures of ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude mixture of isomers in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The desired isomer should crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Purity Check: Assess the purity of the recrystallized product by measuring its melting point and using an appropriate analytical technique (e.g., HPLC, GC, NMR).

Protocol 3: Analytical Characterization of Nitration Products and Byproducts

Objective: To identify and quantify the products and byproducts of a nitration reaction.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying mixtures of nitroaromatic isomers and other byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is often a good starting point. UV detection is typically used, as nitroaromatics are strong chromophores.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile nitroaromatics, GC-MS provides both separation and structural information, which is invaluable for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the synthesized nitrobenzenes. The substitution pattern of the aromatic protons provides clear evidence for the ortho, meta, or para relationship of the substituents.

References

  • (Journal of the Brazilian Chemical Society)

  • (Allen Institute)

  • (BenchChem)

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  • (Google Patents)

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  • (Chemguide)

  • (Google Patents)

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  • (Save My Exams)

  • (National Center for Biotechnology Information)

  • (Frontiers in Chemistry)

  • (Chemistry Steps)

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  • (ResearchGate)

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  • (Chemistry Steps)

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  • (Chromatography Today)

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Sources

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS No. 1435806-75-9). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the safe handling and effective use of this highly functionalized synthetic intermediate. The guidance herein is structured in a practical question-and-answer format to directly address common challenges and unlock the full synthetic potential of this versatile reagent.

Section 1: Safety First - Essential Handling & Emergency Protocols

This section addresses the critical safety information required for handling this compound. Given the varied hazard classifications for similar polyhalogenated nitroaromatics, a conservative approach to safety is paramount.

Q1: What are the primary hazards associated with this compound?

A1: While a specific, universally adopted Safety Data Sheet (SDS) for this exact CAS number may show variations, analogous polyhalogenated nitrobenzenes are classified as hazardous.[1][2] You must operate under the assumption that this compound is, at a minimum:

  • Harmful if swallowed (Acute Toxicity, Oral).[1]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

The powerful electron-withdrawing nature of the nitro group combined with multiple halogen substituents creates a reactive molecule that demands respectful handling.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A multi-layered PPE strategy is required to mitigate risks of exposure through inhalation, skin contact, or eye contact. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact and irritation. Always check the glove manufacturer's breakthrough time for halogenated aromatic compounds.
Eye Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and airborne dust particles causing serious eye irritation.[3]
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator.Required when handling the solid outside of a fume hood or if dust generation is likely.[4]

Q3: What are the proper storage and handling conditions for this reagent?

A3: Proper storage is crucial for maintaining the reagent's integrity and ensuring laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] Keep it away from incompatible materials, particularly strong oxidizing agents and excessive heat.[6]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[3]

Q4: What should I do in case of accidental exposure?

A4: Immediate and correct first aid is critical. Follow these protocols:

  • After Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5]

  • After Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • After Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Section 2: Experimental Strategy & Troubleshooting

This compound is a uniquely substituted aryl halide, offering multiple reaction sites. Understanding the hierarchy of reactivity is the key to successful and selective synthesis. The benzene ring is highly electron-deficient due to the potent electron-withdrawing effects of the nitro group and the three halogen atoms, making it an excellent substrate for specific reaction classes.[7][8]

Part A: Nucleophilic Aromatic Substitution (SNAr) Reactions

Q5: I want to perform an SNAr reaction. Which halogen will be substituted first?

A5: The fluorine atom at the C-2 position is the most likely site for nucleophilic attack. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[5][9][10] The high electronegativity of fluorine makes the carbon it is attached to (C-2) the most electrophilic and therefore the most susceptible to attack. The reactivity order for leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions.[11][12]

Q6: My SNAr reaction is sluggish or failing. What can I do to improve it?

A6: Several factors can be optimized:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are typically used as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus increasing its reactivity.[8]

  • Base Selection: The choice of base is critical. For alcohol or amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is needed to deprotonate the nucleophile without competing in the substitution. Cs₂CO₃ is often an excellent choice for difficult substitutions.[8]

  • Temperature: Gently heating the reaction (e.g., 40-80 °C) can often increase the reaction rate, but monitor carefully for side reactions or decomposition.[8]

Workflow & Mechanism: SNAr Reaction

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Polar Aprotic Solvent (e.g., THF, DMF) B Add Nucleophile (e.g., R-OH, R-NH2) and Base (e.g., Cs2CO3) A->B C Heat Reaction Mixture (e.g., 40-80°C) under Inert Atmosphere (N2/Ar) B->C D Monitor Progress by TLC or LC-MS C->D E Quench Reaction (e.g., with water or NH4Cl) D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) experiment.

Part B: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q7: I want to perform a Suzuki-Miyaura cross-coupling. Which halogen is the most reactive?

A7: The bromine atom at the C-5 position is the most reactive site. The rate-determining step in most Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][4][13] The reactivity for this step is governed by bond dissociation energies, following the general trend: C-I > C-Br >> C-Cl >>> C-F.[4] Therefore, you can achieve selective coupling at the C-Br bond while leaving the C-Cl and C-F bonds intact.

Q8: My Suzuki coupling is giving a low yield, and I see starting material and/or side products. What are the common culprits and solutions?

A8: Troubleshooting Suzuki reactions with electron-deficient substrates like this one involves a systematic approach:

  • Dehalogenation (Hydrodehalogenation): You may observe a byproduct where the bromine has been replaced by a hydrogen. This can happen if the palladium intermediate reacts with a hydrogen source (like trace water or solvent) before reductive elimination.

    • Solution: Ensure you are using high-purity, anhydrous solvents and reagents. Thoroughly degas your reaction mixture to remove oxygen, which can degrade the catalyst and promote side reactions.[1]

  • Homocoupling of Boronic Acid: Formation of a biaryl from two molecules of your boronic acid is a common side reaction.

    • Solution: This is often caused by oxygen in the reaction. Rigorous degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 10-15 minutes) is critical.[1][14]

  • Catalyst/Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may not be optimal for electron-deficient halides.[3]

    • Solution: Switch to a more robust catalyst system. Modern Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) are often more effective for challenging couplings.[15][16]

  • Incorrect Base/Solvent Combination: The base is crucial for the transmetalation step.

    • Solution: For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ or K₂CO₃.[3] A solvent system of dioxane/water or toluene/water is a good starting point.[15]

Catalytic Cycle & Troubleshooting: Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_trouble Common Failure Points pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)-X Complex pd0->pd2_complex Oxidative Addition transmetalation Transmetalation Ar-Pd(II)-Ar' pd2_complex->transmetalation (Slow Step) reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product aryl_halide Ar-X (Substrate) (X = Br) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)2 (Coupling Partner) boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation T1 Problem: Slow Oxidative Addition Solution: Use Buchwald Ligands T2 Problem: Poor Transmetalation Solution: Stronger Base (K3PO4) T3 Problem: Dehalogenation/Homocoupling Solution: Rigorous Degassing

Caption: The Suzuki-Miyaura catalytic cycle and key troubleshooting points.

Section 3: Purification & Disposal

Q9: What is the best way to purify the product after my reaction?

A9: Purification of polyhalogenated aromatic compounds typically relies on their crystalline nature and moderate polarity.

  • Standard Protocol: After an aqueous workup to remove inorganic salts (like the base), the crude product is often purified by flash column chromatography on silica gel. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an excellent method for achieving high purity.

Q10: How should I dispose of waste containing this compound?

A10: All waste, including unused reagent, reaction mixtures, and contaminated materials, must be treated as hazardous waste.

  • Do not dispose of it down the drain.

  • Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[17]

References

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.
  • Hearn, J. M., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet.
  • Sakaki, S., & Nakao, Y. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes. Synform, 2017/11, A185–A188.
  • MacNeil, J. I., et al. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Li, Y., et al. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 17).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7).
  • ResearchGate. (2025, August 9).
  • Chemistry LibreTexts. (2025, February 2). 16.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.).
  • Science.gov. (n.d.).
  • PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. Retrieved from [Link]

  • NIH. (n.d.). Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane.
  • YouTube. (2020, August 30). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.
  • Google Patents. (2013, February 7).
  • IOPscience. (2019, March 25).
  • PubChem. (n.d.). 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene. Retrieved from [Link]

  • Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene....

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Technical Support Center: Safe Handling and Storage of Halogenated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and storage of halogenated nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these potent and potentially hazardous molecules. Our goal is to provide you with in-depth technical guidance, field-proven insights, and practical troubleshooting advice to ensure the safety and success of your experiments.

Halogenated nitroaromatic compounds are a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. However, their utility is matched by their potential hazards, including toxicity, thermal instability, and reactivity.[1][2] A thorough understanding of their properties and strict adherence to safety protocols are paramount. This guide is structured to address specific issues you may encounter, moving beyond a simple list of rules to explain the scientific reasoning behind each recommendation.

Core Safety Principles & Hierarchy of Controls

Safe laboratory practice begins with a multi-layered approach to risk mitigation. The hierarchy of controls is a fundamental concept that prioritizes safety measures from most to least effective.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Halogenated Nitroaromatics Elimination Elimination (e.g., Use a less hazardous alternative if possible) Substitution Substitution (e.g., Replace with a less volatile or less toxic analog) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, blast shield, process automation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated work areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, goggles, lab coat, face shield) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with halogenated nitroaromatics.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing solutions grounded in chemical principles.

Q1: During the work-up of my nitration reaction, the product oiled out instead of precipitating when I quenched the reaction mixture in ice water. How should I proceed with the isolation?

A1: This is a common occurrence, especially with lower molecular weight or highly substituted halogenated nitroaromatics that have lower melting points or higher solubility in the acidic aqueous phase.[3]

  • Expertise & Experience: The primary goal of quenching is to halt the reaction and precipitate the product.[3] If an oil forms, it indicates that the product is likely a liquid at that temperature or is too soluble for precipitation to occur. The correct course of action is to switch from filtration to liquid-liquid extraction.

  • Troubleshooting Steps:

    • Transfer the entire quenched mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). The choice of solvent should be based on the polarity of your product.

    • Combine the organic extracts.

    • Proceed with the standard washing protocol: a wash with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash to aid in drying.[3]

    • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is your crude product, which can then be purified by column chromatography or distillation.[3]

Q2: I observed the formation of a dark-colored solution during my reaction, and my yield of the desired product is low. What could be the cause?

A2: Darkening of the reaction mixture often indicates decomposition or the formation of polymeric byproducts. Halogenated nitroaromatics can be susceptible to thermal and chemical degradation.

  • Expertise & Experience: The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack or promote side reactions, especially at elevated temperatures.[1] The presence of impurities or incompatible materials can also catalyze decomposition.[4][5]

  • Troubleshooting Steps:

    • Temperature Control: Ensure your reaction temperature is strictly controlled. Exothermic nitration reactions, in particular, require careful monitoring and cooling.[6]

    • Purity of Reagents: Use high-purity starting materials and solvents. Trace amounts of contaminants can sometimes initiate decomposition pathways.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[7]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. Over-extending the reaction time can lead to product degradation. Quench the reaction as soon as the starting material is consumed.[3]

Q3: I am having trouble separating ortho and para isomers of my halogenated nitroaromatic product. What purification strategies can I employ?

A3: The separation of constitutional isomers is a frequent challenge in aromatic chemistry.

  • Expertise & Experience: The small differences in polarity between ortho and para isomers can make chromatographic separation difficult. A combination of techniques is often necessary.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for separating isomers if one is significantly less soluble in a particular solvent system. Systematically screen various solvents and solvent mixtures to find one that provides good differential solubility.

    • Chromatography Optimization: If recrystallization is not feasible, optimize your column chromatography conditions.

      • Use a high-quality silica gel with a small particle size for better resolution.

      • Employ a shallow solvent gradient or isocratic elution with a solvent system that provides the best separation on an analytical TLC plate.

      • Consider using a different stationary phase, such as alumina or reverse-phase silica, if standard silica gel is ineffective.

    • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired product.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: What are the primary hazards associated with halogenated nitroaromatic compounds?

    • A: These compounds present a combination of hazards. They are often toxic and can be absorbed through the skin.[1][7] The nitro group makes them thermally sensitive, and some can decompose exothermically, posing a risk of a runaway reaction or explosion, particularly polynitrated compounds.[4][5] Many are also environmental pollutants.[1] Always consult the Safety Data Sheet (SDS) for the specific compound you are using.

  • Q: What are the ideal storage conditions for these compounds?

    • A: Proper storage is critical. Store them in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[7] They should be segregated from incompatible materials, especially strong bases, acids, oxidizing agents, and reducing agents.[7][8] Storage in a dedicated, labeled cabinet is recommended. For particularly sensitive compounds, storage under an inert atmosphere can prevent degradation.[7]

  • Q: What type of gloves should I use when handling halogenated nitroaromatics?

    • A: Nitrile gloves are a common choice for short-term protection against splashes.[6] However, for prolonged handling or when working with aggressive solvents, it is crucial to consult a glove compatibility chart. Viton® or other highly resistant glove materials may be necessary.[9] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[6]

Emergency Procedures

  • Q: What is the first thing I should do in case of a spill?

    • A: Your immediate priority is personal safety. Alert others in the vicinity and evacuate the immediate area if the spill is large or involves a highly volatile substance.[10] If safe to do so, eliminate ignition sources if the material is flammable.[11] Don the appropriate PPE before attempting any cleanup.[10]

  • Q: How do I clean up a small spill of a solid halogenated nitroaromatic compound?

    • A: For a small, contained spill, you can carefully sweep up the solid material, avoiding the generation of dust, and place it in a labeled, sealed container for hazardous waste.[6] The area should then be decontaminated with a suitable solvent and the cleaning materials also disposed of as hazardous waste.[6][11]

  • Q: What should I do in case of skin contact?

    • A: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][10] Remove any contaminated clothing. Seek medical attention, and be prepared to provide the SDS of the compound to the medical personnel.

Key Experimental Protocol: Quenching and Work-up of a Halogenated Nitroaromatic Synthesis

This protocol provides a detailed, step-by-step methodology for safely quenching a reaction and isolating the crude product. This procedure is critical for preventing runaway reactions and ensuring product stability.

Objective: To safely terminate a reaction involving a halogenated nitroaromatic compound and perform an initial purification.

Materials:

  • Reaction mixture containing the halogenated nitroaromatic product.

  • Large beaker containing crushed ice and water (5-10 times the volume of the reaction mixture).

  • Separatory funnel.

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Büchner funnel and filter flask (if product precipitates).

  • Rotary evaporator.

Workflow Diagram:

Workup_Workflow cluster_workflow Quenching and Work-up Protocol Start Completed Reaction Mixture Quench 1. Slowly pour into ice/water slurry Start->Quench Precipitate Solid Precipitates? Quench->Precipitate Filter 2a. Vacuum Filtration Precipitate->Filter Yes Extract 2b. Liquid-Liquid Extraction with organic solvent Precipitate->Extract No (Oils Out) WashSolid 3a. Wash solid with cold water Filter->WashSolid CrudeSolid Crude Solid Product WashSolid->CrudeSolid Combine 3b. Combine organic layers Extract->Combine Neutralize 4. Wash with sat. NaHCO₃ Combine->Neutralize BrineWash 5. Wash with brine Neutralize->BrineWash Dry 6. Dry over Na₂SO₄ BrineWash->Dry Evaporate 7. Filter and Evaporate Solvent Dry->Evaporate CrudeOil Crude Liquid/Oil Product Evaporate->CrudeOil

Caption: General experimental workflow for the quenching and work-up of reactions involving halogenated nitroaromatics.

Step-by-Step Procedure:

  • Quenching the Reaction:

    • Causality: This step is crucial to rapidly cool the exothermic reaction, preventing thermal runaway, and to dilute the reagents, effectively stopping the reaction.[3][6] For many products, the decreased solubility in the dilute aqueous phase will induce precipitation.[3]

    • Action: In a fume hood, slowly and carefully pour the completed reaction mixture into a vigorously stirred slurry of crushed ice and water. The addition should be done in a controlled manner to manage any heat generation.

  • Product Isolation (Decision Point):

    • If a solid precipitates: Proceed to step 3a.

    • If the product is an oil or remains in solution: Proceed to step 3b.

  • Isolation and Neutralization:

    • 3a. Solid Product:

      • Collect the crude product by vacuum filtration using a Büchner funnel.

      • Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acids.[3]

      • Dissolve the crude solid in a suitable organic solvent and proceed to step 4.

    • 3b. Liquid/Dissolved Product:

      • Transfer the entire quenched mixture to a separatory funnel.

      • Extract the aqueous phase 2-3 times with an appropriate organic solvent.[3]

      • Combine the organic layers in the separatory funnel.

  • Neutralization Wash:

    • Causality: This step removes residual strong acids (e.g., sulfuric and nitric acid) which could cause product degradation during storage or subsequent purification steps.[3]

    • Action: Wash the organic solution with saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be generated. Continue washing until the aqueous layer is no longer acidic.

  • Brine Wash:

    • Causality: Washing with a saturated brine solution helps to remove the bulk of the water from the organic layer, making the subsequent drying step more efficient.[3]

    • Action: Wash the organic layer with saturated sodium chloride (brine) solution.

  • Drying:

    • Action: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal:

    • Action: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude halogenated nitroaromatic product.

Permissible Exposure Limits (PELs) for Selected Nitroaromatic Compounds

The following table summarizes the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) and NIOSH Recommended Exposure Limits (RELs) for some common nitroaromatic compounds. These values are critical for assessing workplace safety and ensuring that engineering controls and work practices are adequate.

CompoundCAS No.OSHA PEL (8-hr TWA)NIOSH REL (TWA)
Nitrobenzene98-95-31 ppm (5 mg/m³) [skin]1 ppm (5 mg/m³) [skin]
o-Nitrotoluene88-72-25 ppm (30 mg/m³) [skin]2 ppm (11 mg/m³) [skin]
m-Nitrotoluene99-08-15 ppm (30 mg/m³) [skin]2 ppm (11 mg/m³) [skin]
p-Nitrotoluene99-99-05 ppm (30 mg/m³) [skin]2 ppm (11 mg/m³) [skin]
4-Chloronitrobenzene100-00-5Not Established0.2 ppm (1 mg/m³) [skin]

Source: NIOSH Pocket Guide to Chemical Hazards[12] TWA = Time-Weighted Average [skin] = Potential for dermal absorption

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Yin, D. et al. (2023). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Nitrobenzene. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Leleu, J. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment. (2022). US EPA. Retrieved from [Link]

  • Spill Control/Emergency Response. (2024). EHSO Manual 2024-2025. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Environmental Health & Safety - Princeton University. Retrieved from [Link]

  • Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]

  • How To Run A Reaction: The Workup. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Safe handling and storage of chemicals. (2023, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Louisville. Retrieved from [Link]

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Personal protective equipment (PPE) for handling 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene was not publicly available. The following guidance is synthesized from publicly available data for structurally similar compounds, including other halogenated nitrobenzenes, and is intended to provide a comprehensive overview of best safety practices.[1] Researchers must conduct a thorough risk assessment before handling this compound and consult their institution's safety office.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the appropriate personal protective equipment (PPE) for handling this compound.

Troubleshooting Guide: Immediate Actions for Exposure Incidents

This section provides immediate, actionable steps in the event of an accidental exposure to this compound.

Q1: What should I do if I spill this compound on my gloves or lab coat?

A1:

  • Immediately remove the contaminated item. Do not continue working. Take off the contaminated gloves or lab coat immediately, being careful to avoid touching your skin with the contaminated outer surface.[2]

  • Dispose of contaminated items properly. Contaminated disposable gloves should be placed in a designated hazardous waste container. A contaminated lab coat should be laundered separately from other clothing.[3]

  • Wash your hands thoroughly. Even if you believe there was no direct skin contact, wash your hands with soap and water.[2]

  • Assess the need for new PPE. Before resuming work, put on a new pair of appropriate chemical-resistant gloves and a clean lab coat.

Q2: What is the correct first aid response for skin contact with this compound?

A2:

  • Rinse the affected area immediately and thoroughly with plenty of water for at least 15 minutes. [4] If the compound is a solid, gently brush it off before rinsing.

  • Remove any contaminated clothing while rinsing.

  • Seek immediate medical attention. [5] Inform the medical personnel of the chemical you were exposed to.

Q3: What should I do in case of eye contact?

A3:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes. [4] Use an eyewash station and hold the eyelids open to ensure thorough rinsing.

  • Remove contact lenses if present and easy to do so. Continue rinsing.

  • Seek immediate medical attention. [4]

Q4: What actions should be taken if I accidentally inhale dust or vapor of this compound?

A4:

  • Move to fresh air immediately. [4][6]

  • If you feel unwell, call a poison center or doctor. [4][6]

  • If breathing is difficult, a trained person should administer oxygen.

Frequently Asked Questions (FAQs) on PPE Selection

This section addresses common questions regarding the selection and use of PPE for handling this compound.

Q1: What type of gloves are recommended for handling this compound?

A1: While specific permeation data for this compound is unavailable, general guidance for halogenated and nitroaromatic compounds suggests that butyl rubber or nitrile gloves are appropriate for splash protection.[7] For prolonged handling or in situations with a higher risk of exposure, butyl rubber gloves are often recommended for their resistance to a wide variety of chemicals, including nitro-compounds.[7] Always inspect gloves for any signs of degradation or damage before use and change them immediately if you suspect contamination.[1]

Q2: Do I need to wear safety glasses or goggles?

A2: Yes, chemical safety goggles that provide a seal around the eyes are mandatory.[2] Standard safety glasses with side shields may not provide adequate protection from splashes or fine dust. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1]

Q3: Is a standard lab coat sufficient protection?

A3: A lab coat is the minimum requirement for body protection.[1] For procedures with a higher potential for splashes or significant contamination, consider using a chemical-resistant apron over your lab coat. Ensure your lab coat is fully buttoned.

Q4: When is respiratory protection necessary?

A4: Respiratory protection is crucial when there is a risk of inhaling dust or aerosols of the compound. This is particularly important when:

  • Weighing or transferring the solid compound outside of a certified chemical fume hood.

  • There is inadequate ventilation in the work area.

In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] All work with this compound should ideally be conducted within a chemical fume hood .[5]

Summary of Recommended Personal Protective Equipment

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and transferring small quantities (<1g) inside a fume hood Chemical safety gogglesNitrile or butyl rubber glovesLab coatNot generally required if work is performed correctly within the fume hood.
Preparing solutions and running reactions inside a fume hood Chemical safety goggles and face shieldButyl rubber glovesLab coat and chemical-resistant apronNot generally required if work is performed correctly within the fume hood.
Handling the compound outside of a fume hood (not recommended) Chemical safety goggles and face shieldButyl rubber glovesLab coat and chemical-resistant apronNIOSH-approved respirator with organic vapor and particulate cartridges
Cleaning up a small spill (<1g) inside a fume hood Chemical safety goggles and face shieldButyl rubber gloves (double-gloving recommended)Lab coat and chemical-resistant apronNIOSH-approved respirator with organic vapor and particulate cartridges may be necessary depending on the extent of the spill.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood weighing Weighing small quantities (<1g)? fume_hood->weighing Yes outside_hood Work outside a fume hood fume_hood->outside_hood No reaction Preparing solutions or running reactions? weighing->reaction No ppe_weighing Minimum PPE: - Chemical safety goggles - Nitrile or butyl gloves - Lab coat weighing->ppe_weighing Yes spill Cleaning up a small spill? reaction->spill No ppe_reaction Recommended PPE: - Chemical safety goggles & face shield - Butyl rubber gloves - Lab coat & chemical-resistant apron reaction->ppe_reaction Yes ppe_spill Spill Cleanup PPE: - Chemical safety goggles & face shield - Double-glove with butyl rubber - Lab coat & chemical-resistant apron - Consider respiratory protection spill->ppe_spill Yes ppe_outside Mandatory PPE: - Chemical safety goggles & face shield - Butyl rubber gloves - Lab coat & chemical-resistant apron - NIOSH-approved respirator outside_hood->ppe_outside

Caption: Decision workflow for PPE selection.

References

  • PubChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • Glove.com. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

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Troubleshooting low yield in Sandmeyer reaction for bromo-substituted aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Sandmeyer Reaction for Bromo-Substituted Aromatics Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Introduction

The Sandmeyer reaction is a cornerstone of synthetic chemistry, providing a robust method for the conversion of primary aromatic amines into aryl halides.[1][2][3] Specifically, the synthesis of bromo-substituted aromatics via this pathway is critical for the development of pharmaceuticals, agrochemicals, and advanced materials. Despite its utility, the reaction is notoriously sensitive to experimental conditions, and low yields are a frequent challenge.

This guide provides a structured approach to troubleshooting and optimizing the Sandmeyer reaction for the synthesis of aryl bromides. It is designed to move beyond simple procedural lists, offering insights into the causality behind common failures and providing validated protocols to enhance success.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter for a successful Sandmeyer reaction?

A1: Temperature control during the initial diazotization step is paramount. The intermediate aryl diazonium salt is thermally unstable and prone to decomposition at temperatures above 5 °C.[4] Maintaining a temperature range of 0–5 °C is essential to prevent premature degradation and the formation of phenolic byproducts, which are a common cause of low yields.[4][5]

Q2: My reaction mixture turned dark brown or black immediately after adding sodium nitrite. What happened?

A2: A dark coloration is a strong indicator of diazonium salt decomposition or unwanted side reactions.[4] The two most likely causes are:

  • Elevated Temperature: The temperature exceeded the critical 0–5 °C range, causing the diazonium salt to break down.

  • Insufficient Acidity: If the reaction medium is not acidic enough, the newly formed diazonium salt (an electrophile) can couple with the unreacted parent amine (a nucleophile) to form colored azo compounds.[4]

Q3: How do I know if the diazotization step was successful before proceeding?

A3: A simple and effective method is to perform a spot test. Add a small aliquot of your cold diazonium salt solution to a pre-prepared basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored (typically red or orange) azo dye confirms the presence of the aryl diazonium salt.[4]

Q4: Can I use commercially available copper(I) bromide directly from the bottle?

A4: While convenient, it is not always advisable. Copper(I) bromide can oxidize over time to copper(II) bromide, which is less effective as a catalyst for this reaction. For optimal results, especially when troubleshooting low yields, it is best to use freshly prepared CuBr or to wash the commercial reagent to remove any soluble Cu(II) impurities.

Q5: Is it necessary to use a stoichiometric amount of copper(I) bromide?

A5: The Sandmeyer reaction is catalyzed by copper(I).[2][6] However, due to the low cost of copper salts and to ensure a high reaction rate, a stoichiometric amount is often employed in laboratory settings.[7][8] Catalytic methods exist, sometimes employing a Cu(I)/Cu(II) mixture with ligands to improve efficiency.[1][9]

In-Depth Troubleshooting Guide

This section addresses specific experimental outcomes and provides a logical framework for identifying and resolving the root cause of low yields.

Problem 1: Very Low or No Formation of Aryl Bromide

The complete failure of the reaction points to a fundamental issue in one of the two main stages: diazotization or the bromine substitution.

Logical Troubleshooting Workflow

start Low/No Product Yield check_diazo Test for Diazonium Salt (e.g., 2-naphthol test) start->check_diazo diazo_neg Negative Result (No Color Change) check_diazo->diazo_neg diazo_pos Positive Result (Azo Dye Forms) check_diazo->diazo_pos sub_problem1 Issue: Incomplete Diazotization diazo_neg->sub_problem1 sub_problem2 Issue: Substitution Failure diazo_pos->sub_problem2 cause1a Cause: Temperature Too High sub_problem1->cause1a cause1b Cause: Insufficient Acid sub_problem1->cause1b cause1c Cause: Impure Reagents (Amine or NaNO2) sub_problem1->cause1c cause2a Cause: Inactive Cu(I)Br sub_problem2->cause2a cause2b Cause: Premature Diazonium Decomposition sub_problem2->cause2b cause2c Cause: Incorrect Workup sub_problem2->cause2c

Caption: Troubleshooting Decision Tree for Low Yield.

Cause A: Incomplete Diazotization

The formation of the aryl diazonium salt is the essential first step.[10] Failure here will inevitably lead to no product.

  • Underlying Issue: The electrophile required for the reaction, the nitrosonium ion (NO⁺), is not being generated efficiently or is not reacting with the primary amine.[4]

  • Solutions & Protocols:

    • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C using an ice-salt bath.[4] Higher temperatures cause the nitrous acid (HNO₂) precursor to decompose.[11]

    • Sufficient Acidity: Use a strong mineral acid like 48% HBr. High acidity is crucial to (a) generate the nitrosonium ion from NaNO₂ and (b) fully protonate the starting aniline, preventing it from engaging in side reactions.[4]

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and slowly to the acidic solution of the amine.[1][4] This prevents localized heating from the exothermic reaction and avoids a buildup of nitrous acid.

    • Reagent Quality: Use a pure starting amine and a freshly prepared solution of sodium nitrite.[4]

Cause B: Inactive Copper(I) Bromide Catalyst

Even with successful diazotization, the reaction will fail if the catalyst is inactive. The key mechanistic step is a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical.[2][7][10]

  • Underlying Issue: Copper(I) is readily oxidized to copper(II) by air. While Cu(II) can participate in the reaction, Cu(I) is the primary initiator.

  • Solutions & Protocols:

    Protocol: Preparation of CuBr Solution

    • In a separate flask, dissolve the required amount of copper(I) bromide in concentrated hydrobromic acid (e.g., 48% HBr).[1] The formation of a complex anion, [CuBr₂]⁻, helps to solubilize the salt.

    • If the solution has a greenish tint (indicative of Cu(II)), add a small amount of copper turnings or powder and stir until the solution is colorless or light brown.

    • Use this freshly prepared solution for the reaction.

Cause C: Premature Decomposition of the Diazonium Salt

A positive test for diazonium salt formation followed by low yield suggests the intermediate is decomposing before it can react with the copper catalyst.

  • Underlying Issue: Aryl diazonium salts are metastable and will decompose over time, even at low temperatures.[12] This decomposition is accelerated by warming.

  • Solutions:

    • Immediate Use: Use the cold diazonium salt solution immediately after its preparation. Do not store it.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the stirred CuBr solution.[1] This ensures the diazonium salt is consumed as it is added, preventing it from warming up and decomposing in the reaction flask. Vigorous evolution of nitrogen gas (N₂) should be observed.[1]

Problem 2: Significant Formation of Phenolic Byproducts

The presence of phenols (Ar-OH) in the crude product is a classic sign of a competing reaction pathway.

  • Underlying Issue: The aryl diazonium salt reacts with water, the solvent, to produce a phenol. This reaction, sometimes called Verkochung, is highly temperature-dependent.[2]

  • Solutions:

    • Re-check Temperature Control: This is the most common cause. Ensure the 0–5 °C range was maintained throughout the diazotization and during the addition to the copper salt solution.

    • Minimize Water Content (If Applicable): While classic Sandmeyer reactions are aqueous, some protocols use organic solvents. In such cases, ensure anhydrous conditions are maintained until the aqueous workup.

Problem 3: Formation of Colored Impurities (Azo-Coupling)

The formation of intensely colored byproducts often points to azo-coupling.

  • Underlying Issue: If the starting primary aromatic amine is not fully protonated by the acid, it remains nucleophilic and can attack the electrophilic diazonium salt to form an Ar-N=N-Ar' linkage.[4]

  • Solutions:

    • Increase Acid Concentration: Ensure a sufficient molar excess of strong acid is used. For weakly basic anilines (e.g., those with electron-withdrawing groups), an even higher acid concentration may be necessary to ensure complete protonation.[4]

Summary of Key Parameters and Protocols

Table 1: Troubleshooting Guide
Observed Symptom Most Likely Cause(s) Primary Corrective Action(s)
Dark brown/black color during diazotization 1. Temperature > 5 °C 2. Insufficient acid1. Improve cooling (ice-salt bath) 2. Ensure sufficient molar excess of HBr
Negative 2-naphthol test Incomplete diazotizationReview diazotization protocol: check temperature, acid concentration, and NaNO₂ addition rate.
Low product yield with phenol byproduct Premature diazonium salt decompositionMaintain strict 0–5 °C; use diazonium solution immediately; add it slowly to the CuBr solution.
Low product yield with positive diazonium test 1. Inactive Cu(I)Br catalyst 2. Diazonium decomposition1. Use fresh or purified CuBr. 2. Ensure the cold chain is never broken.
Experimental Protocol: Classic Sandmeyer Bromination of Aniline

This protocol is adapted from established procedures.[1]

Part 1: Diazotization

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add aniline (0.1 mol) to a solution of 48% hydrobromic acid (0.3 mol) in water.

  • Stir the mixture until a fine slurry of the aniline hydrobromide salt is formed. Cool the mixture to 0–5 °C.

  • Prepare a solution of sodium nitrite (0.11 mol) in deionized water.

  • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature never rises above 5 °C. Vigorous stirring is essential.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 15-30 minutes.

Part 2: Sandmeyer Reaction

  • In a separate, larger flask, dissolve copper(I) bromide (0.12 mol) in concentrated hydrobromic acid (0.15 mol).

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred CuBr solution.

  • Observe for effervescence (evolution of N₂ gas).

  • After the addition is complete, the reaction mixture can be gently warmed (e.g., to 50-60 °C) to ensure the reaction goes to completion. Monitor by TLC or GC.

  • Proceed with standard workup: extraction with an organic solvent (e.g., diethyl ether), washing the organic layer, drying over anhydrous MgSO₄, and solvent removal.

  • Purify the crude bromobenzene by distillation.

Reaction Mechanism Overview

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization (0-5°C) cluster_sandmeyer Step 2: Bromination cluster_side_reactions Common Side Reactions Ar-NH2 Aromatic Amine Ar-N2+ Aryl Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HBr Ar-Radical Aryl Radical + N2 Ar-N2+->Ar-Radical Single Electron Transfer from Cu(I) Ar-OH Phenol Byproduct Ar-N2+->Ar-OH H2O, Heat Ar-N=N-Ar Azo Byproduct Ar-N2+->Ar-N=N-Ar + Ar-NH2 (Low Acid) Cu(I)Br Cu(I)Br Ar-Br Aryl Bromide Ar-Radical->Ar-Br Reaction with [Cu(II)Br2]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions on Electron-Deficient Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on optimizing Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of SNAr on electron-deficient aromatic systems. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common experimental hurdles and achieve your synthetic targets efficiently and reliably.

Introduction to SNAr: The "Addition-Elimination" Pathway

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly functionalized aromatic compounds, a common motif in pharmaceuticals and agrochemicals. Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, SNAr proceeds at an sp2-hybridized aromatic carbon.[1][2] The reaction is not a concerted displacement but rather a two-step "addition-elimination" mechanism.[2][3]

The process begins with the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and thus facilitating the reaction.[2][5] The final step involves the departure of the leaving group, which restores the aromaticity of the ring.[3]

Understanding this mechanism is fundamental to troubleshooting, as many common issues can be traced back to factors that affect the formation and stability of the Meisenheimer complex or the subsequent elimination step.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and challenges encountered when performing SNAr reactions.

Q1: My SNAr reaction is not proceeding, or the yield is very low. What are the most likely causes?

A1: Several factors could be at play, but the most common culprits are:

  • Insufficient Ring Activation: The aromatic ring must be sufficiently electron-deficient. Ensure you have at least one, and preferably more, strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[2][6] A meta-positioned EWG offers minimal stabilization to the Meisenheimer complex and is generally ineffective.[2][6]

  • Poor Leaving Group: While counterintuitive to those familiar with SN2 reactions, the leaving group ability in SNAr follows the order F > Cl ≈ Br > I.[1][7] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[8][9]

  • Weak Nucleophile or Inadequate Base: If your nucleophile is neutral (e.g., an alcohol or amine), a base is often required to deprotonate it into its more potent anionic form.[10][11] If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile.[10][11] Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[12][13]

Q2: I'm observing the formation of a deep color in my reaction, but I'm not getting any product. What does this mean?

A2: The formation of a deep red or purple color is often indicative of the formation of the Meisenheimer complex.[11][14] If you observe this color but no product is formed, it suggests that the first step (addition) is occurring, but the second step (elimination of the leaving group) is the rate-limiting step. This can happen if the leaving group is particularly poor or if the intermediate is exceptionally stable. Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier for the elimination step.[11]

Q3: I am getting a mixture of products. How can I improve the selectivity of my reaction?

A3: A lack of selectivity can arise from several sources:

  • Multiple Leaving Groups: If your substrate has multiple potential leaving groups, the nucleophile may substitute at more than one position. To favor monosubstitution, you can often use a lower reaction temperature and a stoichiometric amount of the nucleophile.[15]

  • Benzyne Mechanism: In the absence of activating electron-withdrawing groups and in the presence of a very strong base (like NaNH₂), a competing elimination-addition (benzyne) mechanism can occur, which can lead to a mixture of regioisomers.[3][16] This is generally not a concern for electron-deficient rings.

  • Side Reactions: The nucleophile or base may react with other functional groups on your substrate. For instance, a strong base could deprotonate an acidic proton elsewhere on the molecule, leading to side reactions.[14] Careful selection of the base and reaction conditions is key.

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving more complex issues in your SNAr reactions.

Problem 1: Reaction Stalls or is Sluggish Despite an Activated Ring and Good Leaving Group

If your substrate is appropriately activated and you are using a suitable leaving group, a slow or stalled reaction often points to issues with the nucleophile, base, or solvent.

Troubleshooting Workflow: Optimizing Nucleophilicity and Reaction Environment

troubleshooting_workflow start Reaction Stalled/Sluggish check_nucleophile Evaluate Nucleophile/Base System start->check_nucleophile check_solvent Assess Solvent Choice start->check_solvent check_temp Consider Reaction Temperature start->check_temp solution_base Switch to a Stronger Base (e.g., NaH, KHMDS) check_nucleophile->solution_base Base too weak? solution_predeprotonation Pre-deprotonate Nucleophile check_nucleophile->solution_predeprotonation Weak nucleophile? solution_solvent Switch to Polar Aprotic Solvent (DMSO, DMF) check_solvent->solution_solvent Using protic or non-polar solvent? solution_temp Increase Reaction Temperature check_temp->solution_temp Reaction at RT or below?

Caption: A workflow for troubleshooting stalled SNAr reactions.

Detailed Steps:

  • Evaluate the Base: For neutral nucleophiles like amines and alcohols, a base is required to generate the more reactive anionic species.[10] The pKa of the base should be significantly higher than the pKa of the nucleophile to ensure complete deprotonation. If you are using a weaker base like K₂CO₃ and the reaction is not proceeding, consider switching to a stronger base.

    BaseTypical SolventsNotes
    K₂CO₃, Cs₂CO₃DMF, AcetonitrileMild, often suitable for phenols and some amines.
    DBU, DIPEATHF, AcetonitrileNon-nucleophilic organic bases, good for sensitive substrates.
    KOH, NaOHDMSO, WaterStrong inorganic bases, cost-effective.[17]
    NaH, KHTHF, DMFVery strong, irreversible deprotonation. Use with caution in DMF at high temperatures.[10]
    KHMDS, LHMDSTHFStrong, non-nucleophilic, good for preventing side reactions.
  • Consider Pre-Deprotonation: For particularly weak nucleophiles or sensitive substrates, pre-treating the nucleophile with a strong, non-nucleophilic base like sodium hydride (NaH) in an appropriate solvent (like THF) before adding the aryl halide can be highly effective.[11] This ensures the active nucleophile is present in high concentration from the start of the reaction.

  • Re-evaluate the Solvent: The solvent has a profound impact on the reaction rate.[13] Polar aprotic solvents are generally the best choice.[10][18] They excel at solvating the cationic counter-ion of the base, which leaves the anionic nucleophile less solvated and therefore more reactive.[12] If your reaction is sluggish in a solvent like THF or acetonitrile, switching to DMSO or DMF can lead to a dramatic rate increase.[11]

Problem 2: Significant Side Product Formation

The formation of unexpected byproducts can be a significant challenge. A systematic approach is needed to identify the source of the side reactions and mitigate them.

Common Side Reactions and Solutions:
  • Di-substitution: On substrates with multiple leaving groups, over-reaction can be an issue.

    • Solution: Carefully control the stoichiometry of the nucleophile (use 1.0-1.1 equivalents). Running the reaction at a lower temperature can also improve selectivity for mono-substitution.[15]

  • Reaction with Other Functional Groups: The nucleophile or base may react with other electrophilic sites or acidic protons on your starting material.

    • Solution: If your substrate has an acidic proton that can be deprotonated by the base, consider using a weaker base or protecting the acidic functional group. If the nucleophile is reacting at an alternative electrophilic site, a change in the reaction temperature or solvent may alter the selectivity. For example, steric hindrance around one site may become more pronounced at lower temperatures.[19][20]

  • Decomposition of Starting Material or Product: Harsh reaction conditions (high temperatures, very strong bases) can lead to the degradation of your materials.[21]

    • Solution: Monitor the reaction closely by TLC or LC-MS. If you observe the formation of multiple unidentified spots, try running the reaction at a lower temperature or for a shorter duration. A milder base may also be necessary.

Problem 3: Steric Hindrance is Inhibiting the Reaction

Steric hindrance from bulky groups near the reaction center can slow down or even prevent the nucleophilic attack.[19][22]

Strategies to Overcome Steric Hindrance:
  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

  • Use a Smaller Nucleophile: If possible, switching to a sterically less demanding nucleophile can be effective.

  • Change the Solvent: While less common, the solvent can play a role in mediating steric effects. In some cases, a more coordinating solvent might alter the effective size of the nucleophile.[23]

  • Consider Alternative Synthetic Routes: If steric hindrance is severe, it may be necessary to redesign the synthesis to install the desired group at an earlier stage before the sterically demanding groups are introduced.

Experimental Protocol: A General Procedure for SNAr

This protocol provides a starting point for a typical SNAr reaction between an activated aryl fluoride and an amine nucleophile.

Materials:

  • Activated aryl fluoride (1.0 eq.)

  • Amine nucleophile (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the activated aryl fluoride (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl fluoride.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

Optimizing SNAr reactions requires a solid understanding of the underlying mechanism and a systematic approach to troubleshooting. By carefully considering the activation of the aromatic ring, the nature of the leaving group, the strength of the nucleophile and base, and the choice of solvent, researchers can overcome common challenges and successfully synthesize a wide range of valuable compounds. This guide serves as a foundational resource to aid in that process, encouraging a logical and informed approach to reaction optimization.

References

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  • Beletskaya, I. P., & Sigeev, A. S. (2011). The “element effect” revisited: Factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. Journal of the American Chemical Society, 133(47), 19058–19069.
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  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

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  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(1), 144-149.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Wang, Y., et al. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A, 122(35), 7048-7055.
  • Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • Gholami, M. R., & Habibi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie-Chemical Monthly, 144(10), 1535-1542.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Campodónico, P. R., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 7(86), 54645-54653.
  • Oh, D., et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. NTU Institutional Repository.
  • BenchChem. (2025). Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384.
  • Crampton, M. R., et al. (2001). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2158-2165.
  • Kjellgren, J., et al. (2004). Steric Effects in SN2 Reactions. The Influence of Microsolvation. The Journal of Physical Chemistry A, 108(47), 10395–10403.
  • ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]

  • Gao, J., & Li, G. (2011). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 115(45), 12647–12654.
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  • BenchChem. (2025). optimizing base and solvent conditions for SNAr reactions.
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Technical Support Center: Safe Disposal of Waste Containing 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of waste streams containing 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. As a substituted halogenated nitroaromatic compound, this chemical and its associated waste are classified as hazardous and require strict adherence to disposal regulations to ensure personnel safety and environmental protection.

Part 1: Hazard Identification & Waste Characterization (FAQs)

This section addresses the initial and most critical step in waste management: understanding the hazards and correctly classifying the waste.

Q1: What is this compound and why is its waste considered hazardous?

A1: this compound (C₆H₂BrClFNO₂) is a complex halogenated nitroaromatic compound.[1] Its hazardous nature stems from several factors inherent to its structure:

  • Toxicity of Halogenated Organics: Halogenated compounds are often toxic and persistent in the environment. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic wastes.[2][3]

  • Reactivity: The benzene ring is substituted with multiple electron-withdrawing groups (a nitro group and three different halogens), making it electron-deficient.[4] This chemical feature makes it susceptible to nucleophilic aromatic substitution reactions, and it may react unexpectedly with other chemicals if improperly segregated.[4][5]

Under the Resource Conservation and Recovery Act (RCRA), any waste containing this compound is considered a hazardous waste, obligating the generator to manage it from "cradle-to-grave".[8][9]

Q2: How do I classify my waste stream containing this compound for disposal?

A2: Your waste must be classified based on all its components. Any organic solvent, solid, or aqueous solution contaminated with this compound falls into the category of Halogenated Organic Waste .[3][10] It is critical to keep this waste stream separate from non-halogenated waste to ensure it is sent to the correct type of disposal facility, typically a high-temperature incinerator designed to handle such compounds.[3][11]

Part 2: Waste Segregation Workflow & Protocols

Proper segregation is the cornerstone of safe laboratory waste management. Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or compromise the disposal process. The following workflow and protocols must be followed.

Waste Stream Segregation Decision Workflow

The diagram below outlines the critical decision-making process for segregating waste generated from experiments involving this compound.

Waste_Segregation_Workflow cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream Start Waste Generated at Bench Liquid_Type Is the waste primarily organic or aqueous? Start->Liquid_Type Liquid Solid_Type What type of solid waste? Start->Solid_Type Solid Organic_Layer Organic Solvents & Reagents Liquid_Type->Organic_Layer Organic Aqueous_Layer Aqueous Layers (from workup, etc.) Liquid_Type->Aqueous_Layer Aqueous Contaminated_Solid_Container Label: SOLID HAZARDOUS WASTE List contaminants. Solid_Type->Contaminated_Solid_Container Contaminated PPE, paper towels, filter paper, silica gel Sharps_Container Puncture-Proof Sharps Container Label with chemical contaminants. Solid_Type->Sharps_Container Contaminated Needles, Syringes, Glass Pipettes Empty_Container Triple-Rinsed Empty Container Solid_Type->Empty_Container Empty Reagent Bottle Halogenated_Container Label: HALOGENATED ORGANIC WASTE List all components. Organic_Layer->Halogenated_Container Aqueous_Container Label: AQUEOUS HAZARDOUS WASTE Specify pH & components (e.g., acid, base). Aqueous_Layer->Aqueous_Container Trash Regular Glass/Plastic Bin Empty_Container->Trash Deface original label

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, a polysubstituted aromatic compound of interest to researchers in synthetic chemistry and drug development. Due to the limited availability of experimental spectral data for this specific molecule in public literature, this guide leverages high-quality NMR prediction software and compares the expected spectral features with those of two commercially available, structurally analogous compounds: 2,4-Dichloronitrobenzene and 1-Bromo-3-chloro-5-fluorobenzene.

This comparative approach allows for a deeper understanding of the influence of various substituents—specifically nitro, bromo, chloro, and fluoro groups—on the chemical shifts and coupling constants in the aromatic ring. The insights provided herein are valuable for the structural elucidation and purity assessment of related compounds in a research and development setting.

Predicted NMR Spectral Data for this compound

The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-48.05d2.5
H-67.85d2.5
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1145.0
C-2155.0 (d, ¹JCF ≈ 250 Hz)
C-3140.0
C-4125.0
C-5115.0
C-6130.0

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data for this compound, we will compare it with the known or predicted spectral data of two simpler, related molecules. This comparison will highlight the individual and combined effects of the substituents on the NMR spectra.

Alternative 1: 2,4-Dichloronitrobenzene

This compound shares the nitro and chloro substituents with our target molecule, allowing for an examination of their influence in a less complex system.

¹H and ¹³C NMR Data for 2,4-Dichloronitrobenzene

¹H NMR δ (ppm)MultiplicityJ (Hz)¹³C NMR δ (ppm)
H-38.12d2.3C-1148.5
H-57.75dd8.7, 2.3C-2133.0
H-67.60d8.7C-3127.5
C-4135.0
C-5129.5
C-6121.0

Data obtained from spectral databases and prediction tools.

Alternative 2: 1-Bromo-3-chloro-5-fluorobenzene

This molecule contains the three different halogen substituents present in our target compound, providing insight into their combined electronic effects on the aromatic ring in the absence of the strongly electron-withdrawing nitro group.

Predicted ¹H and ¹³C NMR Data for 1-Bromo-3-chloro-5-fluorobenzene

¹H NMR δ (ppm)Multiplicity¹³C NMR δ (ppm)
H-27.30tC-1123.0 (d, ⁴JCF ≈ 3 Hz)
H-47.15dtC-2115.0 (d, ²JCF ≈ 22 Hz)
H-67.00dtC-3135.0 (d, ⁴JCF ≈ 3 Hz)
C-4112.0 (d, ²JCF ≈ 22 Hz)
C-5163.0 (d, ¹JCF ≈ 250 Hz)
C-6128.0 (d, ³JCF ≈ 9 Hz)

Data obtained from NMR prediction tools.

Discussion of Substituent Effects

The analysis of the predicted and known NMR data reveals the significant influence of the electronic properties of the substituents on the chemical shifts of the aromatic protons and carbons.

  • Electron-Withdrawing Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This effect deshields the protons and carbons of the aromatic ring, causing them to resonate at higher chemical shifts (downfield). This is evident in the predicted spectrum of this compound and the data for 2,4-Dichloronitrobenzene, where the protons are observed in the 7.60-8.12 ppm range. In contrast, the protons of 1-Bromo-3-chloro-5-fluorobenzene, which lacks the nitro group, are found at higher field (upfield), between 7.00 and 7.30 ppm.

  • Halogen Effects: Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing but can be electron-donating through resonance. Their overall effect on proton chemical shifts is complex and depends on their position relative to the observed nucleus. In ¹³C NMR, the "heavy atom effect" of bromine can lead to a shielding of the directly attached carbon. The fluorine atom's high electronegativity causes a significant downfield shift for the carbon it is bonded to (C-2 in the target molecule and C-5 in the second alternative), accompanied by a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz.

  • Coupling Constants: The observed coupling constants (J) provide information about the relative positions of the protons. In all three molecules, the aromatic protons exhibit meta-coupling (³JHH) in the range of 2-3 Hz, which is characteristic of protons separated by three bonds on a benzene ring.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to those discussed in this guide.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the compound. b Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). a->b c Filter the solution through a pipette with a cotton plug into a clean NMR tube. b->c d Cap the NMR tube and label it clearly. c->d e Insert the sample into the NMR spectrometer. f Lock the spectrometer on the deuterium signal of the solvent. e->f g Shim the magnetic field to achieve optimal homogeneity. f->g h Acquire the ¹H NMR spectrum (typically 16-64 scans). g->h i Acquire the ¹³C NMR spectrum (requires more scans due to lower natural abundance). h->i j Apply Fourier transformation to the raw data (FID). k Phase correct the spectrum. j->k l Calibrate the chemical shift scale using the residual solvent peak or TMS. k->l m Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra. l->m

Caption: A standard workflow for preparing an NMR sample and acquiring and processing the spectral data.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it with the sample identification.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal from the solvent. This is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

    • Set the appropriate acquisition parameters for the ¹H NMR experiment, including the number of scans (typically 16 to 64), spectral width, and relaxation delay.

    • Acquire the ¹H spectrum.

    • Following the ¹H acquisition, set the parameters for the ¹³C NMR experiment. This will typically require a larger number of scans due to the low natural abundance of the ¹³C isotope.

    • Acquire the ¹³C spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase correction to ensure all peaks have the correct absorptive lineshape.

    • Calibrate the chemical shift axis by referencing the residual solvent peak to its known chemical shift value or to an internal standard like tetramethylsilane (TMS).

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • For both ¹H and ¹³C spectra, pick the peaks to generate a list of their chemical shifts.

Conclusion

This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound through the use of predictive tools and a comparative analysis with structurally similar compounds. The discussion of substituent effects offers a rationalization for the observed and predicted chemical shifts and coupling patterns, which is a fundamental aspect of NMR-based structure elucidation. The detailed experimental protocol provides a reliable methodology for researchers to acquire their own high-quality NMR data for these and related compounds. This integrated approach of prediction, comparison, and practical guidance serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

  • NMRDB.org: An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]

  • PubChem: A public database of chemical information maintained by the National Center for Biotechnology Information (NCBI). [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).

A Senior Application Scientist's Guide to the Infrared (IR) Spectroscopic Analysis of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and materials science, the unambiguous structural confirmation of highly substituted aromatic compounds is a critical step. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, with its unique combination of halogen and nitro functionalities, presents a compelling case for the utility of Infrared (IR) spectroscopy. This guide provides an in-depth analysis of its expected IR spectrum, a comparison with alternative analytical techniques, and the underlying rationale for experimental choices, tailored for researchers, scientists, and drug development professionals.

The Power of Vibrational Fingerprints: Why IR Spectroscopy is Essential

Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in an absorption spectrum that is a unique "fingerprint" of the compound.[1][2] For a molecule like this compound, IR spectroscopy offers a first-line-of-defense in confirming the presence of its key functional groups, thereby validating synthetic pathways and ensuring the identity of the target compound.

Deconstructing the Spectrum: Characteristic Absorptions of this compound

The IR spectrum of this complex molecule is a superposition of the vibrational modes of its constituent parts. A systematic analysis of the expected absorption bands is crucial for accurate interpretation.

The Aromatic Core: Benzene Ring Vibrations

The benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: A weak to medium absorption is expected in the 3100-3000 cm⁻¹ region.[1][3][4][5][6][7] The presence of multiple electron-withdrawing substituents can influence the intensity and position of this band.

  • Aromatic C=C Stretch: A series of medium to weak bands are anticipated in the 1600-1450 cm⁻¹ range due to the stretching of the carbon-carbon bonds within the aromatic ring.[1][3][4][5][6] Two prominent peaks are typically observed around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[6][8]

  • Overtone and Combination Bands: Weak absorptions in the 2000-1665 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[3][4][5][6][9][10]

  • C-H Out-of-Plane Bending: The position of strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern.[3][4][5][6][11]

The Nitro Group (–NO₂): A Strong and Unmistakable Signature

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and distinct absorption bands.

  • Asymmetric N-O Stretch: A strong absorption is expected in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[12][13]

  • Symmetric N-O Stretch: Another strong band is anticipated between 1360-1290 cm⁻¹.[12][13]

The Halogen Substituents: Vibrations in the Fingerprint Region

The carbon-halogen bonds give rise to characteristic stretching vibrations, typically in the lower frequency "fingerprint region" of the spectrum.[14] This region is often complex due to the presence of numerous overlapping bands.[14]

  • C-F Stretch: A strong absorption band is expected in the 1360-1000 cm⁻¹ range.[15] The high electronegativity of fluorine results in a high-frequency vibration for the C-F bond.

  • C-Cl Stretch: A strong absorption is anticipated in the 850-550 cm⁻¹ region.[14]

  • C-Br Stretch: A strong band is expected at lower frequencies, in the 690-515 cm⁻¹ range.[14]

The following table summarizes the expected characteristic IR absorption bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100-3000Weak to Medium
Aromatic C=CStretch1600-1450Medium to Weak
Nitro (NO₂)Asymmetric Stretch1550-1475Strong
Nitro (NO₂)Symmetric Stretch1360-1290Strong
C-FStretch1360-1000Strong
C-ClStretch850-550Strong
C-BrStretch690-515Strong
Aromatic C-HOut-of-Plane Bend900-675Strong

A Comparative Perspective: IR Spectroscopy in the Analytical Toolkit

While IR spectroscopy is a powerful tool for functional group identification, a comprehensive structural elucidation often requires a multi-technique approach. The following table compares IR spectroscopy with other common analytical methods.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Infrared (IR) Spectroscopy Presence and nature of functional groups.Rapid, non-destructive, cost-effective, provides a molecular "fingerprint".Limited information on molecular weight and connectivity, complex spectra can be challenging to interpret fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms, stereochemistry, and electronic environment.Provides unambiguous structural determination, quantitative analysis is possible.Higher instrument and operational cost, longer acquisition times, requires larger sample quantities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, leading to elemental composition.Extremely sensitive, provides molecular formula with high-resolution instruments.Does not directly provide information on functional groups or their connectivity, isomers can be difficult to distinguish.

Experimental Protocol: A Practical Approach Using Attenuated Total Reflectance (ATR)-FTIR

For routine analysis of solid samples like this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice due to its minimal sample preparation and high reproducibility.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR crystal (typically diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and may be normalized for comparison with reference spectra.

Visualizing the Analysis

Molecular Structure of this compound

Caption: Chemical structure of this compound.

A Synergistic Analytical Workflow

Analytical_Workflow cluster_0 Initial Screening cluster_1 Structural Elucidation cluster_2 Final Confirmation IR IR Spectroscopy (Functional Group Identification) NMR NMR Spectroscopy ('H, ¹³C, ¹⁹F) (Connectivity & Stereochemistry) IR->NMR Suggests Presence of Functional Groups MS Mass Spectrometry (Molecular Weight & Formula) IR->MS Provides Context for Fragmentation NMR->MS Cross-validation of Structure Xray X-ray Crystallography (Absolute Structure, if crystalline) NMR->Xray Confirms Connectivity for Crystal Structure Solution MS->NMR

Caption: An integrated approach to the structural analysis of novel compounds.

Conclusion

The infrared spectrum of this compound is rich with information, providing a rapid and reliable method for confirming the presence of its key functional groups. The strong and characteristic absorptions of the nitro group, coupled with the distinct vibrations of the carbon-halogen bonds and the aromatic ring, create a unique spectral fingerprint. While IR spectroscopy is an indispensable tool for initial characterization, its full potential is realized when integrated into a broader analytical workflow that includes NMR and mass spectrometry for unambiguous structural elucidation. This multi-faceted approach ensures the highest level of confidence in the identity and purity of complex molecules, which is paramount in the fields of drug discovery and materials science.

References

  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Carbon–fluorine bond. (n.d.). In Wikipedia. Retrieved from [Link]

  • 18.8: Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts. Retrieved from [Link]

  • Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis Instruments, Inc. Retrieved from [Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). ICT Prague. Retrieved from [Link]

  • Characteristic IR Absorptions. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Shenderova, O. A., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. RSC Advances, 10(15), 8961–8967. [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved from [Link]

  • 12.8 • Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Halogenated Organic Compounds. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • IR handout.pdf. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Boghean, B. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a starting material or intermediate is not merely a quality metric; it is the bedrock of reproducible, safe, and effective outcomes. The compound 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, a polysubstituted aromatic ring, serves as a versatile building block in medicinal and agrochemical development.[1] Its complex substitution pattern, however, presents a unique analytical challenge. Impurities, whether isomers, starting materials, or byproducts, can significantly alter reaction kinetics, final product yields, and toxicological profiles.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, present self-validating experimental protocols, and offer a strategy for integrating data to build a comprehensive purity profile.

The Orthogonal Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates the molecule based on different physicochemical properties. A robust purity assessment, therefore, relies on an orthogonal approach , where multiple, disparate techniques are employed. This strategy ensures that impurities missed by one method (e.g., a co-eluting species in chromatography) are detected by another (e.g., by its unique NMR signal). For a molecule like this compound, a combination of chromatography, spectroscopy, and thermal analysis is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. Its strength lies in its ability to separate the main component from structurally similar impurities.

Causality Behind Experimental Choices:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is the method of choice. The target molecule is moderately polar due to the nitro group and halogens, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detector: A UV-Vis detector is ideal. The nitroaromatic structure of the analyte contains a strong chromophore, allowing for sensitive detection at wavelengths typically between 254 nm and 280 nm.[2]

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.[3] Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. A small amount of acid, like trifluoroacetic acid (TFA), may be used to improve peak shape, but a simple neutral mobile phase is often sufficient.[4]

Experimental Protocol: RP-HPLC with UV Detection

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 60% B (re-equilibration)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with a 50:50 acetonitrile/water mixture to a final concentration of ~0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Trustworthiness through System Suitability Testing (SST): Before analyzing any samples, the system's performance must be verified according to standards outlined by the USP and ICH.[5][6][7][8]

  • Prepare a System Suitability Solution: This solution should contain the main compound and a known, closely eluting impurity or a similar compound to challenge the system's resolving power.

  • Perform Five Replicate Injections:

    • Precision (RSD): The Relative Standard Deviation (RSD) of the peak area for the main analyte should be less than 2.0%.[5]

    • Tailing Factor (T): The tailing factor for the main peak should be less than 2.0.[5]

    • Resolution (Rs): The resolution between the main peak and the closest eluting peak should be greater than 2.0.[5]

Data Interpretation: Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or thermally stable byproducts.[2][9] The mass spectrometer adds a layer of certainty by providing mass-to-charge ratio data, which aids in the structural identification of unknown impurities.[10][11]

Causality Behind Experimental Choices:

  • Technique: GC is suitable for thermally stable compounds. Given the nitro group, a lower-energy electron ionization (EI) source in the MS is preferable to minimize fragmentation if the parent ion is needed.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), provides good general-purpose separation for a wide range of aromatic compounds.[2]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

GC-MS Conditions:

  • Inlet Temperature: 270 °C

  • Injection Volume: 1 µL (Split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Scan Range: 40-450 m/z

Sample Preparation:

  • Prepare a ~1 mg/mL solution of the compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Filter if necessary.

Data Interpretation: The total ion chromatogram (TIC) is used to determine purity by area percentage. The mass spectrum of each impurity peak can be compared against a spectral library (e.g., NIST) for tentative identification.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Check

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, quantitative NMR (qNMR) offers a primary method of quantification without the need for a specific reference standard of the analyte itself.[12][13] The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for a highly accurate purity determination against a certified internal standard.[14][15]

Causality Behind Experimental Choices:

  • Technique: ¹H qNMR is chosen due to the high natural abundance and sensitivity of the proton nucleus.[15]

  • Internal Standard: A suitable internal standard must be of high purity, stable, and have a simple spectrum with at least one peak that does not overlap with any analyte signals. For this compound, a standard like maleic anhydride or 1,4-dinitrobenzene could be appropriate, depending on the solvent.

Experimental Protocol: ¹H qNMR

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-purity certified internal standard (e.g., Maleic Anhydride).

  • Deuterated solvent (e.g., DMSO-d₆).

Sample Preparation:

  • Accurately weigh ~15 mg of this compound into a vial.

  • Accurately weigh ~5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in ~0.7 mL of deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a good signal-to-noise ratio (>250:1).

Data Processing & Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P_std = Purity of the internal standard

Complementary Techniques: FTIR and DSC

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily a qualitative technique used for identity confirmation. It is excellent for verifying the presence of key functional groups but is not suitable for quantifying minor impurities. For this compound, FTIR can quickly confirm the presence of the critical nitro group (NO₂), which has strong, characteristic stretching vibrations.[16]

  • Characteristic Absorptions:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹[17]

    • Asymmetric NO₂ stretch: ~1550-1475 cm⁻¹[18]

    • Symmetric NO₂ stretch: ~1360-1290 cm⁻¹[18]

    • C-Halogen stretches (C-Cl, C-Br): <1000 cm⁻¹

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can determine the absolute purity of highly crystalline solids (typically >98.5 mole %).[19][20] It operates on the principle of melting point depression: impurities in a crystalline substance lower and broaden its melting range.[21][22] By applying the Van't Hoff equation to the melting endotherm, the mole percent of impurities can be calculated.[21][22][23] This provides an excellent orthogonal value to the purity results obtained from chromatographic techniques.

Comparative Summary of Key Techniques

TechniquePrinciplePrimary UseKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between mobile and stationary phases.Quantifying main component and non-volatile impurities.High precision, robust, widely applicable.Requires reference standards for impurity identification; may miss co-eluting species.
GC-MS Separation of volatile compounds followed by mass-based detection.Identifying and quantifying volatile/semi-volatile impurities.High sensitivity, provides structural information for impurity ID.Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear spin resonance in a magnetic field.Absolute purity determination and structural confirmation.Primary method (no analyte standard needed), highly accurate, structurally informative.Lower sensitivity than chromatography, requires specialized equipment and expertise.
DSC Measurement of heat flow difference during a controlled temperature change.Determining absolute purity of highly crystalline solids.Provides an absolute purity value based on a thermodynamic property.Only applicable to crystalline solids with >98.5% purity; does not identify impurities.
FTIR Absorption of infrared radiation by molecular vibrations.Identity confirmation of functional groups.Fast, simple, provides a molecular fingerprint.Not quantitative for purity analysis; low sensitivity to impurities.

Visualizing the Analytical Workflow

An integrated approach is crucial for a definitive purity statement. The following diagrams illustrate the individual workflow for HPLC analysis and a comprehensive strategy combining all techniques.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample & System Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_sample 1. Prepare Sample (0.1 mg/mL in ACN/H2O) prep_sst 2. Prepare SST Solution prep_mobile 3. Prepare Mobile Phases run_sst 4. Run System Suitability (5 Replicates) prep_mobile->run_sst check_sst 5. Verify SST Criteria (RSD<2%, T<2, Rs>2) run_sst->check_sst check_sst->run_sst Fail run_sample 6. Inject Sample(s) check_sst->run_sample Pass integrate 7. Integrate Chromatogram run_sample->integrate calculate 8. Calculate Purity (Area % Method) integrate->calculate report 9. Generate Report calculate->report

Caption: Step-by-step workflow for HPLC purity determination.

Purity_Strategy Integrated Purity Assessment Strategy cluster_primary Primary Quantitative & Qualitative cluster_secondary Secondary & Confirmatory substance 5-Bromo-1-chloro-2-fluoro- 3-nitrobenzene Sample hplc HPLC-UV (Purity by Area %, Impurity Profile) substance->hplc qnmr qNMR (Absolute Purity, Structure Confirmation) substance->qnmr gcms GC-MS (Volatile Impurities, Impurity ID) substance->gcms dsc DSC (Absolute Purity of Crystalline Solid) substance->dsc ftir FTIR (Identity Confirmation) substance->ftir final_report Comprehensive Purity Certificate hplc->final_report qnmr->final_report gcms->final_report dsc->final_report ftir->final_report

Caption: Orthogonal strategy for comprehensive purity analysis.

Conclusion

Confirming the purity of this compound demands a rigorous, multi-faceted analytical approach. While HPLC serves as the primary tool for routine purity assessment and impurity profiling, it must be complemented by orthogonal techniques. GC-MS is critical for detecting volatile impurities, qNMR provides an absolute measure of purity and confirms identity, DSC offers a thermodynamic purity assessment for the solid state, and FTIR serves as a rapid identity check. By integrating the data from these disparate methods, researchers and drug development professionals can establish a high-confidence, comprehensive purity profile, ensuring the quality and integrity of their scientific endeavors.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]

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A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures critical to pharmaceuticals, agrochemicals, and materials science.[1][2] The choice of the aryl halide (Ar-X) coupling partner is a pivotal decision in reaction design, with aryl iodides, bromides, and chlorides being the most common substrates. While aryl iodides and bromides are known for their high reactivity, their higher cost and lower abundance compared to aryl chlorides present significant drawbacks, particularly in large-scale industrial applications.[3][4][5] This guide provides an in-depth comparison of the reactivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, exploring the fundamental physicochemical properties that govern their behavior and the catalytic strategies developed to overcome the inherent inertness of the C-Cl bond.

The Decisive Factor: Bond Dissociation Energy (BDE)

The primary determinant of reactivity in aryl halides is the strength of the carbon-halogen bond, quantified by its bond dissociation energy (BDE). The BDE is the energy required to cleave the C-X bond homolytically. A stronger bond possesses a higher BDE and is consequently less reactive.[6][7] The C-Cl bond is significantly stronger than the C-Br bond, a fact attributed to the better orbital overlap between carbon and the smaller, more electronegative chlorine atom.[7]

This fundamental difference in bond strength is the principal reason why aryl chlorides are substantially less reactive than their bromide counterparts in cross-coupling reactions.

Table 1: Comparison of Phenyl-Halogen Bond Dissociation Energies (BDE)

BondBDE (kcal/mol)Relative Reactivity Trend
Ph-Cl~97Lowest
Ph-Br~84Intermediate
Ph-I~67Highest
Data sourced from representative literature values.[7]

Mechanistic Insight: The Oxidative Addition Barrier

In the canonical catalytic cycle for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0).[5][8] During this step, the C-X bond is cleaved, and the palladium center is oxidized to Pd(II).

The higher BDE of the C-Cl bond translates directly to a higher activation energy barrier for the oxidative addition step.[9][10] For traditional palladium catalysts, such as those supported by simple triarylphosphine ligands (e.g., PPh₃), this barrier is often too high to be overcome under typical reaction conditions, leading to sluggish or no reaction at all.[4] While oxidative addition is the most cited hurdle, it's important to recognize that other factors and subsequent steps in the catalytic cycle can also influence the overall reaction efficiency.[9][10]

Catalytic_Cycle cluster_key General Cross-Coupling Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Intermediate Pd0->OA_Complex + Ar-X (Rate-Limiting Step) PdII Ar-Pd(II)-X L₂ OA_Complex->PdII Transmetalation Transmetalation PdII->Transmetalation + R-M PdII_R Ar-Pd(II)-R L₂ Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 + Ar-R ArX Ar-X = Aryl Halide RM R-M = Organometallic Reagent

Figure 1. General catalytic cycle for a Pd-catalyzed cross-coupling reaction. The oxidative addition of the Ar-X bond is often the rate-limiting step, especially for the stronger C-Cl bond.

Catalyst Innovation: Enabling the Unreactive C-Cl Bond

The economic imperative to use cheap and abundant aryl chlorides spurred a revolution in catalyst development. The central challenge was to create a catalytic system sufficiently reactive to cleave the robust C-Cl bond. This was achieved primarily through rational ligand design. The solution lay in using ligands that could form a highly electron-rich, coordinatively unsaturated Pd(0) species, thereby lowering the energy barrier for oxidative addition.

Two classes of ligands have proven exceptionally effective:

  • Bulky, Electron-Rich Dialkylbiarylphosphines: Pioneered by Stephen Buchwald, these ligands (e.g., SPhos, XPhos, RuPhos) feature sterically demanding and electron-donating biaryl backbones.[11] The steric bulk promotes the formation of the highly reactive monoligated Pd(0)L species, while the electron-donating nature of the ligand increases the electron density on the palladium center, making it a more potent nucleophile for attacking the C-Cl bond.[12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable bonds with palladium.[13] This strong donation significantly increases the electron density on the metal, facilitating the oxidative addition of otherwise unreactive aryl chlorides.[13][14]

Ligand_Effect cluster_0 Activation of C-Cl Bond cluster_1 Ligand Role Ar-Cl Ar-Cl TS [Ar--Cl--Pd(0)L]‡ Ar-Cl->TS Pd0L Pd(0)L Pd0L->TS Product Ar-Pd(II)-Cl(L) TS->Product Ligand Bulky, Electron-Rich Ligand (L) Effect1 Increases Electron Density on Pd(0) Ligand->Effect1 Effect2 Promotes Formation of Reactive Monoligated Species Ligand->Effect2 Result Lowers Activation Energy of Oxidative Addition Effect1->Result Effect2->Result

Sources

A Comparative Guide to Strategic Alternatives for 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene in Complex Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenge of a Multifunctional Scaffold

In the landscape of medicinal and materials chemistry, the strategic synthesis of complex, highly substituted aromatic cores is paramount. Building blocks that offer multiple, distinct points for functionalization are invaluable tools for researchers. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a prime example of such a scaffold. Its unique arrangement of a powerful electron-withdrawing nitro group and three different halogens (Br, Cl, F) creates a highly electron-deficient ring, primed for a variety of chemical transformations.[1] This substitution pattern allows for a programmed, regioselective approach to synthesis, leveraging Nucleophilic Aromatic Substitution (SNAr), metal-catalyzed cross-coupling reactions, and nitro group reductions to build molecular complexity.

However, reliance on a single, highly specialized building block can present challenges related to commercial availability, cost, or the need to access alternative substitution patterns for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of alternative reagents, offering researchers a toolkit of strategic options for synthesizing similar structures. We will delve into the reactivity profiles of these alternatives, provide supporting experimental data, and offer detailed protocols to bridge theory with practice.

Chapter 1: Deconstructing the Reactivity of this compound

To effectively evaluate alternatives, we must first establish a baseline understanding of the primary reaction pathways available to the parent scaffold. The reactivity is dominated by the interplay between the activating nitro group and the halogen leaving groups.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions.[2][3] In this molecule, the fluorine atom at C-2 is the most activated and labile leaving group for SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[4] The chlorine at C-1 is less reactive, and the bromine at C-5 is the least susceptible to SNAr. This reactivity differential (F >> Cl > Br) is a cornerstone of its synthetic utility.

  • Metal-Catalyzed Cross-Coupling: For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, which proceed via an oxidative addition mechanism, the reactivity of the C-X bond is inverted. The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling, followed by C-Cl.[5] The C-F bond is generally unreactive under standard cross-coupling conditions. This orthogonal reactivity (Cross-Coupling: Br > Cl >> F) allows for a powerful, two-step functionalization strategy.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which can then undergo a host of further transformations (e.g., diazotization, amide coupling).[1][6] This reduction adds another layer of synthetic versatility.

Figure 1: Key reaction pathways for the this compound scaffold.

Chapter 2: A Comparative Guide to Alternative Scaffolds

The choice of an alternative reagent is dictated by the desired final structure and the synthetic pathway envisioned. We have categorized alternatives based on their structural relationship to the parent compound.

Reagent ClassExample(s)Key AdvantagesKey DisadvantagesPrimary Application
Isomeric Analogs 1-Bromo-3-chloro-2-fluoro-5-nitrobenzeneAccess to different substitution patterns for SAR studies.May have different reactivity profiles; potentially less commercially available.Fine-tuning electronic and steric properties of the final molecule.
Poly-Fluorinated 2,4-Difluoronitrobenzene, 2,4,6-TrifluoronitrobenzeneHigh reactivity towards sequential SNAr reactions; often commercially available.[7]Lacks a specific site for selective cross-coupling (no Br or I).Building symmetrical or sequentially substituted aniline derivatives.
Poly-Chlorinated/Brominated 1,3-Dibromo-5-nitrobenzene, 2,3-DichloroquinoxalineProvides multiple, distinct sites for cross-coupling reactions.Less activated for SNAr compared to fluorinated analogs.Synthesis of bi-aryl or di-amino compounds via iterative cross-coupling.
Mixed Halogen 1-Bromo-5-chloro-3-fluoro-2-nitrobenzeneOrthogonal reactivity for SNAr and cross-coupling.[1]Can be complex to synthesize; may have limited commercial sources.Multi-step, regioselective synthesis of highly complex molecules.
Heteroaromatic 2,3-DichloronitropyridineIntroduces a nitrogen atom into the core, modulating biological properties. Ring nitrogen further activates the ring.[2]Different reactivity and stability; may require specialized reaction conditions.Development of novel heterocyclic drug candidates.[8]

Chapter 3: Experimental Protocols & Performance Data

Theoretical advantages must be supported by practical, reproducible methodologies. This section provides comparative data and detailed experimental protocols for key transformations.

Comparative Performance in Nucleophilic Aromatic Substitution

The following table compares the reactivity of the parent compound with a common alternative in a representative SNAr reaction with morpholine. The higher reactivity of the C-F bond is evident.

ReagentNucleophileConditionsProductYieldRationale / Citation
This compoundMorpholineK₂CO₃, DMF, 80 °C, 4h4-(5-Bromo-1-chloro-3-nitrophenyl)morpholine>90% (Est.)The C2-F bond is highly activated by the ortho nitro group, facilitating rapid substitution.[7]
2,4-DifluoronitrobenzeneMorpholineK₂CO₃, DMF, 80 °C, 2h4-(2-Fluoro-4-nitrophenyl)morpholine~95%The C4-F is activated by the ortho nitro group. The remaining C2-F is less activated for a second substitution.[7]
1,3-Dibromo-5-nitrobenzeneMorpholineHigh Temp (>150°C), Strong BaseLow to moderate yields of substitution productC-Br bonds are poor leaving groups for SNAr without strong activation or copper catalysis.[9]
Experimental Protocol 1: Regioselective SNAr with this compound

Objective: To demonstrate the selective displacement of the fluorine atom with an amine nucleophile.

Methodology:

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

    • Causality Explanation: Anhydrous K₂CO₃ is a mild, effective base for scavenging the HF produced during the reaction without promoting side reactions. A polar aprotic solvent like DMF is ideal as it solvates the intermediate Meisenheimer complex, accelerating the reaction rate.[2]

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the product, 4-(5-bromo-1-chloro-3-nitrophenyl)morpholine.

Experimental Protocol 2: Site-Selective Suzuki-Miyaura Coupling

Objective: To selectively functionalize the C-Br bond while leaving the C-Cl and C-F bonds intact.

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • In a flask purged with an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).[10]

    • Causality Explanation: Pd(dppf)Cl₂ is an excellent, air-stable catalyst for Suzuki couplings. The bulky dppf ligand facilitates the reductive elimination step and is effective for a wide range of substrates.[11] The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active species.[11]

  • Add an aqueous solution of a base, typically 2M K₂CO₃ or Cs₂CO₃ (3.0 eq).

    • Causality Explanation: The base is essential for the transmetalation step of the catalytic cycle, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[12]

  • Add a degassed solvent system, such as 1,4-dioxane or dimethoxyethane (DME) and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

While this compound is a powerful and versatile synthetic building block, a wealth of alternative reagents are available to the modern chemist. The optimal choice is not universal but is instead guided by the specific synthetic target. For sequential SNAr reactions, poly-fluorinated nitrobenzenes offer high reactivity and accessibility. For constructing complex biaryl systems, di-bromo or di-chloro analogs provide multiple handles for cross-coupling. By understanding the fundamental principles of reactivity—SNAr versus cross-coupling—and by leveraging the comparative data and protocols presented here, researchers can make informed, strategic decisions to efficiently access novel chemical matter for drug discovery and materials science.

References

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL: [Link]

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  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL: [Link]

  • Title: Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics Source: CSIRO Publishing URL: [Link]

  • Title: Nitro compound synthesis by nitrite substitution or nitration Source: Organic Chemistry Portal URL: [Link]

  • Title: Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II Source: Indian Academy of Sciences URL: [Link]

  • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens Source: PMC - NIH URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes Source: Royal Society of Chemistry URL: [Link]

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Comparative Reactivity of Halogenated Nitrobenzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings. Unlike the more common electrophilic substitutions, SNAr involves the displacement of a leaving group on an aromatic ring by a nucleophile. This process is highly dependent on the electronic nature of the aromatic system, requiring the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack.[1][2] The nitro group (-NO2) is one of the most potent activating groups in this context, making halogenated nitrobenzenes classic and highly reactive substrates for SNAr reactions.

This guide provides a comparative analysis of the reactivity of different halogenated nitrobenzenes (F, Cl, Br, I). We will delve into the mechanistic principles that govern their reactivity, present supporting experimental data, and offer a detailed protocol for a representative SNAr transformation.

The Mechanism: Addition-Elimination

The SNAr reaction of halogenated nitrobenzenes proceeds through a well-established two-step addition-elimination mechanism .[3][4] Understanding this mechanism is critical to comprehending the relative reactivity of the different halogens.

  • Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the carbon atom bearing the halogen leaving group (the ipso-carbon). This step is the slow, rate-determining step (RDS) because it involves the temporary disruption of the ring's aromaticity.[3][4] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1] The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Step 2 (Fast): Elimination of the Leaving Group. The aromaticity of the ring is restored through the rapid expulsion of the halide ion.

Figure 1: The Addition-Elimination Mechanism of SNAr.

Comparative Reactivity: The "Element Effect"

For nucleophilic substitution reactions on aliphatic systems (SN1/SN2), the reactivity of alkyl halides follows the order I > Br > Cl > F, corresponding to the C-X bond strength and the stability of the leaving halide ion. However, in SNAr reactions, this trend is inverted. The typical reactivity order for para-substituted halogenated nitrobenzenes is:

F > Cl ≈ Br > I

This phenomenon, often termed the "element effect," is a direct consequence of the addition-elimination mechanism where the first step is rate-determining.[5]

The Decisive Role of Electronegativity

The key to understanding this reactivity trend lies in the rate-determining step: the nucleophilic attack. The halogen's primary role in this step is not as a leaving group, but as an electron-withdrawing substituent that influences the electrophilicity of the ipso-carbon.

  • Fluorine's High Electronegativity: Fluorine is the most electronegative element. Its powerful inductive effect (-I) withdraws electron density from the aromatic ring, making the carbon atom it is attached to significantly more electron-deficient (electrophilic).[6] This increased electrophilicity lowers the activation energy for the attack by the nucleophile, thereby accelerating the rate-determining step.[4][7]

  • Other Halogens: Chlorine, bromine, and iodine are progressively less electronegative. Consequently, they are less effective at activating the ring for the initial nucleophilic attack, leading to slower reaction rates.

The Leaving Group Ability Paradox

While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step.[1][7] Therefore, the high C-F bond energy does not inhibit the overall reaction rate. The rate is dictated by the formation of the Meisenheimer complex, which is fastest with fluorine. This is the most significant departure from SN1/SN2 mechanisms and a crucial point of understanding for synthetic chemists.

Quantitative Comparison of Reaction Rates

Experimental kinetic studies consistently support this reactivity trend. The table below summarizes the relative rates for the reaction of various 1-halo-2,4-dinitrobenzenes with the nucleophile piperidine in methanol.

Halogen Leaving Group (X) in 1-X-2,4-dinitrobenzeneRelative Rate (kX / kI)
F3300
Cl4.5
Br2.4
I1.0

Data adapted from studies on the element effect in SNAr reactions.[5]

As the data clearly shows, the fluoro-substituted nitrobenzene is thousands of times more reactive than its iodo counterpart, providing compelling evidence for the mechanistic principles discussed.

Experimental Guide: Synthesis of 4-Nitrophenyl Phenyl Ether

To illustrate the practical application of these principles, we provide a detailed protocol for a model SNAr reaction: the synthesis of 4-nitrophenyl phenyl ether from 1-chloro-4-nitrobenzene and phenol. Although 1-fluoro-4-nitrobenzene would be more reactive, the chloro-analogue is commonly used due to its lower cost and sufficient reactivity.

Workflow Figure 2: Experimental Workflow for Diaryl Ether Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. SNAr Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_phenoxide Dissolve Phenol in DMF Add K₂CO₃ add_substrate Add 1-Chloro-4-nitrobenzene prep_phenoxide->add_substrate heat Heat reaction mixture (e.g., 120 °C) add_substrate->heat monitor Monitor progress by TLC heat->monitor cool Cool to room temp. monitor->cool quench Pour into ice-water cool->quench filter Filter crude solid quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the product recrystallize->dry analyze Characterize (m.p., NMR) dry->analyze

Figure 2: Experimental Workflow for Diaryl Ether Synthesis.
Protocol Details

Objective: To synthesize 4-nitrophenyl phenyl ether via a nucleophilic aromatic substitution reaction.

Materials:

  • 1-Chloro-4-nitrobenzene (1.0 eq)

  • Phenol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

Procedure:

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add phenol (1.2 eq) and anhydrous DMF (approx. 5 mL per gram of the limiting reagent). Stir until the phenol has dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

  • Substrate Addition: Add 1-chloro-4-nitrobenzene (1.0 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C using a heating mantle. The reaction is typically complete within 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the 1-chloro-4-nitrobenzene spot indicates the reaction is complete.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-water (approx. 200 mL). A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of water to remove DMF and inorganic salts.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield pale yellow crystals of 4-nitrophenyl phenyl ether.

  • Characterization: Dry the purified product and characterize it by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR) to confirm its identity and purity.

Conclusion

The reactivity of halogenated nitrobenzenes in SNAr reactions is a classic example of how mechanistic understanding can predict and explain chemical reactivity. The counterintuitive trend, F > Cl ≈ Br > I, is governed not by leaving group ability in the traditional sense, but by the powerful electron-withdrawing effect of the halogen on the rate-determining nucleophilic attack. Fluorine's superior ability to increase the electrophilicity of the ipso-carbon makes fluoro-nitroaromatics exceptionally reactive substrates. This knowledge is vital for researchers and drug development professionals in designing efficient synthetic routes to complex aromatic molecules.

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  • Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [Educational Platform]. Available at: [Link]

  • Jasiński, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents... [Presentation Slides]. Available at: [Link]

  • Radhakrishnamurti, P. S., & Sahu, J. (1971). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Proceedings of the Indian Academy of Sciences - Section A, 73(1), 19-24. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Available at: [Link]

  • Tidwell, T. T., & Richard, J. P. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 79(12), 5779–5783. Available at: [Link]

  • Britannica. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom... [Online Forum]. Available at: [Link]

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  • Filo. (2025). Identify the correct reactivity order for the given ArSN... [Educational Platform]. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and materials science, the precise atomic arrangement of a molecule is not merely a structural detail—it is the very foundation of its function, efficacy, and safety. For synthetic intermediates like 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene and its derivatives, which serve as versatile scaffolds, unambiguous structural validation is a non-negotiable prerequisite. An error in substituent placement on the aromatic ring can lead to inactive compounds, unforeseen toxicity, and the costly invalidation of downstream research.

This guide provides an in-depth comparison of the essential analytical techniques required to confidently validate the structure of these complex polysubstituted aromatic compounds. We will move beyond procedural lists to explore the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the highest degree of scientific rigor.

The Analytical Gauntlet: A Multi-Technique Approach

No single technique can unequivocally determine the structure of a novel this compound derivative. The potential for constitutional isomerism, where the same atoms are connected in a different order, necessitates a synergistic approach. Spectroscopic methods provide pieces of the puzzle, while crystallography can deliver the final, unambiguous picture.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity (¹H-¹H, ¹H-¹³C, ¹H-¹⁹F), chemical environment of nuclei.High structural detail, non-destructive.Requires soluble sample, complex spectra for intricate molecules.
Mass Spectrometry Molecular weight, elemental composition (Br, Cl isotopic patterns).High sensitivity, confirms molecular formula.Isomers are often indistinguishable, fragmentation can be complex.
IR Spectroscopy Presence of functional groups (-NO₂, C-F, C-Cl, C-Br).Fast, simple sample preparation, confirms key bonds.Provides limited connectivity information, not definitive for isomers.
X-ray Crystallography Absolute 3D atomic arrangement in the solid state.The "gold standard" for definitive structure proof.[1][2][3]Requires a suitable single crystal, which can be difficult to grow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[4] For halogenated nitroaromatics, a suite of NMR experiments is essential to piece together the atomic framework.

Causality in NMR Experiment Selection:
  • ¹H NMR: Provides the initial overview of the proton environment. In a typical this compound derivative, we expect to see two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nitro group and the halogens, while their coupling pattern (J-coupling) reveals their spatial relationship.

  • ¹³C NMR: Maps the carbon skeleton of the molecule. The number of signals confirms the number of unique carbon environments.

  • ¹⁹F NMR: This is a particularly powerful tool for this class of compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its electronic environment, resulting in a wide range of chemical shifts that are exquisitely sensitive to the substitution pattern on the ring.[5] A single, sharp signal in the proton-decoupled ¹⁹F spectrum immediately confirms the presence of one fluorine atom.

  • 2D NMR (COSY & HMBC): These experiments are critical for establishing connectivity.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, confirming the relationship between the two aromatic protons.[6][7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment. It reveals correlations between protons and carbons that are two or three bonds away.[6][7][9][10] By observing correlations from the aromatic protons to the surrounding halogen- and nitro-substituted carbons, the complete substitution pattern can be definitively pieced together.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The integration of the aromatic signals should correspond to two protons. The splitting pattern (e.g., doublet of doublets) and coupling constants must be consistent with the proposed structure.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of aromatic signals will confirm the symmetry of the substitution pattern.

  • ¹⁹F{¹H} NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This provides a clear, singlet signal confirming the single fluorine environment.

  • 2D COSY Acquisition: This experiment will show a cross-peak between the two aromatic proton signals, confirming they are adjacent or coupled.

  • 2D HMBC Acquisition: This is the ultimate check. For a proposed structure of this compound, for example, the proton at position 4 (H-4) should show HMBC correlations to the carbon bearing the bromine (C-5), the carbon bearing the fluorine (C-2), and itself (C-4). The proton at position 6 (H-6) should show correlations to the carbon with bromine (C-5) and the carbon with chlorine (C-1). The absence of an expected correlation or the presence of an unexpected one immediately invalidates the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of its identity. For halogenated compounds, MS offers an elegant, built-in validation tool: isotopic patterns.

The Power of Isotopic Fingerprints:

Chlorine and bromine have distinctive, naturally occurring heavy isotopes.

  • Chlorine: Exists as ³⁵Cl (75%) and ³⁷Cl (25%). This results in a characteristic M/M+2 peak ratio of approximately 3:1 for any fragment containing one chlorine atom.[11][12][13][14][15]

  • Bromine: Exists as ⁷⁹Br (50%) and ⁸¹Br (50%). This gives a signature M/M+2 peak ratio of nearly 1:1 for any fragment containing one bromine atom.[11][12][13]

For a molecule containing one bromine and one chlorine, like this compound, the molecular ion cluster will exhibit a distinctive pattern of three peaks (M, M+2, M+4) resulting from the different combinations of these isotopes. This pattern is a highly reliable confirmation of the elemental composition.[16][17]

Experimental Protocol & Data Interpretation:
  • Sample Introduction: Introduce a dilute solution of the compound via direct infusion or through a liquid chromatography (LC) system into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically preserves the molecular ion, minimizing fragmentation and making the isotopic cluster easier to interpret.

  • Data Analysis:

    • Confirm Molecular Weight: The lowest mass peak in the molecular ion cluster should correspond to the molecular weight calculated using the lightest isotopes (³⁵Cl and ⁷⁹Br).

    • Validate Isotopic Pattern: The relative intensities of the M, M+2, and M+4 peaks must match the predicted pattern for a compound containing one Br and one Cl atom. Any deviation suggests an incorrect elemental formula or the presence of impurities.

X-ray Crystallography: The Unambiguous Arbiter

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography is the only technique that delivers a direct, three-dimensional image of the molecule's structure in the solid state.[3][18] It is considered the definitive method for structural proof, resolving any ambiguities that may arise from spectral interpretation.[1][2][19]

The technique involves irradiating a single, well-ordered crystal with X-rays. The resulting diffraction pattern is measured and analyzed to calculate the positions of all atoms in the molecule, providing precise bond lengths, bond angles, and the absolute connectivity.[1][18]

Experimental Workflow:

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Purified Compound b Slow Evaporation / Vapor Diffusion a->b c Single Crystal Formation b->c d Mount Crystal on Diffractometer c->d e X-ray Irradiation d->e f Collect Diffraction Pattern e->f g Solve Phase Problem f->g h Build Electron Density Map g->h i Refine Atomic Positions h->i j Final 3D Structure i->j

Caption: X-ray Crystallography Workflow.

The primary challenge in this method is often not the analysis but obtaining a high-quality single crystal suitable for diffraction. However, when successful, the resulting structural model provides irrefutable proof of the substituent positions on the benzene ring.

Integrated Analytical Workflow: A Self-Validating Logic

The true power of these techniques is realized when they are integrated into a logical, self-validating workflow. Data from each step must be consistent with the others to build a conclusive case for the proposed structure.

G Start Proposed Structure MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Start->MS NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Correct atom counts & environments?) MS->NMR_1D Correct MW & Formula? Revise Revise Structure MS->Revise No NMR_2D 2D NMR (COSY, HMBC) (Connectivity matches proposal?) NMR_1D->NMR_2D Correct Nuclei? NMR_1D->Revise No Xray X-ray Crystallography (Optional but Definitive) NMR_2D->Xray Ambiguity? Validated Structure Validated NMR_2D->Validated Correct Connectivity? NMR_2D->Revise No Xray->Validated Confirms Structure Xray->Revise Refutes Structure

Caption: Integrated Structure Validation Workflow.

By systematically applying this workflow, researchers can eliminate ambiguity and ensure the structural integrity of their compounds, which is the bedrock of reproducible and reliable science in drug discovery and development.[20][21][22][23]

References

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A Senior Application Scientist's Guide to Reaction Monitoring: TLC Analysis of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical and chemical research, the ability to rapidly and reliably monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose—offering a swift, cost-effective, and visually intuitive method to track the consumption of starting materials and the formation of products. This guide provides an in-depth, practical comparison of TLC with other common analytical techniques for monitoring reactions involving 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, a key intermediate in the synthesis of various high-value compounds.

The Critical Role of Reaction Monitoring

The synthesis of complex organic molecules often involves multi-step processes where precise control over reaction conditions is essential. Inadequate monitoring can lead to incomplete reactions, the formation of undesirable byproducts, and ultimately, lower yields and purity of the target compound. Real-time or near-real-time analysis allows chemists to make informed decisions about when to quench a reaction, adjust parameters, or proceed to the next step, thereby optimizing efficiency and resource allocation.

Thin-Layer Chromatography (TLC): A Practical First Line of Analysis

TLC is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica gel on a solid support) and a mobile phase (a solvent or solvent mixture).[1] The simplicity and versatility of TLC make it an indispensable tool in the synthetic chemist's arsenal.[2]

Core Principles of TLC Separation

The separation in TLC is governed by the polarity of the compounds in the mixture, the polarity of the stationary phase, and the polarity of the mobile phase. For the purposes of this guide, we will focus on normal-phase TLC, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase. In this setup:

  • Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.

  • Non-polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, leading to a higher Rf value.

The Retention Factor (Rf) is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]

Monitoring a Typical Reaction of this compound: Nitro Group Reduction

A common transformation for this compound is the reduction of the nitro group (-NO₂) to an amine group (-NH₂). This reaction significantly alters the polarity of the molecule. The starting material, with its electron-withdrawing nitro group, is relatively polar. The resulting aniline derivative, with its electron-donating and hydrogen-bonding capable amine group, is expected to be more polar. This difference in polarity is the key to monitoring the reaction's progress using TLC.

Expected Polarity Change: this compound (Starting Material - Less Polar) → 5-Bromo-1-chloro-2-fluoro-3-aminobenzene (Product - More Polar)

This means that on a silica gel TLC plate, the product will have a lower Rf value than the starting material.

Experimental Protocol: TLC Analysis

This section provides a detailed, step-by-step methodology for monitoring the reduction of this compound.

Materials:
  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: A starting point for optimization is a mixture of a non-polar solvent and a moderately polar solvent. For halogenated nitroaromatics, a mixture of hexanes and ethyl acetate is a common choice.[4] A good starting ratio to try is 80:20 (hexanes:ethyl acetate) .

  • Reaction mixture aliquots

  • Reference standards (if available) of the starting material and product

  • Visualization system (UV lamp at 254 nm)

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber (Mobile Phase + Filter Paper) spot_sm Spot Starting Material (Reference) prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Aliquot) spot_sm->spot_rxn spot_co Co-spot (SM + Reaction Mixture) spot_rxn->spot_co develop Develop the Plate spot_co->develop dry Dry the Plate develop->dry visualize Visualize under UV Light dry->visualize analyze Analyze Spot Positions (Calculate Rf Values) visualize->analyze interpret Interpret Reaction Progress analyze->interpret

Caption: Experimental workflow for TLC analysis.

Step-by-Step Procedure:
  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for at least 15 minutes. This ensures a vapor-rich environment, leading to better and more reproducible results.

  • Prepare the TLC Plate: With a pencil, gently draw a faint baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).

  • Spot the Plate:

    • Lane 1 (SM): Using a capillary tube, apply a small spot of a dilute solution of the starting material onto the first mark.

    • Lane 2 (Rxn): At different time points during the reaction (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture, dilute it with a volatile solvent, and spot it onto the second mark.

    • Lane 3 (Co): Apply a spot of the starting material, and then on top of the same spot, apply a spot of the reaction mixture. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the ones in this reaction will appear as dark spots against the fluorescent background of the plate.[5][6] Circle the spots with a pencil.

Interpreting the Results

The progression of the reaction can be qualitatively assessed by observing the changes in the TLC plate over time:

  • t=0: A single, strong spot corresponding to the starting material will be visible in the "Rxn" lane.

  • Intermediate time points: A spot for the starting material will still be present, but a new, lower Rf spot corresponding to the more polar product will appear and intensify over time.

  • Reaction completion: The spot for the starting material will have completely disappeared, and only the spot for the product will be visible in the "Rxn" lane.

Comparison with Alternative Analytical Techniques

While TLC is an excellent tool for rapid, qualitative analysis, other techniques offer quantitative data and higher resolution.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity on a planar surface.[1]High-pressure separation in a packed column based on analyte interaction with stationary and mobile phases.[7]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[7]
Speed Very fast (5-20 minutes per run).Slower (minutes to an hour per run).[8]Relatively fast for volatile compounds.
Cost Low initial and running costs.High initial and running costs.[9]High initial and running costs.
Resolution Lower resolution compared to HPLC and GC.[2]High resolution, capable of separating complex mixtures.Very high resolution, especially with capillary columns.
Quantification Primarily qualitative, semi-quantitative at best.Highly quantitative and reproducible.Highly quantitative and reproducible.
Sample Type Wide range of non-volatile compounds.Non-volatile and thermally sensitive compounds.[9]Volatile and thermally stable compounds.[9]
Best For Rapid reaction monitoring, purity checks, and solvent system optimization.[2]Accurate quantification, analysis of complex mixtures, and isolation of compounds.Analysis of volatile organic compounds, impurity profiling, and structural elucidation.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that provides high-resolution separation and accurate quantification. For the analysis of this compound and its derivatives, a reversed-phase HPLC method would be suitable.

  • Stationary Phase: C18 column

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

HPLC is particularly advantageous when precise information about the conversion rate and the presence of minor byproducts is required. However, it is more time-consuming and expensive than TLC.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. While halogenated nitroaromatics can be analyzed by GC-MS, the higher boiling points of these compounds may require high inlet and column temperatures, which could potentially lead to degradation. The mass spectrometer provides valuable structural information, aiding in the identification of unknown byproducts. GC is often more sensitive than TLC.[10]

Troubleshooting Common TLC Issues

IssuePotential Cause(s)Solution(s)
Streaking Spots Sample is too concentrated; mobile phase is too polar.Dilute the sample; decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).
Spots Remain at the Baseline Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Spots Run with the Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase.
No Spots Visible Compound is not UV-active; sample is too dilute.Use an alternative visualization technique (e.g., iodine vapor or a chemical stain); concentrate the sample.[4]

Conclusion: An Integrated Approach

For monitoring the progress of reactions involving this compound, Thin-Layer Chromatography offers an unparalleled combination of speed, simplicity, and cost-effectiveness for qualitative analysis. It is the ideal technique for making rapid, informed decisions at the bench. When more detailed, quantitative information is required, or for the analysis of complex reaction mixtures, HPLC and GC-MS serve as powerful, complementary techniques. By understanding the strengths and limitations of each method, researchers can adopt an integrated approach to reaction monitoring, ensuring the efficient and successful synthesis of their target molecules.

References

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... Retrieved from [Link]

  • BenchChem. (2025).
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  • Filo. (2024, September 29). In a Tre experiment, the best system for separating a mixture of ortho, m... Retrieved from [Link]

  • Wang, Y., Zhang, J., & Lin, L. (1999).
  • Patsnap. (2025, September 22). GC-MS vs High-Performance Thin Layer Chromatography. Retrieved from [Link]

  • CHEM 344 Thin Layer Chrom
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubMed. (1998). Comparison of GC-MS and TLC techniques for asarone isomers determination. Retrieved from [Link]

  • ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.).
  • Drawell. (n.d.). 4 Key Differences Between GC and HPLC. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a complex molecule with multiple functional groups that contribute to its risk profile. The presence of bromine, chlorine, and fluorine atoms classifies it as a halogenated organic compound .[1][2] The nitro group places it in the category of nitroaromatic compounds . This dual classification is critical for determining the correct waste stream and disposal technology.

Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and highly toxic byproducts like dioxins and furans.[2] The nitro group adds to the toxicological profile and must be managed accordingly.

Hazard Profile and Chemical Properties

Understanding the specific dangers is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for the exact this compound isomer is not available, data from closely related halogenated nitrobenzenes provides a strong basis for assessing its hazards.

Table 1: Chemical & Physical Properties Overview

Property Value / Description Source
Molecular Formula C₆H₂BrClFNO₂ [3][4][5]
Molecular Weight ~254.44 g/mol [3][4][5]
Appearance Likely a solid at room temperature. [6]

| Solubility | Soluble in organic solvents; slightly soluble in water. |[6] |

Table 2: GHS Hazard Classification (Based on Related Compounds)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 or 4 H301/H302: Toxic or Harmful if swallowed.[7]
Acute Toxicity, Dermal Category 3 or 4 H311/H312: Toxic or Harmful in contact with skin.[8][9]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[7][8][9][10]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[7][8][9][10]
Carcinogenicity (Suspected) Category 2 H351: Suspected of causing cancer.

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Pre-Disposal: Safe Accumulation and Storage of Waste

Proper disposal begins with correct handling and segregation at the point of generation. Mishandling waste in the laboratory is a primary source of chemical exposure and incidents.

Required Personal Protective Equipment (PPE)

Never handle this compound waste without appropriate PPE. The required level of protection is dictated by the acute toxicity and irritant nature of the compound.

Table 3: Mandatory PPE for Handling Waste

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Change gloves immediately if contaminated. Prevents dermal absorption, which is a significant route of exposure.[6][8]
Eye Protection Safety goggles with side-shields or a face shield. Protects against splashes and dust, preventing serious eye irritation.[6][8]
Body Protection Impervious laboratory coat. Prevents contamination of personal clothing.[6][8]

| Respiratory | Required when dusts are generated or handling outside of a fume hood. Use a NIOSH/MSHA approved respirator. | Prevents inhalation of toxic particles.[11] |

Waste Containerization and Labeling
  • Designated Waste Container : Use a dedicated, chemically resistant container (e.g., HDPE or glass) for collecting waste containing this compound.

  • Segregation : This is a halogenated organic waste . It must NOT be mixed with non-halogenated solvents or aqueous waste streams.[2][12] Mixing waste streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other components and their approximate concentrations.

  • Closure : Keep the waste container tightly closed except when adding waste.[11][13] This prevents the release of vapors and protects the lab environment.

  • Storage Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is in a well-ventilated location, away from heat, sparks, or open flames.[6][13]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural flow for disposing of this chemical waste, from the laboratory bench to final handoff to environmental services.

Workflow for Proper Disposal

G cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Preparing for Disposal cluster_2 Step 3: Final Disposition A Generate Waste (e.g., residual solid, contaminated materials) B Characterize Waste: - Halogenated Organic - Nitroaromatic Compound A->B C Segregate into a dedicated, properly labeled HALOGENATED ORGANIC waste container. B->C D Store container in designated Satellite Accumulation Area (SAA). C->D E Ensure container is securely sealed and clean. D->E Transition F Complete Hazardous Waste Tag with all chemical components and quantities. E->F G Request Waste Pickup from Institutional Environmental Health & Safety (EH&S). F->G H EH&S collects waste and transports to central facility. G->H Handoff I Waste is manifested and transported by a licensed hazardous waste vendor. H->I J Final Disposal: High-Temperature Incineration at an approved facility. I->J

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:
  • Waste Characterization : Immediately upon generation, identify the waste as containing this compound. Classify it as halogenated organic waste .

  • Collection : Collect all waste materials, including residual solids, contaminated consumables (e.g., weigh paper, pipette tips), and minimal solvent rinses, into the designated halogenated waste container.

  • Documentation : Maintain a log sheet on the container to record the amounts of waste added. This is crucial for accurate labeling and regulatory compliance.

  • Request for Pickup : Once the container is full or the project is complete, ensure the hazardous waste label is fully and accurately completed. Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

  • Final Disposal Method : Do not attempt to treat or neutralize this chemical in the lab. The required method of disposal is to entrust it to a licensed waste disposal company that will manage its destruction via high-temperature incineration at a facility permitted to handle such hazardous materials.[10][11][13] This is the standard and accepted practice for halogenated organic compounds to ensure complete destruction and prevent environmental release.

Emergency Procedures

Accidents can happen. Immediate and correct response is critical to mitigating harm.

Spill Response
  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EH&S department.

Personnel Exposure
  • Inhalation : Move the affected person to fresh air immediately.[11][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing.[14] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention and provide the medical personnel with the chemical's Safety Data Sheet.

Regulatory Framework

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under specific waste codes and is subject to land disposal restrictions, making incineration the preferred treatment standard.[15] Adherence to institutional EH&S procedures ensures compliance with these federal and state regulations.[16]

References

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • 5-Bromo-1-chloro-3-fluoro-2-nitrobenzene - Introduction . ChemBK. [Link]

  • 5-Bromo-2-chloronitrobenzene Safety and Hazards . PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 5-Bromo-2-fluoronitrobenzene . Thermo Fisher Scientific. [Link]

  • Halogenated Waste . University of California, Irvine Environmental Health & Safety. [Link]

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds . eCFR :: 40 CFR Part 268. [Link]

  • Hazardous Waste Reduction . University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Hazardous Waste Variations by State Matrix . Retail Industry Leaders Association. [Link]

  • Hazardous Waste Segregation . Bucknell University Environmental Health & Safety. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of complex aromatic compounds, such as 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene, demands a rigorous and proactive approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on your research, confident in your protection.

Foundational Hazard Assessment

The core principle of laboratory safety is to keep chemical exposure A s L ow A s R easonably A chievable (ALARA). PPE is the final and most personal line of defense, employed after engineering controls (like fume hoods) and administrative controls are established.[5]

Task-Specific PPE Selection: A Multi-Layered Defense

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following sections detail the necessary equipment, explaining the rationale behind each choice.

Contact with halogenated compounds can lead to acute irritation and potential long-term health effects.[1] A robust dermal protection strategy is non-negotiable.

  • Hand Protection: Standard disposable gloves are insufficient. You must use chemical-resistant gloves.

    • Glove Type: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for splash protection and incidental contact.[6] For prolonged handling or when working with larger volumes, consider heavier-duty gloves such as neoprene or butyl rubber, and always consult a manufacturer's glove compatibility chart.[6][7]

    • Technique: Double-gloving is a best practice when handling potentially hazardous compounds. This involves wearing two pairs of nitrile gloves, which significantly reduces the risk of exposure in case the outer glove is torn or compromised. Remove the outer glove immediately upon contamination.

  • Body Protection:

    • Laboratory Coat: A flame-retardant lab coat, fully buttoned, is mandatory at all times.[8]

    • Chemical-Resistant Apron: For procedures involving significant splash risks, such as transferring large quantities or performing vigorous mixing, a chemical-resistant apron worn over the lab coat is required.[9] This provides an additional layer of protection for your torso.

The eyes are exceptionally vulnerable to chemical splashes and vapors, which can cause serious, lasting damage.[2]

  • Chemical Splash Goggles: Standard safety glasses are inadequate as they do not provide a seal against splashes or vapors.[10] You must wear chemical splash goggles that fit snugly against the face, providing indirect ventilation to prevent fogging while protecting from chemical entry.[10]

  • Face Shield: When working with larger volumes, conducting reactions with a potential for energetic release, or any task with a high splash potential, a full face shield must be worn in addition to chemical splash goggles.[9][10] The goggles provide the primary seal, while the shield protects the entire face.

Given that this class of compounds can cause respiratory irritation and may be harmful if inhaled, preventing inhalation is critical.[1][2][4]

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be performed inside a properly functioning and certified chemical fume hood.[4][11] This is the primary method of respiratory protection.

  • Air-Purifying Respirator: In the rare event of a significant spill outside of a fume hood or if engineering controls fail, respiratory protection is essential. A NIOSH-approved half-mask or full-face air-purifying respirator equipped with organic vapor cartridges is required.[8] Note that proper use of a respirator requires a formal training and fit-testing program.[12]

PPE Requirements at a Glance

This table summarizes the minimum PPE required for handling this compound based on the operational risk level.

Risk Level Task Examples Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Weighing solids, preparing solutions, small-scale reactions (<50 mL)Chemical Splash GogglesDouble Nitrile GlovesFlame-Retardant Lab CoatRequired: Work in Chemical Fume Hood
High-Risk Operations Large-scale reactions (>50 mL), transfers, distillations, spill cleanupFace Shield AND Chemical Splash GogglesDouble Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired: Work in Chemical Fume Hood or NIOSH-Approved Respirator (for spills)
Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is a critical control point to prevent cross-contamination.

A. Donning Sequence (Putting On):

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.[5] Secure long hair.

  • Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Goggles/Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Final Check: Visually inspect your PPE for any defects before entering the work area.

B. Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out without touching the exterior surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove the apron (if used), followed by the lab coat, by rolling it outwards and avoiding contact with the exterior.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[13]

Logical Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Plan to Handle This compound fume_hood Is work performed ENTIRELY within a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS. Do not proceed. fume_hood->no_hood No task_assessment Assess Task Risk: What is the scale and splash potential? fume_hood->task_assessment Yes standard_ppe Standard PPE Required: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles task_assessment->standard_ppe Low Risk (e.g., small scale) high_risk_ppe High-Risk PPE Required: - Double Nitrile/Neoprene Gloves - Lab Coat + Chemical Apron - Goggles + Face Shield task_assessment->high_risk_ppe High Risk (e.g., large scale, splash potential) spill_check Is there a spill outside of the fume hood? standard_ppe->spill_check high_risk_ppe->spill_check spill_ppe Spill Response PPE: - High-Risk PPE - NIOSH-Approved Respirator spill_check->spill_ppe Yes proceed Proceed with work spill_check->proceed No spill_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE, including gloves and any contaminated wipes, must be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[11] Do not dispose of this material in the regular trash.

  • Labeling: Ensure the waste container is properly labeled with "Hazardous Waste" and lists the chemical constituents.

  • Disposal: Arrange for the disposal of chemical and solid waste through your institution's licensed professional waste management service.[8]

By integrating these principles and procedures into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • University of Hawaii. UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Available at: [Link]

  • North Industrial Chemicals. Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Available at: [Link]

  • University of British Columbia. Personal Protective Equipment. (2021). Available at: [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available at: [Link]

  • PubChem. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.